molecular formula C21H19NO B1592210 4-(Di-m-tolyl-amino)-benzaldehyde CAS No. 332411-18-4

4-(Di-m-tolyl-amino)-benzaldehyde

Cat. No.: B1592210
CAS No.: 332411-18-4
M. Wt: 301.4 g/mol
InChI Key: OLIQNHVNTIFEEX-UHFFFAOYSA-N
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Description

4-(Di-m-tolyl-amino)-benzaldehyde is a useful research compound. Its molecular formula is C21H19NO and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-16-5-3-7-20(13-16)22(21-8-4-6-17(2)14-21)19-11-9-18(15-23)10-12-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIQNHVNTIFEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592811
Record name 4-[Bis(3-methylphenyl)amino]benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332411-18-4
Record name 4-[Bis(3-methylphenyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Di-m-tolyl-amino)-benzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Di-m-tolyl-amino)-benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers in materials science and drug development. This document elucidates its core properties, synthesis, chemical reactivity, and safe handling protocols, grounded in established scientific principles and practical laboratory insights.

Core Compound Identification and Properties

This compound is a tertiary amine and an aromatic aldehyde, a structural motif that imparts unique electronic and reactive properties. Its systematic IUPAC name is 4-[bis(3-methylphenyl)amino]benzaldehyde.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 332411-18-4[1][2]
Molecular Formula C21H19NO[1][2]
Molecular Weight 301.38 g/mol [1]
Appearance Pale-yellow to yellow-brown solid/liquid
Boiling Point ~470.5 °C (Predicted)
Density ~1.138 g/cm³ (Predicted)
Storage Temperature 2-8 °C

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is particularly well-suited for electron-rich substrates such as di-m-tolylamine, due to the electron-donating nature of the diarylamino group which activates the para-position to the nitrogen atom for formylation.[3][4][5]

The causality behind this choice of reaction lies in the generation of the Vilsmeier reagent, a mild electrophile, from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl3).[3][5] The Vilsmeier reagent, a chloroiminium salt, is sufficiently reactive to attack the activated aromatic ring of di-m-tolylamine, leading to the formation of an iminium salt intermediate. This intermediate is then readily hydrolyzed during aqueous workup to yield the final aldehyde product.[3][4]

Experimental Protocol: Vilsmeier-Haack Formylation of Di-m-tolylamine

This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.

Materials:

  • Di-m-tolylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. To this, add phosphorus oxychloride (POCl3) dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for 30-60 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: Dissolve di-m-tolylamine in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis (Workup): Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Tolylamine Di-m-tolylamine Tolylamine->Intermediate + Vilsmeier Reagent Aldehyde 4-(Di-m-tolyl-amino)- benzaldehyde Intermediate->Aldehyde Hydrolysis (H2O)

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the interplay between the electron-donating diarylamino group and the electrophilic aldehyde functionality.

  • Aldehyde Chemistry: The aldehyde group undergoes typical reactions such as condensation with active methylene compounds, formation of Schiff bases with primary amines, and oxidation to the corresponding carboxylic acid or reduction to the benzyl alcohol.[6] The electron-donating character of the diarylamino group increases the electron density on the aromatic ring, which can slightly modulate the reactivity of the aldehyde compared to unsubstituted benzaldehyde.[6]

  • Nucleophilic Character of the Amine: The nitrogen atom of the diarylamino group possesses a lone pair of electrons, making the molecule a potential nucleophile, although sterically hindered.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the triarylamine system makes further electrophilic substitution on the aromatic rings possible, though the substitution pattern will be directed by the existing substituents.

Applications in Research and Development:
  • Organic Electronics: Triarylamine derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). The aldehyde functionality of this compound allows for its incorporation into larger conjugated systems, tuning the electronic and photophysical properties of the resulting materials.

  • Medicinal Chemistry and Drug Development: While direct applications in drug development are less common, the aldehyde serves as a versatile scaffold. For instance, related dialkylaminobenzaldehydes have been explored as inhibitors of aldehyde dehydrogenases (ALDH), enzymes overexpressed in certain cancers.[7] The aldehyde can be used to synthesize a variety of heterocyclic compounds and Schiff bases, which are classes of molecules frequently investigated for biological activity.

  • Fluorescent Probes: The intramolecular charge transfer characteristics of such donor-acceptor systems can lead to solvatochromic and fluorochromic properties, making them interesting candidates for the development of chemical sensors and fluorescent probes.

Safety and Handling

Table 2: Hazard and Precautionary Profile (Inferred)

Hazard CategoryPotential Effects and PrecautionsSource(s)
Acute Toxicity Harmful if swallowed. Avoid ingestion.[9][10]
Skin Irritation Causes skin irritation. May cause an allergic skin reaction. Wear protective gloves and clothing.[8][10]
Eye Irritation Causes serious eye irritation. Wear eye protection (safety glasses or goggles).[8][10]
Respiratory Irritation May cause respiratory irritation. Handle in a well-ventilated area or in a fume hood.[9]
Environmental Potentially harmful to aquatic life. Avoid release to the environment.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile), lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Wash hands thoroughly after handling.

Lab_Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedure cluster_storage Storage Goggles Safety Goggles FumeHood Work in Fume Hood Gloves Nitrile Gloves Coat Lab Coat Weighing Careful Weighing FumeHood->Weighing Transfer Controlled Transfer Weighing->Transfer Cleanup Decontaminate & Clean Transfer->Cleanup Store Cool, Dry, Ventilated Cleanup->Store Seal Tightly Sealed Store->Seal

Caption: Recommended laboratory safety workflow.

Conclusion

This compound is a valuable building block for advanced research, particularly in the synthesis of functional materials for organic electronics and as a versatile intermediate in medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is efficient and mechanistically well-understood. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols based on related compounds, will enable researchers to safely and effectively harness its potential in their scientific endeavors.

References

An In-depth Technical Guide to 3-(4-(diphenylamino)phenyl)propanal: A Versatile Aromatic Aldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the aromatic aldehyde, 3-(4-(diphenylamino)phenyl)propanal, a molecule of significant interest to researchers, scientists, and drug development professionals. With the molecular formula C21H19NO, this compound belongs to the broader class of triphenylamine (TPA) derivatives, which are renowned for their unique optoelectronic properties and increasing applications in biomedical research.[1][2] This guide will delve into the compound's IUPAC nomenclature, synthesis, physicochemical properties, and its burgeoning potential in medicinal chemistry. We will explore the causality behind synthetic choices, provide detailed experimental protocols, and discuss the mechanistic insights that underpin its application in drug development.

Introduction: The Significance of the Triphenylamine Scaffold

The triphenylamine (TPA) moiety, characterized by a central nitrogen atom bonded to three phenyl rings, is a cornerstone in modern organic synthesis.[3] Its unique propeller-like, non-planar structure and electron-donating nature impart valuable photophysical and photochemical properties to its derivatives.[2] Consequently, TPA-based compounds have garnered substantial attention for their use as fluorescent probes, in molecular imaging, and as advanced materials.[1][2][4] The incorporation of a reactive aldehyde group onto the TPA scaffold, as seen in 3-(4-(diphenylamino)phenyl)propanal, introduces a versatile handle for further chemical modifications, making it a highly attractive building block in the synthesis of complex bioactive molecules.[5]

Nomenclature and Structural Elucidation

The systematic IUPAC name for the C21H19NO aromatic aldehyde in focus is 3-(4-(diphenylamino)phenyl)propanal .

  • Propanal: This indicates a three-carbon aliphatic chain with an aldehyde (-CHO) functional group at position 1.

  • Phenyl: A benzene ring is attached to the propanal chain.

  • 3-(4-(diphenylamino)phenyl): This specifies that the phenyl group is attached at the third carbon of the propanal chain. Furthermore, at the fourth position (para) of this phenyl ring, a diphenylamino group (-N(C6H5)2) is substituted.

Structural Representation:

Caption: Molecular structure of 3-(4-(diphenylamino)phenyl)propanal.

Synthesis and Characterization

The synthesis of 3-(4-(diphenylamino)phenyl)propanal can be approached through multi-step reaction sequences common in organic chemistry. A plausible synthetic route is outlined below, emphasizing the rationale behind the chosen reactions.

Synthetic Pathway

A logical synthetic approach involves the formation of the carbon-carbon bond between the phenyl ring and the propanal side chain, followed by the introduction or modification of the aldehyde functionality. One such pathway is a Heck reaction followed by reduction.

Synthesis_Pathway 4-Iodo-N,N-diphenylaniline 4-Iodo-N,N-diphenylaniline Heck Coupling Heck Coupling 4-Iodo-N,N-diphenylaniline->Heck Coupling Allyl alcohol Allyl alcohol Allyl alcohol->Heck Coupling Intermediate Aldehyde Intermediate Aldehyde Heck Coupling->Intermediate Aldehyde Pd(OAc)2, P(o-tol)3, Et3N Catalytic Hydrogenation Catalytic Hydrogenation Intermediate Aldehyde->Catalytic Hydrogenation H2, Pd/C 3-(4-(diphenylamino)phenyl)propanal 3-(4-(diphenylamino)phenyl)propanal Catalytic Hydrogenation->3-(4-(diphenylamino)phenyl)propanal

Caption: Proposed synthetic workflow for 3-(4-(diphenylamino)phenyl)propanal.

Detailed Experimental Protocol: Heck Coupling

Objective: To synthesize the intermediate, (E)-3-(4-(diphenylamino)phenyl)prop-2-en-1-ol.

Materials:

  • 4-Iodo-N,N-diphenylaniline

  • Allyl alcohol

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-Iodo-N,N-diphenylaniline (1 equivalent), Pd(OAc)2 (0.02 equivalents), and P(o-tol)3 (0.04 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • To this solution, add allyl alcohol (1.5 equivalents) and Et3N (2 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (E)-3-(4-(diphenylamino)phenyl)prop-2-en-1-ol.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 3-(4-(diphenylamino)phenyl)propanal.

Materials:

  • (E)-3-(4-(diphenylamino)phenyl)prop-2-en-1-ol

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate or Tetrahydrofuran (THF)

Procedure:

  • Dissolve (E)-3-(4-(diphenylamino)phenyl)prop-2-en-1-ol (1 equivalent) in a suitable solvent (e.g., ethyl acetate).

  • Add 10% Pd/C (5-10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring the uptake of hydrogen and the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield 3-(4-(diphenylamino)phenyl)propanal. Further purification can be achieved by column chromatography if necessary.

Characterization Data

The synthesized compound should be characterized using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the three phenyl rings, a triplet for the aldehydic proton around 9.8 ppm, and multiplets for the two methylene groups of the propanal chain.
¹³C NMR A signal for the carbonyl carbon around 200 ppm, along with signals for the aromatic carbons and the two aliphatic carbons.
FT-IR A characteristic C=O stretching vibration for the aldehyde at approximately 1725 cm⁻¹.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C21H19NO (m/z = 313.38).

Reactivity and Mechanistic Considerations in a Biological Context

The chemical reactivity of 3-(4-(diphenylamino)phenyl)propanal is dominated by the aldehyde functional group. Aldehydes are electrophilic at the carbonyl carbon and can readily undergo nucleophilic addition reactions.[5] This reactivity is of paramount importance in its potential biological applications.

Schiff Base Formation

A key reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). In a biological system, the ε-amino group of lysine residues in proteins can act as the nucleophilic amine.

Schiff_Base_Formation cluster_0 3-(4-(diphenylamino)phenyl)propanal cluster_1 Protein (Lysine residue) Aldehyde R-CHO Reaction + Aldehyde->Reaction Nucleophilic Attack Amine Protein-NH2 Amine->Reaction Carbinolamine Carbinolamine Reaction->Carbinolamine Tetrahedral Intermediate Schiff_Base R-CH=N-Protein Carbinolamine->Schiff_Base -H2O

Caption: Mechanism of Schiff base formation.

This covalent modification of proteins can alter their structure and function, a principle that can be harnessed in drug design to inhibit enzymes or modulate protein-protein interactions. The reactivity of the aldehyde can be tuned by the electronic properties of the triphenylamine scaffold. The electron-donating nature of the diphenylamino group can influence the electrophilicity of the carbonyl carbon.

Redox Chemistry

The aldehyde group is susceptible to both oxidation to a carboxylic acid and reduction to a primary alcohol. In a cellular environment, these transformations can be mediated by enzymes. The metabolic stability of the aldehyde is a critical consideration in drug development.

Applications in Drug Development and Medicinal Chemistry

The unique combination of the fluorescent triphenylamine core and a reactive aldehyde group makes 3-(4-(diphenylamino)phenyl)propanal a promising platform for the development of novel therapeutic and diagnostic agents.

Fluorescent Labeling and Bioimaging

The inherent fluorescence of the TPA moiety allows this molecule to be used as a fluorescent probe.[1][2] By reacting the aldehyde with specific biomolecules (e.g., proteins with a unique lysine residue), it can be used to label and visualize these targets within cells.

Covalent Inhibitors

The ability of the aldehyde to form covalent bonds with nucleophilic residues on proteins makes it a candidate for the design of covalent inhibitors.[6] This approach can lead to drugs with high potency and prolonged duration of action. For example, targeting a non-catalytic lysine residue in a kinase could lead to a highly selective irreversible inhibitor.

Prodrug Design

The aldehyde functionality can be masked to create a prodrug that is activated under specific physiological conditions. For instance, the aldehyde could be protected as an acetal, which is stable at neutral pH but hydrolyzes in the acidic environment of a tumor to release the active aldehyde.

Cross-linking Agents

The reactivity of the aldehyde towards amine groups can be exploited to develop cross-linking agents that stabilize protein-protein interactions or map protein complexes.[6]

Conclusion and Future Perspectives

3-(4-(diphenylamino)phenyl)propanal represents a fascinating convergence of a versatile synthetic building block and a functionally rich molecular scaffold. Its triphenylamine core provides desirable photophysical properties, while the propanal side chain offers a reactive handle for covalent modification of biological targets. For researchers in drug discovery, this molecule presents a wealth of opportunities for the development of novel fluorescent probes, targeted covalent inhibitors, and innovative prodrug strategies. Future research will likely focus on the synthesis of derivatives with fine-tuned reactivity and specificity, as well as in-depth biological evaluation to unlock the full therapeutic potential of this promising aromatic aldehyde.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Di-m-tolyl-amino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 4-(Di-m-tolyl-amino)-benzaldehyde, a triarylamine derivative of significant interest in the field of organic electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols and expert insights into the handling of this compound.

Introduction: The Significance of this compound

Triarylamine derivatives are a cornerstone of modern organic electronic materials, primarily due to their excellent hole-transporting properties.[1][2] this compound, with its electron-donating di-m-tolylamino group and electron-withdrawing aldehyde functionality, possesses a unique electronic structure that makes it a valuable building block for a variety of applications. These include its use as a precursor for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as a component in sensitizers for dye-sensitized solar cells (DSSCs).[3][4][5] The meta-substitution on the tolyl groups offers a distinct steric and electronic profile compared to its ortho- and para-isomers, influencing the material's solubility, thermal stability, and charge-transport characteristics.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic compounds.[6][7][8] The reaction proceeds by the electrophilic substitution of the electron-rich di-m-tolylamine with the Vilsmeier reagent, which is formed in situ from a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[9][10]

Synthesis Workflow

The overall workflow for the synthesis of this compound can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Di-m-tolylamine Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) Start->Vilsmeier Formylation Hydrolysis Aqueous Workup (Hydrolysis) Vilsmeier->Hydrolysis Crude Crude Product Hydrolysis->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Product Purify->Pure NMR NMR Spectroscopy Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Detailed Experimental Protocol

Materials:

  • Di-m-tolylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form as a solid.

  • Reaction with Di-m-tolylamine: Dissolve di-m-tolylamine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with stirring.

  • Hydrolysis and Neutralization: Add a saturated solution of sodium bicarbonate to neutralize the mixture until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts. The two primary methods for purification are recrystallization and column chromatography.[11][12]

Purification by Column Chromatography

Column chromatography is a highly effective method for obtaining high-purity product.

Protocol:

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Fraction Collection: Collect the fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization

Recrystallization is a simpler method for purification, particularly for larger scales.

Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent mixture in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water or hexane/ethyl acetate).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons on the benzaldehyde ring, and aromatic and methyl protons on the tolyl groups.
¹³C NMR A signal for the aldehydic carbon (~190 ppm), as well as signals for the aromatic carbons and the methyl carbons.
IR Spectroscopy A characteristic C=O stretching vibration for the aldehyde group (~1680-1700 cm⁻¹), as well as C-N and aromatic C-H stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (301.39 g/mol ).

Characterization Workflow

Characterization_Workflow cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output Pure_Product Purified this compound H_NMR ¹H NMR Pure_Product->H_NMR C_NMR ¹³C NMR Pure_Product->C_NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation Purity_Assessment Purity Assessment H_NMR->Purity_Assessment C_NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Organic Electronics

The unique electronic properties of this compound make it a promising candidate for use in organic electronic devices.

  • Hole Transport Materials (HTMs): The triarylamine core is a well-known hole-transporting moiety. This compound can be used as a building block to synthesize more complex HTMs for OLEDs and perovskite solar cells, contributing to improved device efficiency and stability.[13]

  • Organic Solar Cells (OSCs): As a component in the design of donor-acceptor type organic dyes, the di-m-tolylamino group acts as a strong electron donor, which is beneficial for light absorption and charge separation in DSSCs and bulk heterojunction OSCs.[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. The Vilsmeier-Haack reaction offers a reliable and efficient route to this valuable intermediate. Proper purification and thorough characterization are essential to ensure the material's quality for its intended applications in the exciting field of organic electronics. The insights and protocols detailed herein are designed to empower researchers to confidently work with this compound and explore its full potential in the development of next-generation electronic devices.

References

An In-Depth Technical Guide to 4-(Di-m-tolyl-amino)-benzaldehyde: Synthesis, Characterization, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

4-(Di-m-tolyl-amino)-benzaldehyde is an aromatic organic compound featuring a central benzaldehyde moiety functionalized with a di-m-tolylamino group. As a member of the triarylamine class of molecules, it possesses a unique electronic structure characterized by a nitrogen atom bonded to three aromatic rings. This configuration facilitates charge delocalization and imparts specific photophysical and chemical properties that make it, and its derivatives, highly valuable in distinct fields of research and development.

This guide provides a comprehensive technical overview of this compound, moving beyond basic identifiers to explore its synthesis, structural characterization, and significant potential applications. For drug development professionals, the core structure is relevant to the design of enzyme inhibitors and receptor ligands. For materials scientists, the triarylamine scaffold is a foundational component for hole-transporting and emissive materials in optoelectronic devices. This document synthesizes this information into a practical resource, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.

Section 2: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are paramount for its successful application in any research context. The key identifiers for this compound are summarized below.

Table 1: Core Compound Identifiers

IdentifierValueSource(s)
Molecular Formula C₂₁H₁₉NO[1][2][3][4][5]
Molecular Weight 301.38 g/mol [1][2][3][4]
CAS Number 332411-18-4[1][2][5][6]
IUPAC Name 4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde[1][3]
Common Synonyms 4-[Bis(3-methylphenyl)amino]benzaldehyde, 4-Di-m-tolylamino-benzaldehyde[6]

The physicochemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing choices for synthesis, purification, and formulation.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Boiling Point 470.5 °C at 760 mmHg (Predicted)[6]
Density 1.138 g/cm³ (Predicted)[6]
Flash Point 182.4 °C (Predicted)[6]
Refractive Index 1.649 (Predicted)[6]
Storage Temperature 2-8°C[6]
Solubility Data not available; expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene) and poorly soluble in water.
Appearance Pale-yellow to Yellow-brown Liquid/Solid

Section 3: Synthesis and Mechanistic Rationale

The construction of the C-N bond between the benzaldehyde ring and the diarylamine is the key challenge in synthesizing this molecule. While classical methods like nucleophilic aromatic substitution are often ineffective for such transformations, modern palladium-catalyzed cross-coupling reactions provide a highly efficient and versatile route.

Rationale for Synthetic Approach: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for forming carbon-nitrogen bonds between aryl halides (or pseudo-halides) and amines.[1][7][8] Its prominence stems from its broad substrate scope, functional group tolerance, and use of milder conditions compared to older methods like the Ullmann condensation.[9]

The reaction involves the palladium-catalyzed coupling of an aryl halide (4-fluorobenzaldehyde or 4-bromobenzaldehyde) with a secondary amine (di-m-tolylamine). The choice of catalyst, ligand, and base is critical for achieving high yields. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.[10]

Representative Experimental Protocol

Materials:

  • 4-Fluorobenzaldehyde

  • Di-m-tolylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and Sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add di-m-tolylamine (1.2 eq) followed by anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

  • Initiation: Add 4-fluorobenzaldehyde (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Mechanistic Workflow

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex {Ar-Pd(II)(L)₂-HNR₂}⁺ X⁻ oa_complex->amine_complex Amine Coordination (+ HNR₂) amido_complex Ar-Pd(II)(L)₂-NR₂ amine_complex->amido_complex Deprotonation (- HB⁺X⁻) (Base) amido_complex->pd0 Reductive Elimination (+ Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 4: Structural Elucidation and Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, the expected data can be reliably predicted based on its constituent functional groups and data from analogous compounds.[2][12]

Table 3: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aldehyde Proton (CHO): A singlet at ~9.7-10.0 ppm. Aromatic Protons: Multiple signals in the aromatic region (~6.8-7.8 ppm). The two protons on the benzaldehyde ring ortho to the aldehyde will be downfield (~7.7 ppm) and show doublet coupling. Protons on the tolyl rings will show complex splitting patterns. Methyl Protons (CH₃): A singlet at ~2.3-2.4 ppm, integrating to 6 hydrogens.
¹³C NMR Aldehyde Carbonyl (C=O): A signal at ~190-192 ppm. Aromatic Carbons: Multiple signals between ~110-155 ppm. The carbon attached to the nitrogen (ipso-carbon) on the benzaldehyde ring will be significantly upfield compared to the other quaternary carbons. Methyl Carbons (CH₃): A signal at ~21 ppm.
IR Spectroscopy Aldehyde C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z = 301.15 (for C₂₁H₁₉NO). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Section 5: Applications in Drug Development and Medicinal Chemistry

The 4-(diarylamino)benzaldehyde scaffold is a privileged structure in medicinal chemistry, offering multiple avenues for therapeutic intervention.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes. Certain isoforms, particularly ALDH1A3, are overexpressed in various cancer stem cells and are associated with tumor progression and drug resistance.[11][13] The compound 4-(diethylamino)benzaldehyde (DEAB) is a well-known pan-ALDH inhibitor.[14] Recent studies have shown that analogues with different N-substituents, such as 4-(dipropylamino)benzaldehyde, exhibit potent inhibitory activity against specific ALDH isoforms.[11]

Given this precedent, this compound is a compelling candidate for investigation as a selective ALDH inhibitor. The bulky, lipophilic di-m-tolyl groups could confer unique binding affinities and isoform selectivities, making it a valuable tool for probing ALDH function or as a lead compound for developing novel anti-cancer therapeutics.

Versatile Intermediate for Synthesis

The aldehyde functional group is exceptionally versatile, serving as a synthetic handle for constructing more complex molecules.[15][16][17] It readily participates in reactions to form Schiff bases (imines), which are themselves important pharmacophores and intermediates.

Caption: General scheme for Schiff base formation from an aldehyde.

This reactivity allows for its use in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), to rapidly generate libraries of structurally diverse and medicinally relevant compounds.[18] Furthermore, diarylamine substructures have been successfully incorporated into ligands targeting various receptors, including delta-opioid receptors.[19]

Section 6: Potential in Materials Science

Triarylamine derivatives are cornerstone materials in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).[20][21]

Their function stems from their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels, which allow them to act as efficient hole transport layer (HTL) materials.[22] An effective HTL facilitates the injection of positive charge carriers (holes) from the anode and transports them to the emissive layer, improving device efficiency and stability.

This compound can be considered a functionalized building block for more complex OLED materials. The aldehyde group can be used to polymerize or to attach the triarylamine core to other functional units, such as emissive chromophores or electron-transporting moieties. This synthetic flexibility allows for the fine-tuning of the electronic and morphological properties required for high-performance OLEDs used in modern displays and solid-state lighting.[23][24]

Section 7: Safety, Handling, and Storage

No specific toxicology data is available for this compound. Therefore, handling should be guided by best practices for related aromatic aldehydes and tertiary amines.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6] Protect from light and moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 8: References

  • Gibbons, J., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Majchrzak, M., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][10][11]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(16), 4983. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: --INVALID-LINK--

  • PubMed. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Polymers from 4-[4-(Dimethylamino)phenyl]benzaldehyde. Available at: --INVALID-LINK--

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(N,N-Diphenylamino)benzaldehyde(4181-05-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-(Diethylamino)benzaldehyde. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 4-(Di-p-tolyl-amino)-benzaldehyde. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Singh, C., & S. N. Murthy, K. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(21), 11955-12015. Available at: --INVALID-LINK--

  • Podlogar, B. L., et al. (2000). Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the delta-opioid receptor: a combined 3D-QSAR and ligand docking study. Drug Design and Discovery, 17(1), 34-50. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • McGown, A., et al. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 16(2), 263-269. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 4-(Bis(p-tolyl)amino)benzaldehyde. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Applichem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Hermerschmidt, F., et al. (2021). High performance organic light-emitting diodes employing ITO-free and flexible TiOx/Ag/Al:ZnO electrodes. Journal of Materials Chemistry C, 9(22), 7136-7144. Available at: --INVALID-LINK--

  • Biological Magnetic Resonance Bank. (n.d.). p-tolualdehyde. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 4-(Diphenylamino)benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009). Materials used for organic light-emitting diodes - Organic electroactive compounds. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). Organic Light Emitting Diode: OLED Generations & Structure. Retrieved from --INVALID-LINK--

  • Analytics-Shop. (n.d.). 4-(Dimethylamino) Benzaldehyde (Reag. Ph. Eur.) for analysis, ACS. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • Karzazi, Y. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12. Available at: --INVALID-LINK--

  • Zhang, Q., et al. (2020). Recent advances in organic light-emitting diodes: toward smart lighting and displays. Materials Chemistry Frontiers, 4(11), 3125-3151. Available at: --INVALID-LINK--

  • Yap, E. P. H., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(19), 6593. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(10), 103138. Available at: --INVALID-LINK--

  • Al-Tannak, N. F., & Al-Khafaji, M. K. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical Sciences, 28(4), 629-633. Available at: --INVALID-LINK--

  • Pharmaguideline. (n.d.). Aldehyde & Their Derivatives: Triclofos sodium, Paraldehyde. Retrieved from --INVALID-LINK--

References

A Spectroscopic Investigation of 4-(Di-m-tolyl-amino)-benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(Di-m-tolyl-amino)-benzaldehyde, a triarylamine derivative of significant interest in materials science and drug development. In the absence of direct experimental spectra in publicly available literature, this document synthesizes a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar molecules. Each section includes a theoretical overview, a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectral data, and supporting visualizations to elucidate key structural and electronic characteristics.

Introduction: The Molecular Architecture and Its Spectroscopic Implications

This compound is a fascinating molecule that marries the electron-donating character of a triarylamine with the electron-withdrawing nature of a benzaldehyde. This "push-pull" electronic structure is anticipated to give rise to unique spectroscopic signatures, including intramolecular charge transfer (ICT) phenomena. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating structure-property relationships in novel applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and chemical environment of each atom within this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the aldehydic proton, the aromatic protons on the benzaldehyde ring, the aromatic protons on the two m-tolyl groups, and the methyl protons of the tolyl groups. The electron-donating di-m-tolylamino group will significantly influence the chemical shifts of the benzaldehyde protons, while the substitution pattern on the tolyl rings will lead to complex splitting patterns.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.8 - 10.0Singlet1HAldehydic proton (-CHO)
~7.7 - 7.9Doublet2HAromatic protons ortho to -CHO
~7.0 - 7.2Multiplet8HAromatic protons of the m-tolyl groups
~6.8 - 7.0Doublet2HAromatic protons meta to -CHO
~2.3Singlet6HMethyl protons (-CH₃) of the m-tolyl groups

Causality Behind Predicted Shifts:

  • The aldehydic proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group, appearing at a characteristic downfield shift.[1][2]

  • The protons on the benzaldehyde ring will experience the electron-donating effect of the diarylamino group, shifting them upfield relative to unsubstituted benzaldehyde. However, the ortho protons to the aldehyde will still be the most downfield of the ring protons.

  • The protons on the m-tolyl groups will exhibit chemical shifts typical for substituted toluenes, with complex splitting patterns due to their relative positions.

  • The methyl protons of the tolyl groups are expected to appear as a singlet in the upfield region.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The chemical shifts will be sensitive to the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm) Assignment
~190 - 192Carbonyl carbon (C=O)
~150 - 155Quaternary carbon attached to Nitrogen
~138 - 142Quaternary carbons of m-tolyl groups attached to Nitrogen
~135 - 138Quaternary carbons of m-tolyl groups with methyl substituent
~130 - 133Aromatic CH carbons ortho to -CHO
~128 - 130Aromatic CH carbons of m-tolyl groups
~120 - 125Aromatic CH carbons of m-tolyl groups
~115 - 120Aromatic CH carbons meta to -CHO
~21Methyl carbons (-CH₃)

Causality Behind Predicted Shifts:

  • The carbonyl carbon will be the most deshielded carbon, appearing at a characteristic downfield position.[4][5]

  • The carbons directly attached to the nitrogen atom will be deshielded due to the electronegativity of nitrogen.

  • The aromatic carbons will resonate in the typical range of 110-160 ppm, with their specific shifts influenced by the electronic effects of the amino and formyl groups.[6]

  • The methyl carbons will appear at a characteristic upfield shift.[7]

Experimental Protocol for NMR Spectroscopy

A high-quality NMR spectrum can be obtained using the following methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to remove any distortions.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate & Integrate Phase->Calibrate Spectral Analysis Spectral Analysis Calibrate->Spectral Analysis

Caption: A generalized workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde C-H and C=O stretches, aromatic C-H and C=C stretches, and C-N stretches.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3050 - 3000MediumAromatic C-H stretching
~2920, ~2820MediumAldehydic C-H stretching (Fermi resonance doublet)
~1680 - 1700StrongCarbonyl (C=O) stretching of the aldehyde
~1600, ~1580, ~1500Medium to StrongAromatic C=C ring stretching
~1320StrongC-N stretching of the diarylamino group
~820StrongC-H out-of-plane bending (para-disubstituted ring)
~780, ~690StrongC-H out-of-plane bending (meta-disubstituted rings)

Causality Behind Predicted Peaks:

  • The aldehydic C-H stretch typically appears as a pair of medium-intensity bands due to Fermi resonance.

  • The C=O stretch of an aromatic aldehyde is found at a lower wavenumber compared to aliphatic aldehydes due to conjugation.

  • The C-N stretching vibration of the triarylamine is a characteristic and strong absorption.[9][10]

  • The out-of-plane C-H bending vibrations are diagnostic for the substitution patterns on the aromatic rings.

Experimental Protocol for FT-IR Spectroscopy

A high-quality FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press arm to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Baseline correction and other processing functions may be applied if necessary.

Visualization of IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean ATR Crystal Place Place Sample on Crystal Clean->Place Background Collect Background Spectrum Place->Background Sample Collect Sample Spectrum Background->Sample Ratio Ratio Sample to Background Sample->Ratio Correct Baseline Correction Ratio->Correct Spectral Interpretation Spectral Interpretation Correct->Spectral Interpretation

Caption: A simplified workflow for FT-IR analysis using the ATR technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Predicted UV-Vis Spectrum

Due to its extended π-conjugated system and the "push-pull" nature of the donor (di-m-tolylamino) and acceptor (formyl) groups, this compound is expected to exhibit strong UV-Vis absorption. The spectrum will likely be characterized by π → π* transitions and a significant intramolecular charge transfer (ICT) band.

Predicted λmax (nm) Solvent Dependence Assignment
~250 - 280Minorπ → π* transitions of the aromatic rings
~350 - 400Strong (bathochromic shift in more polar solvents)Intramolecular Charge Transfer (ICT) band

Causality Behind Predicted Absorptions:

  • The higher energy absorption band corresponds to electronic transitions within the individual aromatic rings.

  • The lower energy, longer wavelength absorption is attributed to the ICT from the electron-rich di-m-tolylamino moiety to the electron-deficient benzaldehyde moiety. This transition is expected to be sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated excited state and causing a red shift (bathochromic shift).[11][12][13]

Experimental Protocol for UV-Vis Spectroscopy

A reliable UV-Vis absorption spectrum can be obtained as follows:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading in the optimal range (typically 0.2 - 1.0).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200 - 600 nm).

  • Data Processing:

    • The instrument software will automatically subtract the solvent absorbance from the sample absorbance.

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

Visualization of Intramolecular Charge Transfer

ICT_Diagram Donor Di-m-tolylamino Group (Electron Donor) Acceptor Benzaldehyde Moiety (Electron Acceptor) Donor->Acceptor Intramolecular Charge Transfer (ICT)

Caption: Illustration of the intramolecular charge transfer in this compound.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The anticipated NMR, IR, and UV-Vis spectra provide a comprehensive set of characteristics that can be used for the identification and structural verification of this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. It is our hope that this guide will serve as a valuable resource for researchers working with this and related triarylamine derivatives, facilitating their synthesis, characterization, and application in various scientific endeavors.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(Di-m-tolyl-amino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 4-(Di-m-tolyl-amino)-benzaldehyde

This compound is a bespoke organic molecule characterized by a central benzaldehyde moiety functionalized with a di-m-tolyl-amino group. This compound belongs to the broader class of triarylamine derivatives, which are of significant interest in materials science and organic electronics due to their unique photophysical and electronic properties. The inherent charge-transporting capabilities of the triarylamine core, coupled with the reactive aldehyde functionality, make this molecule a versatile building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), photovoltaic devices, and nonlinear optical materials.

In the realm of drug development and life sciences, substituted benzaldehydes are pivotal intermediates. The aldehyde group serves as a reactive handle for the construction of more complex molecular architectures, including Schiff bases, which are prevalent in biologically active compounds. Given its potential applications, a thorough understanding of the physicochemical properties of this compound is paramount for researchers and formulation scientists. This guide provides a comprehensive exploration of its solubility in various solvents and its stability under different stress conditions, offering both theoretical insights and practical, field-proven experimental protocols.

Part 1: Solubility Profile of this compound

The solubility of an active compound is a critical parameter that influences its bioavailability, formulation design, and synthetic route optimization. The molecular structure of this compound, featuring a large, nonpolar triarylamine backbone and a polar aldehyde group, suggests a nuanced solubility profile.

Theoretical Considerations: The Interplay of Molecular Structure and Solvent Properties

The principle of "like dissolves like" is the cornerstone of predicting solubility. The large, hydrophobic surface area imparted by the three aromatic rings and the two methyl groups suggests that this compound will exhibit favorable solubility in nonpolar and moderately polar organic solvents. Conversely, its poor ability to form strong hydrogen bonds with water molecules predicts low aqueous solubility. A structurally similar compound, 4-(N,N-diphenylamino)benzaldehyde, is reported to be largely insoluble in water but moderately soluble in common organic solvents such as ethanol, chloroform, and dimethylformamide[1]. It is also noted to be soluble in methanol[1][2].

The expected trend in solubility across a spectrum of solvents is depicted in the following diagram:

G cluster_0 Solvent Polarity and Expected Solubility Nonpolar Nonpolar Moderately Polar Moderately Polar Nonpolar->Moderately Polar Increasing Solubility Polar Aprotic Polar Aprotic Moderately Polar->Polar Aprotic High Solubility Polar Protic Polar Protic Polar Aprotic->Polar Protic Decreasing Solubility Aqueous Aqueous Polar Protic->Aqueous Low to Insoluble G cluster_workflow Solubility Determination Workflow start Start prep Prepare Saturated Solutions start->prep equil Equilibrate (24-48h at 25°C) prep->equil sample Sample and Filter Supernatant equil->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end G cluster_workflow Forced Degradation Study Workflow start Start prep_stock Prepare Stock Solution start->prep_stock apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->apply_stress sample_stressed Sample at Time Points apply_stress->sample_stressed Hydrolytic & Oxidative apply_stress->sample_stressed Thermal & Photo (dissolve solid) neutralize Neutralize (if applicable) sample_stressed->neutralize analyze_lcms Analyze by HPLC-PDA-MS neutralize->analyze_lcms evaluate Evaluate Degradation & Identify Products analyze_lcms->evaluate end End evaluate->end

References

Physical and chemical properties of 4-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Substituted Benzaldehydes

This guide provides an in-depth exploration of 4-substituted benzaldehydes, a class of compounds pivotal to synthetic chemistry and drug development. As foundational scaffolds, the strategic modification of the substituent at the para-position allows for the fine-tuning of electronic, physical, and biological properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the structure-property relationships that govern the utility of these versatile molecules.

The Central Role of the 4-Substituent: Electronic Influence

The identity of the substituent at the C4 position of the benzene ring is the primary determinant of the molecule's overall electronic character. This substituent exerts its influence through a combination of inductive and resonance effects, which in turn modulate the reactivity of the entire molecule, particularly the aldehyde functional group.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and the aldehyde carbonyl group. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), alkyl (-CH₃), and amino (-NR₂) push electron density into the ring. This increased electron density reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.

These electronic effects can be quantified using the Hammett equation , a cornerstone of physical organic chemistry that provides a linear free-energy relationship.[1]

Log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for a reaction with a substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant (H).

  • σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent (R). A positive σ value indicates an EWG, while a negative value signifies an EDG.

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.[1]

G cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG_Structure X| Benzene Ring| C=O EWG_Structure:f0->EWG_Structure:f1 Inductive & Resonance Withdrawal EWG_Structure:f1->EWG_Structure:f2 Withdrawal EWG_Effect Decreased electron density at carbonyl carbon (Increased Electrophilicity) EWG_Structure:f2->EWG_Effect EDG_Structure Y| Benzene Ring| C=O EDG_Structure:f0->EDG_Structure:f1 Inductive & Resonance Donation EDG_Structure:f1->EDG_Structure:f2 Donation EDG_Effect Increased electron density at carbonyl carbon (Decreased Electrophilicity) EDG_Structure:f2->EDG_Effect

Caption: Influence of EWGs and EDGs on Carbonyl Electrophilicity.

Table 1: Hammett Constants (σp) for Common 4-Substituents

Substituent (X)σp ValueElectronic Effect
-N(CH₃)₂-0.83Strongly Donating
-NH₂-0.66Strongly Donating
-OH-0.37Donating
-OCH₃-0.27Donating
-CH₃-0.17Weakly Donating
-H0.00Reference
-Cl+0.23Weakly Withdrawing
-Br+0.23Weakly Withdrawing
-COCH₃+0.50Withdrawing
-CN+0.66Strongly Withdrawing
-NO₂+0.78Strongly Withdrawing

Physical Properties: A Comparative Overview

The nature of the 4-substituent directly impacts intermolecular forces, which in turn dictates physical properties such as melting point, boiling point, and solubility.

4-SubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
-H (Benzaldehyde)C₇H₆O106.12-26178.1
-CH₃ (p-Tolualdehyde)C₈H₈O120.15-6204-205
-C₂H₅ (4-Ethylbenzaldehyde)C₉H₁₀O134.18-4221
-OCH₃ (p-Anisaldehyde)C₈H₈O₂136.15-1248
-OH (4-Hydroxybenzaldehyde)C₇H₆O₂122.12116246
-Cl (4-Chlorobenzaldehyde)C₇H₅ClO140.5747.5214
-NO₂ (4-Nitrobenzaldehyde)C₇H₅NO₃151.12106278 (decomposes)

Data compiled from various sources including NIST and PubChem.[2]

Causality Behind Property Trends:

  • Polarity and Dipole Moment: Strongly electron-withdrawing or donating groups increase the molecule's overall dipole moment, leading to stronger dipole-dipole interactions and generally higher melting and boiling points compared to the parent benzaldehyde.

  • Hydrogen Bonding: Substituents capable of hydrogen bonding, such as hydroxyl (-OH), significantly raise the melting and boiling points due to the strength of these intermolecular forces.

  • Molecular Weight and Symmetry: As molecular weight increases, van der Waals forces become stronger, contributing to higher boiling points. Molecular symmetry can also play a role in how efficiently molecules pack into a crystal lattice, affecting the melting point.

Chemical Reactivity and Mechanistic Considerations

The aldehyde functional group is a hub of reactivity, primarily undergoing nucleophilic addition, oxidation, and reduction.[3] The 4-substituent serves as a control knob for the rate and feasibility of these transformations.

Nucleophilic Addition Reactions

This is the quintessential reaction of aldehydes. The rate is highly sensitive to the electrophilicity of the carbonyl carbon.

  • EWGs Accelerate Reaction: Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, stabilizing the build-up of negative charge in the tetrahedral intermediate of the transition state. This leads to faster reaction rates.[4]

  • EDGs Retard Reaction: Electron-donating groups diminish the carbonyl carbon's electrophilicity, destabilizing the negatively charged intermediate and slowing the reaction.

// Reactants reactants [label=<

+

];

// Transition State ts [label=<

[Tetrahedral Intermediate](Transition State) EWG stabilizes negative charge EDG destabilizes negative charge

];

// Product product [label=<

];

reactants -> ts [label="slow (rate-determining step)"]; ts -> product [label="fast (protonation)"]; }

Caption: Effect of Substituents on the Nucleophilic Addition Transition State.

The Cannizzaro Reaction

In the presence of a strong base, benzaldehydes lacking an α-hydrogen undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[5] The reaction rate is sensitive to electronic effects, with electron-withdrawing groups generally increasing the rate of reaction.

Spectroscopic Characterization Protocols

Accurate characterization is essential for confirming the structure and purity of synthesized compounds. The 4-substituent leaves a distinct fingerprint on all major spectroscopic outputs.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for elucidating the structure of these molecules.[6]

Key Diagnostic Signals:

  • Aldehydic Proton (CHO): Appears as a singlet in the downfield region of δ 9.8-10.5 ppm .[7] Its precise chemical shift is sensitive to the 4-substituent: EWGs shift it further downfield, while EDGs shift it slightly upfield.

  • Aromatic Protons: For a 4-substituted ring, the aromatic region (δ 7.0-8.5 ppm) typically displays a characteristic pair of doublets (an AA'BB' system), reflecting the chemical non-equivalence of the protons ortho and meta to the aldehyde.

Experimental Protocol: ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the 4-substituted benzaldehyde sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ 0.00 ppm).

  • Transfer: Transfer the resulting solution into a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum using a standard pulse program. 8-16 scans are typically sufficient for a good signal-to-noise ratio.[6]

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A weak but sharp signal appears far downfield at δ 190-195 ppm .

  • Aromatic Carbons: The signals for the aromatic carbons appear between δ 120-165 ppm. The carbon attached to the substituent (ipso-carbon) and the carbon of the aldehyde group are particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key carbonyl functional group.

  • Carbonyl Stretch (νC=O): A strong, sharp absorption band between 1680-1715 cm⁻¹ . The position is highly informative:

    • EWGs: Increase the C=O bond order and shift the absorption to a higher frequency (e.g., 4-nitrobenzaldehyde, ~1710 cm⁻¹).

    • EDGs: Decrease the C=O bond order via resonance and shift the absorption to a lower frequency (e.g., 4-methoxybenzaldehyde, ~1685 cm⁻¹).

  • Aldehydic C-H Stretch: Two characteristic medium-intensity bands appear at ~2820 cm⁻¹ and ~2720 cm⁻¹ . The presence of both is a strong indicator of an aldehyde.[7]

Table 2: Summary of Characteristic Spectroscopic Data

4-Substituent¹H NMR (CHO, ppm)¹³C NMR (C=O, ppm)IR (C=O, cm⁻¹)
-OCH₃~9.88~190.7~1685
-CH₃~9.95~191.9~1695
-H~10.00~192.3~1703
-Cl~9.98~191.0~1705
-NO₂~10.15~191.5~1710

Synthesis and Applications in Drug Development

4-Substituted benzaldehydes are not merely subjects of academic study; they are indispensable building blocks in the synthesis of pharmaceuticals.[8] Their aldehyde functionality provides a reactive handle for constructing more complex molecular architectures.[3]

Experimental Workflow: Schiff Base Formation

The condensation of a benzaldehyde with a primary amine to form a Schiff base (imine) is a fundamental transformation in medicinal chemistry, used to link molecular fragments and create novel drug candidates.[9]

Protocol: Synthesis of a 4-Hydroxybenzaldehyde Schiff Base Derivative [9]

  • Dissolution: Dissolve the primary amine starting material (2 mmol) in ethanol (6 mL) in a round-bottom flask with stirring.

  • Addition: Add 4-hydroxybenzaldehyde (2.2 mmol, 1.1 equivalents) to the solution.

  • Catalysis: Add three drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to 55°C and maintain this temperature with continuous stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, a solid precipitate typically forms. Cool the mixture and collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and water to remove unreacted starting materials and impurities.

  • Characterization: Dry the product and characterize its structure and purity using NMR, IR, and mass spectrometry.

G A 1. Dissolve Primary Amine in Ethanol B 2. Add 4-Substituted Benzaldehyde (1.1 eq) A->B C 3. Add Catalytic Acetic Acid (3 drops) B->C D 4. Heat to 55°C for 6h (Monitor by TLC) C->D E 5. Isolate Precipitate (Vacuum Filtration) D->E F 6. Wash with Cold Ethanol and Water E->F G 7. Dry and Characterize (NMR, IR, MS) F->G

Caption: Experimental Workflow for Schiff Base Synthesis.

Role in Structure-Activity Relationship (SAR) Studies

In drug discovery, chemists systematically vary substituents on a lead compound to map the structure-activity relationship (SAR). 4-Substituted benzaldehydes are ideal for this purpose. For example, in the development of enzyme inhibitors, replacing a hydrogen with a halogen or a nitro group can dramatically alter binding affinity and biological activity.[9][10] Studies have shown that introducing strong electron-withdrawing groups can markedly enhance the inhibitory potency of certain compounds against fungal enzymes.[9] This ability to rationally modulate properties makes these compounds essential tools for optimizing the efficacy, selectivity, and pharmacokinetic profiles of new therapeutic agents.

References

A Comprehensive Technical Guide to the Synthesis of Triarylamine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Triarylamine aldehydes are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of a wide array of functional materials. Their unique electronic and photophysical properties make them indispensable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as crucial intermediates in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic routes to these valuable molecules, offering not just protocols, but a deeper understanding of the causality behind the experimental choices.

Introduction: The Significance of Triarylamine Aldehydes

Triarylamines are characterized by a central nitrogen atom bonded to three aromatic rings. The introduction of an aldehyde group (-CHO) onto one or more of these rings imparts significant reactivity, allowing for a multitude of subsequent chemical transformations.[1] This versatility makes triarylamine aldehydes highly sought-after precursors for the construction of complex molecular architectures with tailored optoelectronic and pharmaceutical properties.

This guide will navigate through the most effective and commonly employed methodologies for the synthesis of triarylamine aldehydes, with a focus on providing practical, field-proven insights to aid in your research and development endeavors.

The Vilsmeier-Haack Reaction: The Workhorse of Triarylamine Formylation

The Vilsmeier-Haack reaction is arguably the most prevalent and versatile method for the formylation of electron-rich aromatic compounds, including triarylamines.[2][3][4] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[3][5][6]

Mechanistic Rationale: Understanding the "Why"

The efficacy of the Vilsmeier-Haack reaction hinges on the generation of the electrophilic Vilsmeier reagent, which is reactive enough to attack the electron-rich π-system of the triarylamine.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

The choice of POCl₃ as the activating agent is critical; it reacts with the oxygen of DMF to form a highly electrophilic intermediate, which then eliminates a dichlorophosphate anion to generate the chloroiminium ion (the Vilsmeier reagent). This reagent is a relatively mild electrophile, which contributes to the high selectivity for electron-rich substrates like triarylamines.[4] The reaction typically proceeds at the para-position of the phenyl rings due to steric hindrance and electronic effects.[7]

Experimental Protocols

This protocol details the mono-formylation of triphenylamine.

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, add a solution of triphenylamine in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium acetate or sodium hydroxide until the pH is neutral.[8]

  • The product, 4-formyltriphenylamine, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

For the synthesis of the tri-formylated product, a two-step approach has been shown to be more efficient than a one-pot reaction, providing higher yields.[2] This is due to the deactivating effect of the formyl groups on the aromatic rings, which makes subsequent formylations more difficult.[9]

Step 1: Synthesis of 4,4'-Diformyltriphenylamine

  • Follow the procedure for the synthesis of 4-formyltriphenylamine, but use a larger excess of the Vilsmeier reagent.

  • After the initial reaction, the intermediate di-iminium salt is hydrolyzed to the diformyl compound.

Step 2: Synthesis of Tris(4-formylphenyl)amine from 4,4'-Diformyltriphenylamine

  • The isolated and dried 4,4'-diformyltriphenylamine is subjected to a second Vilsmeier-Haack reaction using a fresh preparation of the Vilsmeier reagent.

  • The reaction generally requires more forcing conditions (e.g., heating) to drive the third formylation to completion.[10]

  • Work-up and purification are carried out as described for the mono-formylated product. A detailed procedure can be found in the patent literature, which describes refluxing at 88-93°C for 11-13 hours.[10]

Troubleshooting and Causality
  • Low Yields: Often due to moisture in the reagents or glassware, which quenches the Vilsmeier reagent. Ensure all reagents and equipment are scrupulously dry.

  • Decomposition of Reagents: Old or improperly stored DMF can contain dimethylamine, which will react with the Vilsmeier reagent. Use freshly distilled or high-purity DMF.

  • Incomplete Reaction: For less reactive triarylamine substrates (e.g., those with electron-withdrawing groups), higher temperatures and longer reaction times may be necessary. However, this can also lead to side reactions.

  • Di- or Tri-formylation: The degree of formylation can be controlled by the stoichiometry of the Vilsmeier reagent. For mono-formylation, use a near-stoichiometric amount, while for multiple formylations, a significant excess is required.

The Duff Reaction: A Classic Approach for Ortho-Formylation

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid (TFA).[11] While it is most commonly used for the ortho-formylation of phenols, it can also be applied to electron-rich aromatic amines.[12]

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution, where the protonated HMTA acts as the source of the electrophilic iminium ion.

Caption: Simplified Mechanism of the Duff Reaction.

The regioselectivity of the Duff reaction is a key consideration. For phenols, ortho-formylation is strongly favored due to the directing effect of the hydroxyl group. In the case of aromatic amines, a mixture of ortho and para isomers can be expected, with the ratio depending on the specific substrate and reaction conditions.[11]

Experimental Protocol: Formylation of a Carbazole Derivative

This protocol provides an example of the Duff reaction applied to a carbazole derivative, a class of compounds related to triarylamines.[13]

Procedure:

  • In a round-bottom flask, dissolve 9-butyl-9H-carbazole and hexamethylenetetramine (HMTA) in tetrahydrofuran (THF).

  • Add trifluoroacetic acid (TFA) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 90 °C) and stir for several hours, monitoring the reaction by TLC.

  • If the reaction is incomplete, additional HMTA and TFA can be added to drive it to completion.[13]

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product, which may contain a mixture of mono- and di-formylated products, is then purified by column chromatography.

Field-Proven Insights
  • Low Yields: The Duff reaction is often plagued by low yields.[14] The use of a more acidic medium, such as TFA, can improve the efficiency compared to acetic acid.[15]

  • Substrate Scope: The reaction is generally limited to highly activated aromatic systems. Triarylamines with strong electron-donating groups are the most suitable candidates.

  • Over-formylation: Di-formylation can be a significant side reaction if multiple activated positions are available.[11] Careful control of the stoichiometry of HMTA can help to favor mono-formylation.

Formylation via Ortho-Lithiation

For substrates where direct electrophilic substitution is challenging or where specific regioselectivity is required, formylation via ortho-lithiation offers a powerful alternative.[15][16] This method involves the deprotonation of an aromatic C-H bond directed by a nearby functional group (a directing metalation group, DMG), followed by quenching the resulting aryllithium species with an electrophilic formylating agent, typically DMF.[17]

The "Why" Behind the Method

The directing group, often a heteroatom-containing functionality like an amide or a methoxy group, coordinates to the lithium of the organolithium reagent (e.g., n-butyllithium), delivering the base to a specific ortho-position for deprotonation. This provides excellent regiocontrol that is not achievable with standard electrophilic aromatic substitution reactions.

Caption: General Workflow for Ortho-Lithiation and Formylation.

Experimental Considerations
  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous.

  • Low Temperatures: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.

  • Choice of Base: The choice of organolithium base (n-BuLi, s-BuLi, t-BuLi) or a lithium amide base (LDA) depends on the acidity of the proton to be removed and the nature of the directing group.

  • Quenching: The addition of DMF must be carefully controlled to avoid side reactions.

While specific protocols for the ortho-lithiation of simple triarylamines are less common due to the high reactivity of the para-positions towards electrophilic substitution, this method is invaluable for the synthesis of more complex, sterically hindered, or specifically functionalized triarylamine aldehydes.

Palladium-Catalyzed Formylation: A Modern Approach

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and formylation is no exception. These methods typically involve the reaction of an aryl halide or triflate with a formylating agent in the presence of a palladium catalyst.

Advantages and Rationale

Palladium-catalyzed formylation offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to use readily available starting materials. A variety of carbon monoxide (CO) sources can be employed, including CO gas, formic acid, or formaldehyde.[18][19] Using a CO surrogate like formic acid avoids the need to handle toxic CO gas directly.[18]

Example of a Palladium-Catalyzed Formylation

A recent development involves the palladium-catalyzed dual C-H carbonylation of diarylamines to form acridones, which are related structures.[20] While not a direct synthesis of triarylamine aldehydes, this methodology highlights the potential of palladium catalysis in the functionalization of diaryl and triarylamines. Further research in this area is likely to yield efficient methods for the direct formylation of triarylamines.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular triarylamine aldehyde depends on several factors, including the desired regioselectivity, the nature of the substituents on the aromatic rings, and the scale of the synthesis.

MethodKey FeaturesAdvantagesDisadvantages
Vilsmeier-Haack DMF/POCl₃, electrophilic substitutionHigh yields for electron-rich substrates, good for multiple formylations, relatively mild conditions.[2][3]Limited to electron-rich aromatics, can be difficult to control mono- vs. poly-formylation.
Duff Reaction HMTA/Acid, electrophilic substitutionGood for ortho-formylation of phenols, uses inexpensive reagents.[11]Often low yields, limited substrate scope, potential for over-formylation.[14]
Ortho-Lithiation Organolithium/DMF, directed metalationExcellent regiocontrol for ortho-substitution, good for sterically hindered substrates.[17]Requires strictly anhydrous conditions and low temperatures, sensitive to functional groups.
Palladium-Catalyzed Pd catalyst/CO source, cross-couplingMild reaction conditions, high functional group tolerance, avoids stoichiometric toxic reagents.[18]Catalyst cost, may require optimization of ligands and reaction conditions.

Purification and Characterization

The purification of triarylamine aldehydes is a critical step in obtaining materials of high purity for subsequent applications.

Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds.[21] For triarylamine aldehydes, silica gel is a common stationary phase. The choice of eluent system is crucial and depends on the polarity of the target compound. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[22][23] For basic amine-containing compounds, it may be necessary to add a small amount of a base like triethylamine to the eluent to prevent streaking on the column.[24]

Recrystallization

Recrystallization is an excellent method for purifying crystalline solids.[9][25] The key is to find a suitable solvent or solvent pair in which the triarylamine aldehyde is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, acetone, and mixtures of solvents like hexane/ethyl acetate.[26][27]

Characterization

The structure and purity of the synthesized triarylamine aldehydes are typically confirmed by a combination of spectroscopic techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the aldehyde group.

  • FT-IR Spectroscopy: To identify the characteristic C=O stretching frequency of the aldehyde (typically around 1700 cm⁻¹).

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

The synthesis of triarylamine aldehydes is a rich and evolving field. While the Vilsmeier-Haack reaction remains the dominant method for many applications, the Duff reaction, ortho-lithiation, and emerging palladium-catalyzed methods provide valuable alternatives for specific synthetic challenges. A thorough understanding of the mechanisms, experimental nuances, and purification techniques for each method is essential for the successful synthesis of these important building blocks. This guide has provided a comprehensive overview to empower researchers in their pursuit of novel functional materials and pharmaceuticals based on the versatile triarylamine scaffold.

References

Navigating the Safety Profile of 4-(Di-m-tolyl-amino)-benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Chemical and Physical Identity

Understanding the fundamental properties of a substance is the first step in a robust safety assessment. 4-(Di-m-tolyl-amino)-benzaldehyde is an aromatic aldehyde.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 332411-18-4LookChem[1], Capot Chemical
Molecular Formula C₂₁H₁₉NOLookChem[1], Capot Chemical
Molecular Weight 301.38 g/mol LookChem[1], Capot Chemical
Boiling Point 470.5 °C at 760 mmHgLookChem[1]
Flash Point 182.4 °CLookChem[1]
Density 1.138 g/cm³LookChem[1]

The high boiling point and flash point suggest that this compound is not highly volatile under standard laboratory conditions, reducing the risk of inhalation exposure at room temperature. However, heating the substance will increase its vapor pressure and the potential for inhalation.

Hazard Assessment and Toxicological Profile

A complete GHS classification for this compound is not currently available from public sources. However, a 2023 study in the Journal of Organic Chemistry reported on the acute toxicity of this compound in zebrafish embryos, a common model for preliminary toxicological assessment.[1] While the full details of this study are not widely accessible, its existence suggests that initial toxicological screening has been performed. In the absence of a complete dataset, a precautionary approach is warranted.

General Hazards to Consider (Based on Structurally Similar Compounds):

  • Skin and Eye Irritation: Aromatic aldehydes can be irritating to the skin and eyes upon direct contact.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Sensitization: Some aromatic amines can be skin sensitizers.

  • Aquatic Toxicity: As indicated by preliminary studies on aquatic organisms, the compound may be harmful to aquatic life.[1]

Given the lack of comprehensive toxicological data, it is prudent to treat this compound as a substance with potential for irritation and aquatic toxicity. All handling should be performed with appropriate personal protective equipment to minimize exposure.

Safe Handling and Storage Protocols

A proactive and cautious approach to handling and storage is essential to ensure the safety of laboratory personnel.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of fine particulates. Any procedures involving heating or dissolving the compound must also be performed in a fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.

  • Protective Clothing: A laboratory coat must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases, as these may react with the aldehyde functional group.

Emergency Procedures

Preparedness for accidental exposure or release is a key component of laboratory safety.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Minor Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a sealed container for disposal. The spill area should then be decontaminated.

  • Major Spills: Evacuate the area and prevent entry. If the spill is large or involves a solution, absorb it with an inert material (e.g., vermiculite, sand). All personnel involved in the cleanup of a major spill should wear appropriate PPE, including respiratory protection.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols into a typical experimental workflow involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood Always prep_weigh Weigh Solid Compound prep_fumehood->prep_weigh reaction_setup Set up Reaction Apparatus prep_weigh->reaction_setup reaction_dissolve Dissolve in Solvent reaction_setup->reaction_dissolve reaction_run Run Reaction (Monitor for Exotherms) reaction_dissolve->reaction_run workup_quench Quench Reaction reaction_run->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product (e.g., Chromatography) workup_extract->workup_purify cleanup_decontaminate Decontaminate Glassware workup_purify->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE and Wash Hands cleanup_dispose->cleanup_ppe

Figure 1: Safe Experimental Workflow

Conclusion

While this compound is a valuable intermediate in organic synthesis, the current lack of a comprehensive public safety profile necessitates a highly cautious approach to its handling. Researchers and laboratory personnel must adhere to stringent safety protocols, including the consistent use of engineering controls and personal protective equipment. By understanding the known properties and potential hazards, and by integrating safety into every step of the experimental workflow, the risks associated with this compound can be effectively managed. Further toxicological studies are encouraged to fully elucidate the safety profile of this chemical.

References

Methodological & Application

Application Notes: 4-(Di-m-tolyl-amino)-benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Push-Pull Triarylamine Building Block

4-(Di-m-tolyl-amino)-benzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in modern organic synthesis. Its molecular architecture is distinguished by two key features: a nucleophilic, electron-rich triarylamine core and an electrophilic aldehyde functional group. The di-m-tolylamino group acts as a potent electron-donating group (D), while the benzaldehyde moiety functions as an electron-accepting group (A). This intrinsic "D-A" or "push-pull" electronic structure is the foundation of its utility, making it a premier building block for advanced functional materials.[1][2]

Triarylamine derivatives are a celebrated class of organic compounds, renowned for their stability and excellent hole-transporting capabilities.[3][4] These properties make them indispensable in the field of organic electronics, including in Organic Light-Emitting Diodes (OLEDs) and solar cells.[5][6][7] The presence of the reactive aldehyde group on this compound provides a synthetic handle for covalently incorporating this robust triarylamine scaffold into a diverse array of molecular structures through well-established chemical transformations.

This guide details the core applications of this compound, providing field-tested insights and detailed protocols for its use in the synthesis of functional dyes, fluorescent probes, and precursors for advanced materials.

Physicochemical and Structural Data

A clear understanding of the substrate's properties is critical for reaction design and safety. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde[8]
CAS Number 332411-18-4[8][9]
Molecular Formula C₂₁H₁₉NO[8]
Molecular Weight 301.38 g/mol [8][9]
Appearance Solid (Typical)N/A
Boiling Point ~470.5 °C (Predicted)[9]
Storage Temp. 2-8°C[9]

Core Application I: Synthesis of D-π-A Dyes via Knoevenagel Condensation

The most prominent application of this compound is in the synthesis of Donor-π-Acceptor (D-π-A) dyes. The aldehyde group is an ideal electrophile for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

Causality and Mechanistic Insight: The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic acid).[10] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt. The base deprotonates the active methylene compound, generating a stabilized carbanion (a potent nucleophile). This carbanion then attacks the electrophilic carbonyl carbon of this compound. A subsequent dehydration step, often spontaneous, yields the final α,β-unsaturated product.

The resulting molecule extends the π-conjugation from the triarylamine donor (D) through the newly formed vinyl bridge (π) to the electron-accepting group (A) from the active methylene compound. This extended D-π-A structure is fundamental to the design of organic dyes for applications like Dye-Sensitized Solar Cells (DSSCs), where efficient intramolecular charge transfer (ICT) upon photoexcitation is required.[11][12]

Workflow for Knoevenagel Condensation.
Protocol 1: Synthesis of (E)-2-(4-(di-m-tolylamino)benzylidene)malononitrile

This protocol provides a representative procedure for the synthesis of a D-π-A dye using this compound and malononitrile.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Malononitrile (1.1 eq.)

  • Piperidine (catalytic amount, ~0.1 eq.)

  • Ethanol, Absolute (Solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (e.g., 3.01 g, 10 mmol).

  • Dissolution: Dissolve the aldehyde in approximately 30-40 mL of absolute ethanol with magnetic stirring.

  • Addition of Reagents: To this solution, add malononitrile (e.g., 0.73 g, 11 mmol). Stir for 2-3 minutes until dissolved.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a deeply colored precipitate.

  • Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual reactants and catalyst.

  • Drying & Characterization: Dry the product under vacuum. The final compound can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile if necessary. Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Core Application II: Synthesis of Schiff Bases (Imines)

The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases, also known as imines (C=N). This reaction is one of the most fundamental and reliable transformations in organic chemistry.[13][14]

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate.[15] This intermediate then eliminates a molecule of water, typically under mild acidic catalysis or simply upon heating, to yield the stable imine product. The formation of Schiff bases is a versatile method for creating ligands for metal complexes, intermediates for pharmaceutical synthesis, and functional dyes.[16][17][18]

Logical flow of Schiff base formation.
Protocol 2: General Synthesis of a Schiff Base from Aniline

This protocol outlines a general procedure for reacting this compound with aniline as a representative primary amine.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Aniline (1.0 eq.)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol or Methanol (Solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.5 g, 5 mmol) in 20 mL of ethanol.

  • Amine Addition: Add an equimolar amount of aniline (e.g., 0.47 g, 5 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive amines, the mixture can be gently heated to reflux for 1-2 hours.[18] Formation of the product is often accompanied by a color change and/or precipitation.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry under vacuum.[14]

  • Characterization: Confirm the structure of the resulting imine by spectroscopic methods (¹H NMR, IR). A key indicator in the IR spectrum is the disappearance of the C=O stretch from the aldehyde and the appearance of a C=N stretch (typically ~1600-1650 cm⁻¹).

Further Applications & Future Outlook

Beyond these fundamental reactions, this compound is a valuable precursor for a range of advanced applications:

  • Fluorescent Probes: The inherent push-pull nature of its derivatives can lead to solvatochromism, where the fluorescence emission color changes with solvent polarity.[19][20] This property is highly desirable for creating probes that can report on the local environment of biological systems, such as cell membranes or protein binding sites.[21][22]

  • Hole-Transport Materials (HTMs): The triarylamine core is a privileged scaffold for HTMs in perovskite solar cells and OLEDs.[23][24] The aldehyde group allows for its incorporation into larger, more complex polymeric or star-shaped architectures designed to optimize charge mobility and device performance.[6][25]

  • Pharmaceutical Scaffolds: The aldehyde can be a starting point for synthesizing more complex heterocyclic structures or can be converted to other functional groups through reactions like reductive amination, providing access to a wide chemical space for drug discovery programs.

The continued exploration of this versatile building block promises to yield novel materials with tailored optoelectronic properties and new molecular entities with potential biological activity.

References

Application Notes and Protocols for 4-(Di-m-tolyl-amino)-benzaldehyde as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

4-(Di-m-tolyl-amino)-benzaldehyde is a versatile organic compound belonging to the triphenylamine family. Its inherent fluorescence and the reactive nature of its aldehyde group make it an excellent candidate for the development of selective and sensitive fluorescent probes for the detection of various analytes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a fluorescent probe for the detection of specific metal ions. While this molecule can be functionalized to detect a range of targets, these notes will focus on its application, both directly and through a simple derivative, for the detection of environmentally and biologically significant metal ions such as Iron(III) (Fe³⁺) and Copper(II) (Cu²⁺).

The core structure, featuring a nitrogen atom connected to three aromatic rings, provides a platform for strong fluorescence emission. The aldehyde group, on the other hand, offers a convenient handle for synthetic modification, allowing for the introduction of specific metal ion binding sites to enhance selectivity and sensitivity.

Principle of Detection: Understanding the Sensing Mechanism

The detection of metal ions using this compound and its derivatives primarily relies on the modulation of the probe's fluorescence upon interaction with the target ion. The most common mechanism observed with this class of compounds is fluorescence quenching .

In its free form, the probe exhibits strong fluorescence. Upon binding of a metal ion, the fluorescence intensity is significantly reduced or "quenched." This quenching can occur through several photophysical processes, including:

  • Photoinduced Electron Transfer (PET): In the excited state, an electron can be transferred from the electron-rich triphenylamine donor to the bound metal ion, which acts as an electron acceptor. This non-radiative decay pathway competes with fluorescence, leading to a decrease in emission intensity.

  • Energy Transfer: The excited state energy of the fluorophore can be transferred to the metal ion, particularly if the metal ion has low-lying electronic states.

  • Heavy Atom Effect: The presence of a heavy metal ion can enhance intersystem crossing (a non-radiative process), leading to a decrease in fluorescence.

The aldehyde group in this compound can be readily converted into a Schiff base by condensation with an appropriate amine. This modification can introduce additional coordination sites (e.g., nitrogen or oxygen atoms), thereby increasing the binding affinity and selectivity for a specific metal ion. For instance, reaction with an amine containing a pyridine or phenol group can create a multidentate ligand that preferentially binds to certain metal ions.[2]

Visualizing the Sensing Mechanism

The following diagram illustrates the general principle of fluorescence quenching upon metal ion binding.

Sensing_Mechanism Probe This compound Probe (Fluorescent) Emission Fluorescence Emission Probe:head->Emission Strong Emission Metal Metal Ion (e.g., Fe³⁺, Cu²⁺) Probe:head->Metal Binding Excitation Excitation (Light) Excitation->Probe:head hv Complex Probe-Metal Complex (Non-Fluorescent) Excitation->Complex:head hv Metal->Complex:head Quenching Quenching Complex:head->Quenching No/Weak Emission

Caption: Fluorescence quenching mechanism of the probe upon binding to a metal ion.

Experimental Protocols

This section provides detailed protocols for the preparation of the probe and its application in metal ion detection.

Protocol 1: General Procedure for Metal Ion Detection using this compound

This protocol outlines the direct use of the unmodified probe for the detection of metal ions like Fe³⁺ and Cu²⁺, which are known to quench the fluorescence of triphenylamine derivatives.[2]

1. Materials and Reagents:

  • This compound

  • Spectroscopic grade solvent (e.g., Acetonitrile, Methanol, or a mixture with water)

  • Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂) in deionized water or the chosen solvent.

  • Buffer solution (if pH control is required, e.g., HEPES buffer)

  • Fluorometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Probe Stock Solution (1 mM): Accurately weigh 3.014 mg of this compound and dissolve it in 10 mL of the chosen spectroscopic grade solvent. Store this solution in a dark, airtight container.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt by dissolving the appropriate amount in deionized water or the chosen solvent.

3. Experimental Procedure:

  • Preparation of the Working Probe Solution: Dilute the 1 mM probe stock solution to a final concentration of 10 µM in the desired solvent system (e.g., Acetonitrile:Water 1:1 v/v).

  • Fluorescence Measurement:

    • Pipette 3 mL of the 10 µM probe solution into a quartz cuvette.

    • Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum. The excitation wavelength should be determined by first measuring the absorption spectrum and exciting at the wavelength of maximum absorption (λ_max).

  • Titration with Metal Ions:

    • Add small aliquots (e.g., 1-10 µL) of the 10 mM metal ion stock solution to the cuvette containing the probe solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Study:

    • To assess the selectivity of the probe, add an equivalent amount of various other metal ions to separate cuvettes containing the probe solution and record the fluorescence spectra. Compare the changes in fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Protocol 2: Synthesis and Application of a Schiff Base Derivative for Enhanced Selectivity

To improve the selectivity and sensitivity of the probe, a Schiff base derivative can be synthesized. This protocol describes the synthesis of a Schiff base from this compound and 2-amino-thiophenol, which can act as a selective sensor for certain metal ions.

1. Synthesis of the Schiff Base Probe (SB-1):

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add 2-amino-thiophenol (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash it with cold ethanol, and dry it under vacuum.

  • The resulting Schiff base probe (SB-1) can be further purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Purification Reactant1 4-(Di-m-tolyl-amino)- benzaldehyde Process Dissolve in Ethanol Add Acetic Acid (catalyst) Reflux (4-6h) Reactant1->Process Reactant2 2-amino-thiophenol Reactant2->Process Purification Cool to RT Filter Precipitate Wash with cold Ethanol Dry under vacuum Process->Purification Product Schiff Base Probe (SB-1) Purification->Product

Caption: Workflow for the synthesis of the Schiff base probe (SB-1).

2. Metal Ion Detection using the Schiff Base Probe (SB-1):

The experimental procedure for metal ion detection using the synthesized Schiff base probe (SB-1) is similar to Protocol 1. The key difference is the use of the SB-1 probe instead of the parent aldehyde. The additional nitrogen and sulfur atoms in the Schiff base are expected to provide a more specific binding site for soft metal ions, potentially leading to enhanced selectivity.

Data Presentation and Interpretation

The following tables summarize the expected spectroscopic properties and performance characteristics of this compound and its Schiff base derivative as fluorescent probes.

Table 1: Spectroscopic Properties
CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
This compound ~380~480~0.6
Schiff Base Probe (SB-1) ~400~510~0.4

Note: These are typical values for this class of compounds and may vary depending on the solvent and environmental conditions.

Table 2: Performance Characteristics for Fe³⁺ and Cu²⁺ Detection
ProbeTarget IonLinear Range (µM)Limit of Detection (LOD) (nM)Response Time
This compound Fe³⁺0.5 - 20~50< 1 min
Cu²⁺1 - 50~100< 1 min
Schiff Base Probe (SB-1) Fe³⁺0.1 - 10~20< 2 min
Cu²⁺0.5 - 25~40< 2 min

Note: The enhanced performance of the Schiff base probe is hypothetical but based on the common observation that such modifications improve sensitivity and selectivity.

Troubleshooting and Considerations

  • Solvent Effects: The fluorescence properties of the probe can be sensitive to the polarity of the solvent. It is important to choose a solvent system in which the probe is soluble and exhibits stable fluorescence.

  • pH Dependence: The protonation state of the amino group or other functional groups can affect the fluorescence and metal ion binding. Therefore, maintaining a constant pH using a suitable buffer is crucial for reproducible results.

  • Interference: The selectivity of the probe should be thoroughly investigated by testing its response to a wide range of potentially interfering ions.

  • Photostability: The photostability of the probe should be assessed, especially for applications that require long-term measurements or imaging.

Conclusion

This compound serves as a valuable platform for the development of fluorescent probes for metal ion detection. Its inherent fluorescence and the synthetic accessibility of its aldehyde group allow for the design of both simple "turn-off" sensors and more sophisticated, highly selective probes through the formation of derivatives like Schiff bases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in various analytical and biomedical applications.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 4-(Di-m-tolyl-amino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-(Di-m-tolyl-amino)-benzaldehyde in Fluorescence Chemistry

In the dynamic field of molecular probes and cellular imaging, the rational design of fluorophores with tailored photophysical properties is of paramount importance. This compound emerges as a compelling starting material for the synthesis of a versatile class of fluorescent probes. Its unique molecular architecture, characterized by a potent electron-donating di-m-tolyl-amino moiety in conjugation with an electron-accepting aldehyde group, establishes a classic donor-π-acceptor (D-π-A) framework. This intrinsic electronic asymmetry is the cornerstone of its utility, predisposing its derivatives to exhibit environmentally sensitive fluorescence, a phenomenon known as solvatochromism. The bulky tolyl groups can also impart favorable properties such as increased solubility in organic media and reduced aggregation-caused quenching.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the synthesis and application of fluorescent probes derived from this compound. We will explore the underlying principles of their design, provide a detailed, field-tested protocol for their synthesis, and discuss their potential applications in cutting-edge research.

Core Principles: The Donor-π-Acceptor Architecture and Solvatochromism

The photophysical behavior of fluorescent probes derived from this compound is governed by the principles of intramolecular charge transfer (ICT). The di-m-tolyl-amino group serves as a strong electron donor (D), while the benzaldehyde moiety, and more specifically, the group it is subsequently reacted with, acts as the electron acceptor (A). These are connected by a conjugated π-system (the benzene ring).

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. This creates a more polar excited state compared to the ground state. The energy difference between the ground and excited states, and thus the color of the emitted light, is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the dipolar excited state is stabilized, leading to a lower energy gap and a red-shift in the emission spectrum. This pronounced solvatochromism makes these probes exquisite reporters of their local microenvironment.

Synthesis of a Representative Fluorescent Probe: A Step-by-Step Protocol

The Knoevenagel condensation is a robust and widely employed synthetic route for the creation of C=C bonds, and it is particularly well-suited for reacting aldehydes with active methylene compounds to generate α,β-unsaturated systems that are often highly fluorescent.[1][2] In this protocol, we detail the synthesis of a representative fluorescent probe via the Knoevenagel condensation of this compound with malononitrile.

Materials and Equipment:
  • This compound (C₂₁H₁₉NO, MW: 301.38 g/mol )[3]

  • Malononitrile (C₃H₂N₂, MW: 66.06 g/mol )

  • Piperidine (catalyst)

  • Ethanol (or other suitable alcohol)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Experimental Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (3.32 mmol) of this compound in 30 mL of ethanol. To this solution, add 0.24 g (3.65 mmol, 1.1 equivalents) of malononitrile.

    • Causality Behind Experimental Choice: Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates easy removal post-reaction. A slight excess of the active methylene compound is used to ensure complete consumption of the aldehyde.

  • Catalyst Addition: Add 2-3 drops of piperidine to the reaction mixture.

    • Causality Behind Experimental Choice: Piperidine, a weak base, is a classic catalyst for the Knoevenagel condensation. It functions by deprotonating the active methylene group of malononitrile, generating a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of the aldehyde.[1]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting aldehyde spot and the appearance of a new, more polar, and often colored/fluorescent product spot indicates the progression of the reaction. The reaction is typically complete within 2-4 hours.

  • Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, being less soluble in the cooled solvent, may begin to precipitate. To enhance precipitation, the reaction mixture can be poured into a beaker of cold distilled water with stirring.

    • Self-Validating System: The precipitation of a solid upon cooling or addition to water is a strong indicator of product formation, as the starting materials are typically more soluble.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure fluorescent probe as a crystalline solid.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Catalysis & Reaction cluster_2 Work-up & Purification Dissolve this compound\nand Malononitrile in Ethanol Dissolve this compound and Malononitrile in Ethanol Add Piperidine Add Piperidine Dissolve this compound\nand Malononitrile in Ethanol->Add Piperidine Heat to Reflux (2-4h) Heat to Reflux (2-4h) Add Piperidine->Heat to Reflux (2-4h) Cool to RT & Precipitate Cool to RT & Precipitate Heat to Reflux (2-4h)->Cool to RT & Precipitate Filter & Wash Filter & Wash Cool to RT & Precipitate->Filter & Wash Recrystallize Recrystallize Filter & Wash->Recrystallize Pure Fluorescent Probe Pure Fluorescent Probe Recrystallize->Pure Fluorescent Probe

Caption: Knoevenagel Condensation Workflow.

Photophysical Properties and Characterization

The resulting fluorescent probe, 2-(4-(di-m-tolylamino)benzylidene)malononitrile, is expected to exhibit strong fluorescence with marked solvatochromism. Below is a table of expected photophysical properties based on data for structurally analogous dyes.[4] It is imperative that researchers experimentally determine these values for their specific compound.

PropertyExpected Value/Characteristic
Appearance Yellow to orange crystalline solid
Absorption Max (λabs) ~400-450 nm (in non-polar solvents)
Emission Max (λem) ~480-600 nm (highly solvent-dependent)
Stokes Shift Large, typically > 80 nm
Quantum Yield (ΦF) Low in polar solvents, high in non-polar/viscous media
Solvatochromism Strong positive solvatochromism (red-shift with increasing polarity)

Applications in Research and Drug Development

The unique photophysical properties of probes derived from this compound open up a plethora of applications in various scientific disciplines.

Sensing Microenvironmental Properties:

The pronounced solvatochromism of these probes makes them excellent sensors for local polarity and viscosity. For instance, they can be used to map the polarity of different subcellular organelles or to monitor changes in membrane fluidity.

Bioimaging of Lipid Droplets:

Due to their high fluorescence quantum yield in non-polar environments, these probes are particularly well-suited for imaging lipid droplets, which are neutral lipid-rich organelles. Their "turn-on" fluorescence in such environments provides a high signal-to-noise ratio.[5]

Visualizing a Potential Application: Lipid Droplet Staining

G Probe in Cytosol Probe in Cytosol Lipid Droplet Lipid Droplet Probe in Cytosol->Lipid Droplet Partitioning into hydrophobic core Fluorescence Fluorescence Lipid Droplet->Fluorescence Fluorescence 'Turn-On'

Caption: Mechanism of Lipid Droplet Staining.

Building Blocks for Targeted Probes:

The core fluorophore can be further functionalized to create probes that target specific biomolecules or cellular structures. For example, the cyano groups of the malononitrile moiety can be hydrolyzed to carboxylic acids, which can then be conjugated to peptides, antibodies, or other targeting ligands.[6]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of sophisticated fluorescent probes. The straightforward Knoevenagel condensation allows for the facile creation of D-π-A fluorophores with desirable properties such as strong solvatochromism and environmentally sensitive fluorescence. These probes hold immense potential for advancing our understanding of cellular processes and for the development of novel diagnostic tools. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities offered by this class of compounds.

References

Application Note: A Practical Guide to the Knoevenagel Condensation with 4-(Dialkylamino)benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility. This application note provides a comprehensive guide to performing the Knoevenagel condensation, with a specific focus on the use of 4-(dialkylamino)benzaldehydes as substrates. These electron-rich aldehydes are precursors to a wide array of compounds with significant applications in pharmaceuticals, functional dyes, and materials science. This document delves into the reaction mechanism, offers a detailed experimental protocol, discusses methods for product characterization, and provides troubleshooting advice. Our aim is to equip researchers with the practical knowledge and theoretical understanding necessary to successfully employ this powerful reaction in their synthetic endeavors.

Introduction: The Enduring Utility of the Knoevenagel Condensation

First described by Emil Knoevenagel in 1894, the Knoevenagel condensation is a modification of the aldol condensation that has become an indispensable tool for synthetic chemists.[1][2][3] The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] The products of this reaction are valuable intermediates in the synthesis of a diverse range of molecules, including natural products, therapeutic agents, and functional polymers.[4][5][6]

The use of 4-(dialkylamino)benzaldehydes in the Knoevenagel condensation is of particular interest due to the strong electron-donating nature of the dialkylamino group. This substituent activates the aromatic ring, influencing the reactivity of the aldehyde and the properties of the resulting products. These products often exhibit interesting photophysical properties and biological activities, making them attractive targets in drug discovery and materials science.[7]

This guide will provide a detailed protocol for the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde with malononitrile, a common and highly reactive methylene compound. Furthermore, we will explore the underlying mechanism and provide practical advice for characterization and troubleshooting.

Reaction Mechanism: A Step-by-Step Look

The Knoevenagel condensation proceeds through a well-established mechanism involving a series of reversible steps. A weak base is crucial, as a strong base could induce self-condensation of the aldehyde or ketone.[1] The generally accepted mechanism, when using a primary or secondary amine as a catalyst, can be summarized as follows:

  • Enolate Formation: The basic catalyst, often a primary or secondary amine like piperidine or an ammonium salt, deprotonates the active methylene compound to form a resonance-stabilized enolate ion.[8] The presence of two electron-withdrawing groups on the methylene carbon increases its acidity, facilitating this step.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-(dialkylamino)benzaldehyde. This step forms a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the basic catalyst, to yield an aldol-type addition product.

  • Dehydration: The aldol product undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often the driving force for the reaction, as it leads to a conjugated system.[2]

The electron-donating 4-(dialkylamino) group can influence the rate of the nucleophilic attack and the stability of the intermediates.

Below is a DOT script representation of the Knoevenagel condensation mechanism.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Active_Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate Ion (Resonance Stabilized) Active_Methylene->Enolate + B: Base Base (B:) Aldehyde 4-(Dialkylamino)benzaldehyde Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Aldol_Adduct Aldol Adduct Intermediate->Aldol_Adduct + BH+ Product α,β-Unsaturated Product Aldol_Adduct->Product - H₂O Water H₂O

Caption: The mechanism of the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-(4-(Dimethylamino)benzylidene)malononitrile

This section provides a detailed, step-by-step protocol for the synthesis of 2-(4-(dimethylamino)benzylidene)malononitrile, a representative product of the Knoevenagel condensation with a 4-(dialkylamino)benzaldehyde. This procedure is adapted from established green chemistry methodologies that are environmentally benign and efficient.[9][10][11]

Materials and Reagents
  • 4-(Dimethylamino)benzaldehyde (99%)

  • Malononitrile (99%)

  • Ammonium acetate (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Instrumentation
  • Melting point apparatus

  • FTIR spectrometer

  • ¹H NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent and Catalyst Addition: To the flask, add 20 mL of ethanol followed by a catalytic amount of ammonium acetate (approximately 0.077 g, 1 mmol).

  • Reaction: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath. Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete (typically 1-2 hours, as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. As the solution cools, a yellow solid should precipitate. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold distilled water.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the dried product and characterize it using FTIR, ¹H NMR, and mass spectrometry.

The following DOT script illustrates the experimental workflow.

Experimental_Workflow start Start setup 1. Reaction Setup - Add 4-(dimethylamino)benzaldehyde - Add malononitrile start->setup add_reagents 2. Add Solvent & Catalyst - Ethanol - Ammonium acetate setup->add_reagents reaction 3. Reaction - Reflux with stirring - Monitor by TLC add_reagents->reaction workup 4. Workup & Isolation - Cool to room temperature - Precipitate product reaction->workup filtration 5. Filtration & Washing - Vacuum filtration - Wash with cold ethanol & water workup->filtration drying 6. Drying - Desiccator or vacuum oven filtration->drying characterization 7. Characterization - MP, FTIR, NMR, MS drying->characterization end End characterization->end

Caption: Experimental workflow for the synthesis.

Characterization of the Product

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are typical characterization data for 2-(4-(dimethylamino)benzylidene)malononitrile.

Analytical Technique Expected Results
Appearance Yellow crystalline solid
Melting Point 181-183 °C
FTIR (KBr, cm⁻¹) ~2220 (C≡N), ~1600 (C=C), ~1520 (aromatic C=C)
¹H NMR (CDCl₃, δ ppm) ~3.1 (s, 6H, N(CH₃)₂), ~6.7 (d, 2H, aromatic), ~7.7 (d, 2H, aromatic), ~7.5 (s, 1H, =CH)
Mass Spec (m/z) Expected [M]+ at 197.10

Troubleshooting

Problem Possible Cause Solution
Low or no yield - Inactive catalyst- Insufficient reaction time or temperature- Impure starting materials- Use fresh catalyst.- Increase reaction time or ensure proper reflux temperature.- Purify starting materials if necessary.
Formation of side products - Reaction temperature too high- Incorrect stoichiometry- Lower the reaction temperature.- Ensure a 1:1 molar ratio of aldehyde to active methylene compound.
Difficulty in product purification - Product is too soluble in the washing solvent- Use a minimal amount of cold solvent for washing.- Consider recrystallization from a different solvent system.

Conclusion

The Knoevenagel condensation remains a highly relevant and powerful reaction in modern organic synthesis. The protocol detailed herein for the reaction of 4-(dialkylamino)benzaldehydes offers a reliable and efficient method for accessing valuable α,β-unsaturated compounds. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this reaction to construct complex molecules for a wide range of applications, from pharmaceuticals to advanced materials. The adoption of greener reaction conditions further enhances the appeal of this classic transformation.[4][12][13]

References

The Strategic Utility of 4-(Di-m-tolyl-amino)-benzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the identification and utilization of versatile intermediates are paramount to the efficient discovery and development of novel therapeutic agents. Among these, 4-(Di-m-tolyl-amino)-benzaldehyde emerges as a significant building block, primarily owing to its unique structural features that pave the way for the synthesis of complex molecular architectures, most notably triarylmethane scaffolds. This document serves as a comprehensive guide to the applications and experimental protocols involving this compound, providing researchers with the foundational knowledge to leverage this intermediate in their pharmaceutical research endeavors.

Introduction to this compound: A Versatile Intermediate

This compound is an aromatic aldehyde characterized by a diarylamine moiety. This structural combination imparts a rich electronic character to the molecule, making both the aldehyde group and the aromatic rings amenable to a variety of chemical transformations.[1] The di-m-tolylamino group acts as a strong electron-donating group, activating the benzaldehyde ring towards electrophilic substitution and influencing the reactivity of the formyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₉NO[1]
Molecular Weight 301.4 g/mol [1]
CAS Number 332411-18-4[1]
Appearance Pale-yellow to Yellow-brown solid/liquid
Solubility Soluble in common organic solvents

The true potential of this compound in pharmaceutical sciences lies in its role as a precursor to triarylmethane compounds. This class of molecules is not only known for its vibrant tinctorial properties, which have been harnessed in medical diagnostics, but also for a range of biological activities, including antimicrobial and anticancer properties.[2][3]

Core Application: Synthesis of Triarylmethane Scaffolds

Triarylmethanes are a class of organic compounds that form the basic skeleton of several medicinally important molecules.[4] The synthesis of these structures often involves the condensation of an aromatic aldehyde with electron-rich aromatic compounds. This compound is an ideal substrate for such reactions, leading to the formation of asymmetrical triarylmethanes with potential therapeutic applications.

A notable example of a medicinally relevant triarylmethane is Isosulfan Blue, a dye used for mapping sentinel lymph nodes in cancer patients.[5][6][7][8] The synthesis of Isosulfan Blue and its analogs involves the condensation of a substituted benzaldehyde with N,N-diethylaniline, a reaction pathway that underscores the utility of diarylamino benzaldehydes in creating such structures.[5][7][8] Furthermore, research has shown that certain triarylmethane derivatives can act as inhibitors of viral enzymes, such as the hepatitis C virus (HCV) helicase, highlighting their potential as antiviral agents.[9]

Mechanistic Insight: The Condensation Pathway

The synthesis of a triarylmethane scaffold from this compound typically proceeds via an acid-catalyzed electrophilic aromatic substitution reaction. The aldehyde is first activated by a proton, increasing its electrophilicity. This is followed by the nucleophilic attack of an electron-rich aromatic compound, such as an aniline or phenol derivative, on the carbonyl carbon. The resulting diaryl carbinol intermediate can then undergo dehydration and a second electrophilic aromatic substitution with another molecule of the nucleophilic partner to form the final triarylmethane structure.

Experimental Protocols

The following protocols provide a framework for the synthesis and subsequent utilization of this compound. These are generalized procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[10][11][12] This protocol is adapted from established procedures for similar diarylamines.

Workflow for the Vilsmeier-Haack Synthesis

reagent_prep Vilsmeier Reagent Preparation formylation Formylation of Di-m-tolylamine reagent_prep->formylation Add Di-m-tolylamine hydrolysis Hydrolysis of Iminium Salt formylation->hydrolysis Reaction Quench workup Work-up and Purification hydrolysis->workup Extraction product 4-(Di-m-tolyl-amino)- benzaldehyde workup->product Chromatography

Caption: Vilsmeier-Haack synthesis workflow.

Materials:

  • Di-m-tolylamine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (1.2 equivalents) in an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve di-m-tolylamine (1.0 equivalent) in dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Table 2: Expected Yield and Characterization Data

ParameterExpected Result
Yield 70-85%
¹H NMR Peaks corresponding to aromatic, methyl, and aldehyde protons.
¹³C NMR Peaks corresponding to aromatic, methyl, and carbonyl carbons.
Mass Spec (ESI) [M+H]⁺ at m/z 302.4
IR (KBr, cm⁻¹) ~1680-1700 (C=O stretch of aldehyde)
Protocol 2: Synthesis of a Triarylmethane Scaffold via Condensation

This protocol describes a general procedure for the condensation of this compound with an electron-rich arene, exemplified by N,N-dimethylaniline, to form a triarylmethane precursor.

Workflow for Triarylmethane Synthesis

reactants Reactants: This compound N,N-dimethylaniline condensation Acid-Catalyzed Condensation reactants->condensation H₂SO₄ intermediate Leuco Base Intermediate condensation->intermediate oxidation Oxidation intermediate->oxidation Oxidizing Agent product Triarylmethane Dye oxidation->product

References

Protocol for the Synthesis of Schiff Bases from 4-(Amino)benzaldehydes and Related Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a comprehensive guide to the synthesis, purification, and characterization of Schiff bases, focusing on reactions involving aromatic aldehydes and anilines, particularly those derived from or reacting with 4-(amino)benzaldehydes. Schiff bases, characterized by the azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and constitute a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This document details the underlying reaction mechanism, offers field-proven laboratory protocols, and outlines robust analytical methods for structural verification, tailored for researchers in drug discovery and chemical synthesis.

Introduction and Scientific Background

In 1864, Hugo Schiff first reported the formation of imine derivatives from the condensation of primary amines with carbonyl compounds.[3] These compounds, now known as Schiff bases, are defined by a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.[4] Schiff bases derived from aromatic aldehydes and amines are generally more stable than their aliphatic counterparts due to effective electronic conjugation.[5]

The C=N imine bond is a versatile functional group that is central to many biological processes and synthetic transformations. The inherent reversibility of its formation allows for thermodynamically controlled synthesis, enabling the creation of complex molecular architectures.[3] In the context of drug development, Schiff bases are valued for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[2][6] This guide focuses on the synthesis involving 4-(amino)benzaldehydes and related anilines, which serve as common building blocks for pharmacologically active molecules.

The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is a reversible condensation reaction that proceeds via a nucleophilic addition-elimination pathway.[5] The reaction is typically catalyzed by either acid or base, though it can also occur upon heating.[5] Mildly acidic conditions are often optimal for accelerating the reaction.

The mechanism can be broken down into two primary stages:

  • Formation of the Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde.[3][4] This step forms a zwitterionic intermediate which rapidly undergoes an intramolecular proton transfer to yield a neutral, unstable addition compound known as a carbinolamine (or hemiaminal).[3][5]

  • Dehydration to the Imine: The carbinolamine then undergoes dehydration to form the final imine product. This elimination of a water molecule is the rate-determining step and is significantly accelerated by acid catalysis.[5] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). The nitrogen's lone pair then helps to expel the water molecule, forming the C=N double bond.

It is crucial to control the pH; while moderate acidity catalyzes the reaction, a high acid concentration can be counterproductive.[5][7] In a highly acidic medium, the amine nucleophile becomes protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[5]

Schiff_Base_Mechanism cluster_0 Stage 1: Carbinolamine Formation cluster_1 Stage 2: Dehydration A Aldehyde (R-CHO) + Primary Amine (R'-NH₂) B Nucleophilic Attack A->B C Zwitterionic Intermediate B->C D Proton Transfer C->D E Carbinolamine Intermediate D->E F Protonation of -OH (Acid Catalysis) E->F Rate-determining step G Formation of Good Leaving Group (-OH₂⁺) F->G H Elimination of H₂O G->H I Deprotonation H->I J Schiff Base (Imine) + H₂O I->J workflow cluster_synthesis Synthesis cluster_workup Work-Up & Purification cluster_analysis Characterization start Mix Aldehyde + Amine react Add Solvent/Catalyst & Heat (Reflux/MW) start->react cool Cool Reaction Mixture react->cool tlc TLC Monitoring react->tlc Monitor Progress filtrate Filter Crude Product cool->filtrate recrystal Recrystallize from suitable solvent filtrate->recrystal dry Dry Final Product recrystal->dry ftir FT-IR dry->ftir nmr ¹H & ¹³C NMR ftir->nmr ms Mass Spec nmr->ms

References

The Strategic Application of 4-(Di-m-tolyl-amino)-benzaldehyde in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the continuous pursuit of novel and effective agrochemicals, the strategic selection of starting materials is paramount. 4-(Di-m-tolyl-amino)-benzaldehyde, a triarylamine derivative, presents itself as a versatile and highly valuable scaffold for the synthesis of a new generation of fungicides, herbicides, and insecticides. The unique electronic properties conferred by the di-m-tolylamino group, coupled with the reactive aldehyde functionality, offer a gateway to a diverse range of heterocyclic compounds with significant biological activity. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on the development of pyrazole-based active ingredients. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rationale for Employing this compound in Agrochemical Design

The di-m-tolylamino moiety of this compound is a key determinant of its utility in agrochemical synthesis. This bulky, electron-donating group can enhance the lipophilicity of the final molecule, a critical factor for its penetration through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects. Furthermore, the triarylamine core is known to impart favorable photophysical and electronic properties, which can contribute to the stability and mode of action of the resulting pesticide. The aldehyde group serves as a versatile handle for a variety of chemical transformations, most notably for the construction of heterocyclic ring systems known to possess potent agrochemical activity.

Proposed Synthetic Pathway: From Aldehyde to a Pyrazole Core

A highly effective strategy for the utilization of this compound in agrochemical development is through its conversion to pyrazole derivatives. Pyrazoles are a well-established class of agrochemicals, with commercial products demonstrating fungicidal, herbicidal, and insecticidal properties.[1][2] The synthesis of a pyrazole core from this compound can be efficiently achieved through a two-step process:

  • Claisen-Schmidt Condensation: Formation of a chalcone intermediate by the reaction of this compound with an appropriate ketone.

  • Cyclization: Reaction of the chalcone intermediate with hydrazine to form the pyrazole ring.[3]

This synthetic route is robust, high-yielding, and allows for a high degree of molecular diversity by varying the ketone and hydrazine starting materials.

G A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Acetophenone Derivative B->C E Pyrazole Derivative C->E Cyclization D Hydrazine Hydrate D->E F Base (e.g., NaOH or KOH) F->C G Solvent (e.g., Ethanol) G->C H Acid Catalyst (e.g., Acetic Acid) H->E

Figure 1: General workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(di-m-tolylamino)phenyl)prop-2-en-1-one, a chalcone intermediate, from this compound and 4-hydroxyacetophenone. The choice of 4-hydroxyacetophenone is illustrative and can be replaced with other acetophenone derivatives to generate a library of chalcones.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% solution

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) and 4-hydroxyacetophenone (0.01 mol) in 50 mL of ethanol with stirring.[4]

  • Prepare a 40% aqueous solution of NaOH. Slowly add 10 mL of this solution dropwise to the ethanolic solution of the aldehyde and ketone.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the mixture with 10% HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Expected Outcome: A colored solid (typically yellow or orange) of the chalcone derivative. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Synthesis of a Pyrazole Derivative via Cyclization of the Chalcone

This protocol details the conversion of the synthesized chalcone to a pyrazole derivative using hydrazine hydrate.

Materials:

  • Chalcone intermediate from Protocol 1

  • Hydrazine hydrate (80% or 99%)

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

  • Magnetic stirrer and hotplate

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone (0.005 mol) in 30 mL of absolute ethanol.[5]

  • Add a few drops of glacial acetic acid to the solution as a catalyst.

  • Add hydrazine hydrate (0.005 mol) to the reaction mixture.

  • Reflux the mixture for 10-12 hours. Monitor the reaction progress by TLC.[5]

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to yield the pure pyrazole derivative.

  • Dry the final product in a vacuum oven.

Expected Outcome: A crystalline solid of the pyrazole derivative. The structure should be confirmed by spectroscopic analysis.

Potential Agrochemical Applications and Mode of Action

The synthesized pyrazole derivatives are expected to exhibit a range of agrochemical activities.

Fungicidal Activity

Many pyrazole-containing compounds are known to be potent fungicides.[1][6] A primary mode of action for many fungicidal pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1][7] By blocking the function of SDH, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

G A Pyrazole Derivative B Succinate Dehydrogenase (SDH) in Fungal Mitochondria A->B Binds to C Inhibition of Electron Transport Chain B->C D ATP Depletion C->D E Fungal Cell Death D->E

Figure 2: Proposed fungicidal mode of action via SDH inhibition.

Herbicidal Activity
Insecticidal and Acaricidal Activity

The pyrazole class also includes insecticides and acaricides. A notable example is Fenpyroximate, which acts as a mitochondrial electron transport inhibitor (METI) at Complex I.[11][12] This disruption of cellular respiration is lethal to a wide range of mite species. The structural similarity of the newly synthesized pyrazoles to such compounds suggests they may also possess insecticidal or acaricidal properties.

Quantitative Data for Related Agrochemicals

To provide a benchmark for the potential efficacy of pyrazole derivatives synthesized from this compound, the following table summarizes the activity of some commercial and experimental pyrazole agrochemicals.

Compound ClassTarget OrganismMode of ActionEfficacy (EC₅₀/IC₅₀)Reference
Pyrazole CarboxamidesRhizoctonia cerealisSDH Inhibitor5.11 µg/mL[13]
Pyrazole DerivativesPhomopsis sp.SDH Inhibitor16.9 µg/mL[9]
Pyrazole BenzophenonesBarnyard GrassHPPD InhibitorGood activity at 0.05 mmol m⁻²[10]
FenpyroximateTetranychus urticaeMETI (Complex I)LC₅₀ = 0.98 mg/L (larva)[14]

Conclusion

This compound is a highly promising and versatile starting material for the synthesis of novel agrochemicals. Its unique structural features can be leveraged to create a diverse library of compounds with potential fungicidal, herbicidal, and insecticidal activities. The synthetic pathway to pyrazole derivatives outlined in this guide provides a robust and adaptable framework for researchers and drug development professionals to explore the potential of this valuable chemical scaffold. The detailed protocols and mechanistic insights provided herein are intended to facilitate the discovery and development of the next generation of crop protection agents.

References

Using 4-(Di-m-tolyl-amino)-benzaldehyde in the development of optoelectronic materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(Di-m-tolyl-amino)-benzaldehyde for the Advancement of Optoelectronic Materials

Introduction

This compound is a versatile organic compound that stands at the intersection of several key research areas in materials science. Its molecular architecture, featuring a triphenylamine (TPA) core functionalized with a reactive aldehyde group, makes it an exceptionally promising building block for a new generation of optoelectronic materials. The di-m-tolyl-amino moiety provides robust hole-transporting capabilities and high thermal stability, while the benzaldehyde group serves as a versatile anchor for further chemical modifications. This guide provides detailed application notes and protocols for researchers and scientists exploring the potential of this compound in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent probes.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. The table below summarizes its key physicochemical characteristics.

PropertyValueSource
Molecular Formula C21H19NO[1][2][3]
Molecular Weight 301.4 g/mol [1][2][4]
CAS Number 332411-18-4[1][2][3]
Appearance Solid
IUPAC Name 4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde[1]

Application Note 1: Hole Transporting Material in Organic Light-Emitting Diodes (OLEDs)

Principle of Application

Triarylamine derivatives are widely recognized for their excellent hole-transporting properties, which stem from the stability of the nitrogen-centered radical cation and the appropriate energy levels of their highest occupied molecular orbitals (HOMO). These characteristics facilitate the efficient injection and transport of holes from the anode to the emissive layer in an OLED device. The amorphous nature of many triarylamine-based materials also contributes to the formation of uniform, stable thin films, which are essential for device performance and longevity.[5][6][7]

Experimental Workflow for OLED Fabrication

The following diagram outlines the typical workflow for fabricating a multilayer OLED device using this compound as the hole transport layer (HTL).

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_final Device Finalization p1 ITO Glass Cleaning (Detergent, DI Water, Acetone, IPA) p2 UV-Ozone Treatment p1->p2 Drying d1 Hole Injection Layer (HIL) e.g., PEDOT:PSS (Spin Coating) or MoOx p2->d1 d2 Hole Transport Layer (HTL) This compound d1->d2 d3 Emissive Layer (EML) e.g., Alq3 d2->d3 d4 Electron Transport Layer (ETL) e.g., TPBi d3->d4 d5 Electron Injection Layer (EIL) e.g., LiF d4->d5 d6 Cathode Deposition (e.g., Al) d5->d6 f1 Encapsulation (UV-cured epoxy, glass lid) d6->f1 f2 Device Characterization f1->f2

Caption: Workflow for OLED fabrication.

Protocol for OLED Fabrication and Characterization

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • This compound (as the Hole Transport Layer, HTL)

  • A suitable Hole Injection Layer (HIL), e.g., Molybdenum(VI) oxide (MoOₓ)

  • An Emissive Layer (EML) material, e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • An Electron Transport Layer (ETL) material, e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • An Electron Injection Layer (EIL) material, e.g., Lithium Fluoride (LiF)

  • High-purity aluminum (Al) for the cathode

  • Solvents for cleaning: Deionized water, acetone, isopropanol (IPA)

Equipment:

  • Ultrasonic bath

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system

  • Glovebox with an inert atmosphere (e.g., N₂ or Ar)

  • Source measure unit (SMU) for electrical characterization

  • Spectrometer for electroluminescence measurements

Procedure:

  • Substrate Preparation: a. Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Thin Film Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. b. Deposit the layers sequentially under a pressure of < 10⁻⁶ Torr. i. HIL: Deposit a 5 nm layer of MoOₓ. ii. HTL: Deposit a 40 nm layer of this compound. iii. EML: Deposit a 30 nm layer of Alq₃. iv. ETL: Deposit a 20 nm layer of TPBi. v. EIL: Deposit a 1 nm layer of LiF. vi. Cathode: Deposit a 100 nm layer of Al through a shadow mask to define the active area of the device.

  • Encapsulation: a. Transfer the fabricated device to a glovebox without exposure to air. b. Encapsulate the device using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.

Characterization and Expected Outcomes

  • Cyclic Voltammetry (CV): Perform CV on a thin film of the material to determine the HOMO and LUMO energy levels. The HOMO level is critical for matching the work function of the anode (ITO) to ensure efficient hole injection.

  • UV-Vis Spectroscopy and Photoluminescence (PL): These techniques are used to determine the optical bandgap and emission properties of the material.[8][9] For an HTL, a wide bandgap is desirable to ensure transparency to the light emitted from the EML.

  • Device Performance:

    • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure these to determine the turn-on voltage, current efficiency, and power efficiency of the OLED.

    • Electroluminescence (EL) Spectrum: The EL spectrum should correspond to the emission from the EML, confirming that the HTL is effectively transporting holes without participating in the emission process.

Application Note 2: Precursor for Dyes in Dye-Sensitized Solar Cells (DSSCs)

Principle of Application

In DSSCs, organic dyes are responsible for light absorption and subsequent electron injection into a semiconductor (typically TiO₂). A common design for these dyes is a Donor-π-Acceptor (D-π-A) structure. This compound can serve as an excellent electron donor (D). The aldehyde group provides a convenient reactive site for introducing a π-conjugated spacer and an electron-accepting anchoring group (A), such as cyanoacrylic acid, through a Knoevenagel condensation reaction.[10]

Synthetic Workflow for D-π-A Dye Synthesis

The diagram below illustrates the synthetic route to a D-π-A dye starting from this compound.

DSSC_Dye_Synthesis cluster_reaction Knoevenagel Condensation reactant1 4-(Di-m-tolyl-amino)- benzaldehyde (Donor) reaction Piperidine catalyst in Ethanol, Reflux reactant1->reaction reactant2 Cyanoacetic Acid (Acceptor/Anchor) reactant2->reaction product D-π-A Dye reaction->product

Caption: Synthesis of a D-π-A dye.

Protocol for Dye Synthesis and DSSC Fabrication

Part A: Synthesis of a D-π-A Dye

Materials:

  • This compound

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound (1 mmol) and cyanoacetic acid (1.2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product should precipitate.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Part B: Fabrication and Testing of a DSSC

Materials:

  • FTO-coated glass

  • TiO₂ paste

  • Synthesized D-π-A dye

  • Iodide/triiodide-based liquid electrolyte

  • Platinized counter electrode

Procedure:

  • Prepare a TiO₂ photoanode by screen-printing TiO₂ paste onto the FTO glass and sintering at high temperature.

  • Immerse the cooled TiO₂ electrode in a solution of the synthesized dye in a suitable solvent (e.g., ethanol/acetonitrile mixture) for 12-24 hours to allow for dye adsorption.

  • Assemble the solar cell by placing the platinized counter electrode over the dye-sensitized TiO₂ electrode, separated by a thin spacer.

  • Introduce the liquid electrolyte into the gap between the electrodes through capillary action.

  • Seal the cell to prevent electrolyte leakage.

Characterization and Expected Outcomes

  • Dye Characterization: Confirm the structure of the synthesized dye using ¹H NMR and mass spectrometry.

  • Photophysical and Electrochemical Properties:

    • UV-Vis Absorption Spectroscopy: Determine the absorption spectrum of the dye to identify the wavelength range of light harvesting.[11]

    • Cyclic Voltammetry (CV): Measure the HOMO and LUMO energy levels to ensure they are suitable for electron injection into the TiO₂ conduction band and regeneration by the electrolyte.[11]

  • Solar Cell Performance:

    • Current-Voltage (J-V) Characteristics: Measure under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).[10][12]

Application Note 3: Fluorescent Probe for Analyte Detection

Principle of Application

The aldehyde functionality of this compound can react with primary amines (e.g., in amino acids or biogenic amines) to form a Schiff base. This reaction can lead to a significant change in the electronic structure of the molecule, resulting in a detectable change in its fluorescence properties. This can be exploited to develop "turn-on" or "turn-off" fluorescent probes for the selective detection of specific analytes.[13]

Sensing Mechanism via Schiff Base Formation

The following diagram illustrates the general principle of a fluorescent probe based on Schiff base formation.

Fluorescent_Probe_Mechanism cluster_reaction Schiff Base Formation probe This compound (Low/No Fluorescence) reaction Reaction in Buffer probe->reaction analyte Analyte with Primary Amine (R-NH₂) analyte->reaction product Probe-Analyte Adduct (High Fluorescence) reaction->product

Caption: Fluorescent sensing mechanism.

Protocol for Fluorescence-Based Detection

Materials:

  • This compound (stock solution in DMSO or acetonitrile)

  • Target analyte (e.g., lysine, a biogenic amine)

  • Aqueous buffer solution (e.g., PBS, pH 7.4)

  • A selection of other amino acids and common ions for selectivity testing

Equipment:

  • Fluorometer/Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Fluorescence Titration: a. In a cuvette, place a fixed concentration of the this compound probe in the buffer solution. b. Record the initial fluorescence spectrum. c. Incrementally add small aliquots of the analyte solution to the cuvette. d. Record the fluorescence spectrum after each addition, allowing time for the reaction to equilibrate. e. Plot the change in fluorescence intensity against the analyte concentration to determine the detection range and limit of detection (LOD).

  • Selectivity Study: a. Prepare solutions of the probe with various potential interfering species (other amino acids, metal ions, etc.) at a concentration significantly higher than the target analyte. b. Measure the fluorescence response and compare it to the response obtained with the target analyte. A highly selective probe will show a significant response only to the target analyte.

  • pH Study: a. Measure the fluorescence response of the probe and the probe-analyte system across a range of pH values to determine the optimal operating pH.

Characterization and Expected Outcomes

  • Fluorescence Spectra: A successful probe will exhibit a significant change in fluorescence intensity or a noticeable shift in the emission wavelength upon binding to the analyte.

  • Limit of Detection (LOD): Calculate the LOD from the titration data to quantify the sensitivity of the probe.

  • Selectivity: The probe should demonstrate high selectivity for the target analyte over other similar molecules.

  • Response Time: The reaction should be rapid enough for practical applications.

Conclusion

This compound is a remarkably versatile and valuable compound for the development of advanced optoelectronic materials. Its inherent hole-transporting characteristics make it a strong candidate for use in OLEDs, while its reactive aldehyde group provides a gateway for the synthesis of complex D-π-A dyes for DSSCs and sensitive fluorescent probes. The protocols and principles outlined in this guide are intended to serve as a comprehensive starting point for researchers aiming to unlock the full potential of this promising molecule.

References

Application Notes and Protocols for the Derivatization of 4-(Di-m-tolyl-amino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Di-m-tolyl-amino)-benzaldehyde is a versatile aromatic aldehyde featuring a triarylamine core. This structure imparts unique electronic and photophysical properties, making its derivatives highly valuable in the fields of materials science, particularly for optoelectronic applications, and in medicinal chemistry as scaffolds for novel therapeutic agents. The aldehyde functional group serves as a convenient handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives with tailored properties.

This comprehensive guide provides detailed application notes and protocols for several key methods for creating derivatives of this compound. The methodologies discussed herein are foundational for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important building block. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and experimental choices to ensure reproducibility and success.

I. Synthesis of the Parent Compound: this compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1] The di-m-tolylamine moiety is strongly electron-donating, thus activating the para-position of the aniline ring towards electrophilic substitution, making the Vilsmeier-Haack reaction an ideal choice for the synthesis of this compound.

A. Vilsmeier-Haack Formylation of Di-m-tolylamine

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1] This electrophilic species then attacks the electron-rich aromatic ring of di-m-tolylamine, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

Caption: Vilsmeier-Haack formylation of di-m-tolylamine.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • Di-m-tolylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve di-m-tolylamine (1.0 equiv) in anhydrous DMF (5.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

ReagentMolar RatioPurpose
Di-m-tolylamine1.0Starting material
DMF5.0Reagent and solvent
POCl₃1.2Vilsmeier reagent precursor
NaHCO₃ (aq)ExcessNeutralization and hydrolysis

II. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile platform for the derivatization of this compound.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2][3] This reaction is particularly useful for coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. To synthesize derivatives of this compound, one can start with 4-bromobenzaldehyde and couple it with di-m-tolylamine.

Caption: Buchwald-Hartwig amination for C-N bond formation.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromobenzaldehyde with Di-m-tolylamine

Materials:

  • 4-Bromobenzaldehyde

  • Di-m-tolylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromobenzaldehyde (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add di-m-tolylamine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

ComponentMolar Ratio/LoadingPurpose
4-Bromobenzaldehyde1.0Aryl halide substrate
Di-m-tolylamine1.2Amine coupling partner
Pd₂(dba)₃2 mol%Palladium catalyst precursor
XPhos4 mol%Phosphine ligand
NaOtBu1.4Base
Toluene-Anhydrous, degassed solvent
B. Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][6] To introduce an alkynyl moiety onto the this compound scaffold, a 4-halo derivative of N,N-di(m-tolyl)aniline can be coupled with a terminal alkyne, followed by formylation, or a 4-halo-N,N-di(m-tolyl)benzaldehyde can be directly coupled.

Caption: Sonogashira coupling for C-C bond formation.

Protocol 3: Sonogashira Coupling of 4-Iodo-N,N-di(m-tolyl)aniline with Phenylacetylene

Materials:

  • 4-Iodo-N,N-di(m-tolyl)aniline (can be synthesized from di-m-tolylamine)

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Toluene, anhydrous and degassed

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk tube, dissolve 4-iodo-N,N-di(m-tolyl)aniline (1.0 equiv) in a mixture of toluene and triethylamine (2:1 v/v).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add phenylacetylene (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv) to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 70 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. The resulting product can then be formylated using the Vilsmeier-Haack reaction as described in Protocol 1.

ComponentMolar Ratio/LoadingPurpose
4-Iodo-N,N-di(m-tolyl)aniline1.0Aryl halide substrate
Phenylacetylene1.2Alkyne coupling partner
Pd(PPh₃)₄5 mol%Palladium catalyst
CuI10 mol%Copper(I) co-catalyst
Et₃N-Base and solvent
Toluene-Anhydrous, degassed solvent
C. Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[7] This reaction is instrumental in synthesizing biaryl compounds. To create biaryl derivatives of this compound, a 4-halo derivative can be coupled with an arylboronic acid.

Protocol 4: Suzuki Coupling of 4-Bromo-N,N-di(m-tolyl)aniline with Phenylboronic Acid

Materials:

  • 4-Bromo-N,N-di(m-tolyl)aniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-bromo-N,N-di(m-tolyl)aniline (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

  • Add a 2M aqueous solution of potassium carbonate (3.0 equiv).

  • Add toluene and ethanol as solvents (e.g., in a 4:1 ratio).

  • Degas the mixture and then heat it to reflux under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography. The resulting biaryl can then be formylated.

ComponentMolar Ratio/LoadingPurpose
4-Bromo-N,N-di(m-tolyl)aniline1.0Aryl halide substrate
Phenylboronic acid1.5Boronic acid partner
Pd(OAc)₂2 mol%Palladium catalyst
PPh₃4 mol%Ligand
K₂CO₃ (2M aq)3.0Base
Toluene/Ethanol-Solvent mixture

III. Derivatization of the Aldehyde Functional Group

The aldehyde group of this compound is a versatile functional handle for a variety of transformations.

A. Reductive Amination

Reductive amination is a two-step process that converts an aldehyde into an amine.[8][9] First, the aldehyde reacts with a primary or secondary amine to form an imine or enamine, which is then reduced to the corresponding amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Protocol 5: Reductive Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 equiv) and aniline (1.1 equiv) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

B. Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst to form a new C=C bond.[10][11]

Protocol 6: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

C. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[12][13]

Protocol 7: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (DCM)

Procedure:

  • In a reaction tube, add benzyltriphenylphosphonium chloride (1.2 equiv) and this compound (1.0 equiv) in DCM.

  • Add 50% aqueous NaOH solution dropwise with vigorous stirring.

  • Continue to stir vigorously at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Add water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the stilbene derivative.[12]

D. Schiff Base Formation

The reaction of an aldehyde with a primary amine yields a Schiff base (or imine).[14][15] This is a reversible reaction that is often driven to completion by removal of water.

Protocol 8: Schiff Base Formation with Aniline

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equiv) and aniline (1.0 equiv) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization.[16]

Conclusion

The methodologies presented in this guide provide a robust toolkit for the synthesis of a diverse range of derivatives based on the this compound scaffold. By leveraging these well-established and reliable protocols, researchers can efficiently explore the structure-activity relationships of this important class of compounds for various applications in materials science and drug discovery. The key to success lies in careful experimental execution, adherence to anhydrous and inert conditions where necessary, and diligent monitoring of reaction progress.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(Di-m-tolyl-amino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(Di-m-tolyl-amino)-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our focus is on providing practical, field-tested insights rooted in scientific principles to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule and Potential Impurities

This compound is a triarylamine derivative, a class of compounds widely used in materials science and as intermediates in pharmaceutical synthesis. Its structure, consisting of a central nitrogen atom bonded to two m-tolyl groups and a 4-formylphenyl group, gives it specific physicochemical properties that influence the choice of purification strategy.

Common Synthesis Routes & Potential Impurities:

The synthesis of this compound typically involves two key transformations: a diarylamine formation (e.g., Ullmann condensation or Buchwald-Hartwig amination) and a formylation step (e.g., Vilsmeier-Haack reaction). The order of these steps can vary. Understanding the potential byproducts of these reactions is crucial for developing an effective purification strategy.

  • From Ullmann Condensation: If synthesizing the di-m-tolylamine precursor via an Ullmann reaction, common impurities include unreacted starting materials (m-toluidine, aryl halide), the catalyst (copper salts), and homo-coupled byproducts.

  • From Vilsmeier-Haack Formylation: This reaction introduces the aldehyde group. Potential impurities include unreacted di-m-tolylamine, residual Vilsmeier reagent (or its decomposition products), and potentially over-formylated or oxidized species.[1]

A logical workflow for troubleshooting purification is essential. The following diagram outlines a general approach to tackling common purification challenges.

Purification_Troubleshooting_Workflow General Troubleshooting Workflow for Purification start Crude Product Analysis (TLC, NMR) recrystallization Attempt Recrystallization start->recrystallization Solid crude product column_chromatography Perform Column Chromatography start->column_chromatography Oily or complex mixture recrystallization->column_chromatography Oiling out or poor recovery success Pure Product Obtained recrystallization->success Clean crystals form acid_base_extraction Consider Acid-Base Extraction column_chromatography->acid_base_extraction Poor separation or degradation column_chromatography->success Good separation failure Purification Unsuccessful column_chromatography->failure Still impure acid_base_extraction->recrystallization Precipitate forms acid_base_extraction->column_chromatography Product remains in organic layer acid_base_extraction->failure Still impure

Caption: A decision-making workflow for selecting and troubleshooting the purification method for this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification experiments in a question-and-answer format.

Recrystallization Issues

Question: My crude this compound oils out during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. Here are several strategies to address this:

  • Change the Solvent System: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. For a compound like this compound, which is largely non-polar but has some polar character due to the aldehyde and amine functionalities, a mixed solvent system is often effective. Try dissolving the crude product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, then slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.[2]

  • Lower the Crystallization Temperature: If using a single solvent, after dissolving the compound at an elevated temperature, allow it to cool very slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization over oiling out.

  • Perform a Pre-purification Step: The presence of significant impurities can suppress crystallization. A quick filtration through a short plug of silica gel (eluting with a relatively non-polar solvent mixture like 9:1 hexanes:ethyl acetate) can remove highly polar or baseline impurities, which may then allow for successful recrystallization.

Question: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is a common issue and can be attributed to several factors:

  • Using too much solvent: The most common cause is dissolving the crude product in an excessive volume of solvent. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling too quickly: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and can trap impurities. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Washing with the wrong solvent: Washing the filtered crystals with a solvent in which they are even slightly soluble will lead to product loss. Always wash with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography Issues

Question: My compound is streaking or tailing on the silica gel column. How can I get sharp bands?

Answer: Streaking or tailing of amine-containing compounds on silica gel is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.[1] This can lead to poor separation and even degradation of the product.

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v), to your eluent.[1] This will neutralize the acidic sites on the silica gel, minimizing unwanted interactions and leading to sharper peaks.

  • Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds.[1]

  • Optimize Sample Loading: Loading the sample in a large volume of a strong solvent can cause band broadening. Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then load the resulting dry powder onto the column.[3]

Question: I'm not getting good separation between my product and a close-running impurity. What are my options?

Answer: Achieving good separation between compounds with similar polarities can be challenging.

  • Optimize the Eluent System: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf) between your product and the impurity. Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC). A good starting point for this compound would be a mixture of hexanes and ethyl acetate.[4] You can also try incorporating other solvents like dichloromethane or toluene to alter the selectivity.

  • Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a shallow gradient of increasing polarity can help to resolve closely eluting compounds. For example, you could start with 5% ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate.

  • Increase the Column Length-to-Diameter Ratio: A longer, narrower column generally provides better resolution than a short, wide one for a given amount of silica gel.

The following diagram illustrates the decision-making process for troubleshooting column chromatography.

Column_Chromatography_Troubleshooting Troubleshooting Column Chromatography start Problem Observed tailing Tailing/Streaking start->tailing poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution degradation Compound Degrading start->degradation solution1 Add Triethylamine to Eluent tailing->solution1 solution2 Use Alumina Instead of Silica tailing->solution2 solution3 Optimize Eluent via TLC poor_separation->solution3 solution4 Use a Shallow Gradient poor_separation->solution4 solution5 Increase Eluent Polarity no_elution->solution5 degradation->solution1 solution6 Check Compound Stability on TLC degradation->solution6

Caption: A flowchart for diagnosing and solving common issues during column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing crude this compound?

A good starting point would be a mixture of ethanol and water, or ethyl acetate and hexanes.[2] Given the aromatic nature of the molecule, it should be soluble in moderately polar organic solvents when hot and less soluble when cold. Experiment with small quantities to find the optimal solvent and ratio.

Q2: Can I use an acid-base extraction to purify my crude product?

Yes, this can be an effective pre-purification step, especially if you have significant amounts of non-basic impurities. A patent for purifying N-substituted aminobenzaldehydes describes a process of dissolving the crude material in an acidic aqueous solution (like dilute HCl) to protonate the amine, making it water-soluble.[5] Non-basic impurities can then be removed by extraction with an organic solvent. Subsequently, neutralizing the aqueous layer will precipitate the purified product.[5] However, be aware that some aldehydes can be sensitive to strong acids or bases.

Q3: My purified product is a yellow solid. Is this the expected color?

Yes, many triarylamine derivatives and aromatic aldehydes are colored. 4-(Dimethylamino)benzaldehyde, a related compound, is described as a yellow to brown crystalline powder.[6] The color can be intensified by the presence of minor, highly conjugated impurities. If the color is a concern for your application, you can try treating a solution of the compound with activated charcoal during recrystallization, which can help to remove some colored impurities.

Q4: How should I store the purified this compound?

Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air and light. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The choice of solvent and volumes will need to be optimized for your specific crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or a mixture of Ethyl Acetate and Hexanes)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).

  • Gently heat the mixture with stirring until the solid dissolves completely.

  • If using a mixed solvent system, slowly add the anti-solvent (e.g., hexanes) to the hot solution until a slight cloudiness persists. Re-heat to obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is a starting point and should be adapted based on TLC analysis of your crude mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture with 0.5% Triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine).

  • Gradient (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation for Recrystallization Recommendation for Column Chromatography
Solvent/Eluent Ethanol/Water or Ethyl Acetate/HexanesHexanes/Ethyl Acetate Gradient
Key Additive Activated charcoal (optional for color removal)0.5-1% Triethylamine (to prevent tailing)
Temperature Heat to dissolve, then cool slowlyRoom temperature
Yield Variable, dependent on purity of crudeTypically high if separation is good
Purity Can be very high if successfulHigh, dependent on resolution

References

Technical Support Center: Synthesis of 4-(Di-m-tolyl-amino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Di-m-tolyl-amino)-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction and improve your yield. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound. Two primary synthetic routes are discussed: the Vilsmeier-Haack formylation of di-m-tolylamine and the Buchwald-Hartwig amination of a 4-halobenzaldehyde with di-m-tolylamine.

Scenario 1: Low or No Product Yield in Vilsmeier-Haack Formylation

Question: I am attempting the Vilsmeier-Haack formylation of di-m-tolylamine using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), but I am observing a very low yield of the desired this compound. What are the likely causes and how can I improve the outcome?

Answer: A low yield in the Vilsmeier-Haack reaction can stem from several factors, primarily related to reagent quality and reaction conditions. The di-m-tolylamine is an electron-rich arene, making it a suitable substrate for this reaction[1][2][3]. However, the electrophile in this reaction, the Vilsmeier reagent, is relatively weak[1]. Therefore, careful control of the experimental parameters is crucial.

Troubleshooting Steps & Explanations:

  • Assess Reagent Purity, Especially DMF:

    • Causality: DMF can decompose over time to form dimethylamine and formic acid. Dimethylamine can compete with the di-m-tolylamine for the Vilsmeier reagent, and formic acid can neutralize the reaction intermediates.

    • Recommendation: Use a freshly opened bottle of anhydrous DMF or distill the DMF before use. A simple sniff test can be indicative; if the DMF has a fishy odor, it has likely decomposed.

  • Verify the Quality of Phosphorus Oxychloride (POCl₃):

    • Causality: POCl₃ is sensitive to moisture and can hydrolyze to phosphoric acid and HCl. This reduces the concentration of the active reagent and can lead to unwanted side reactions.

    • Recommendation: Use a fresh bottle of POCl₃ or distill it prior to use. Ensure that the reagent is handled under anhydrous conditions.

  • Optimize Reaction Temperature:

    • Causality: The formation of the Vilsmeier reagent (the chlorodimethyliminium ion) from DMF and POCl₃ is an exothermic reaction[4]. If the temperature is too high during the addition of POCl₃ to DMF, the reagent can decompose. Conversely, the formylation of the di-m-tolylamine may require heating to proceed at a reasonable rate.

    • Recommendation: Add the POCl₃ to the DMF slowly at 0°C with efficient stirring. After the addition of di-m-tolylamine, gradually warm the reaction mixture to room temperature and then heat to a moderate temperature (e.g., 60-80°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Control Stoichiometry:

    • Causality: An excess of the Vilsmeier reagent can potentially lead to side reactions, though with di-m-tolylamine, di-formylation is less likely due to steric hindrance and the deactivating effect of the first formyl group. However, using a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is generally recommended to ensure complete conversion of the starting material.

    • Recommendation: Start with a 1:1.2 molar ratio of di-m-tolylamine to the Vilsmeier reagent (formed from a 1:1 ratio of DMF and POCl₃).

Workflow for Troubleshooting Low Yield in Vilsmeier-Haack Reaction:

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Scenario 2: Incomplete Conversion or Side Products in Buchwald-Hartwig Amination

Question: I'm trying to synthesize this compound via a Buchwald-Hartwig amination of 4-chlorobenzaldehyde with di-m-tolylamine, but the reaction is sluggish, and I'm observing side products. How can I improve this reaction?

Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent[5][6]. Aryl chlorides are known to be more challenging substrates than aryl bromides or iodides, requiring more active catalytic systems[7].

Troubleshooting Steps & Explanations:

  • Catalyst and Ligand Selection are Critical:

    • Causality: The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step. Bulky, electron-rich phosphine ligands are necessary to promote this step and stabilize the active catalytic species.

    • Recommendation: For aryl chlorides, consider using a palladium precatalyst such as Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or RuPhos. Alternatively, use a pre-formed palladium-ligand complex (precatalyst) which can lead to more reproducible results.

  • Choice of Base and Solvent:

    • Causality: The base is crucial for the deprotonation of the amine to form the palladium-amido intermediate. The choice of base and solvent are often intertwined. Strong, non-nucleophilic bases are typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong base in a non-polar aprotic solvent like toluene or dioxane. If base-sensitive functional groups are a concern, a weaker base like potassium phosphate (K₃PO₄) may be used, often in a more polar solvent, but this may require a more active catalyst system.

  • Identify and Minimize Side Reactions:

    • Causality: A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. This can be promoted by certain palladium hydride species in the catalytic cycle. Another potential side reaction is the homo-coupling of the aryl halide.

    • Recommendation: Ensure strictly anaerobic conditions, as oxygen can degrade the catalyst. The choice of ligand can also influence the extent of side reactions. A thorough screen of different ligands may be necessary.

  • Consider a More Reactive Aryl Halide:

    • Causality: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the order: I > Br > Cl > F.

    • Recommendation: If optimizing the reaction with 4-chlorobenzaldehyde proves difficult, consider using 4-bromobenzaldehyde or 4-iodobenzaldehyde, which should react under milder conditions. 4-Fluorobenzaldehyde can also be used, sometimes with specific catalyst systems.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendation for 4-chlorobenzaldehydeRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 precatalystProvides a source of Pd(0). Precatalysts can improve reproducibility.
Ligand XPhos, SPhos, or RuPhos (1-5 mol%)Bulky, electron-rich ligands are needed for the activation of aryl chlorides.
Base Sodium tert-butoxide (NaOtBu) (1.2-2.0 equiv.)Strong, non-nucleophilic base to facilitate the formation of the palladium-amido complex.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CHigher temperatures are often required for the coupling of aryl chlorides.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound, Vilsmeier-Haack or Buchwald-Hartwig?

A1: The choice of route depends on the availability of starting materials and the specific experimental capabilities.

  • Vilsmeier-Haack: This is a good option if di-m-tolylamine is readily available. The reagents are relatively inexpensive, and the reaction is a one-step process. However, it can be sensitive to reagent quality.

  • Buchwald-Hartwig: This route is more versatile if you are starting with a substituted benzaldehyde. While it may require more expensive catalysts and ligands, modern advancements have made it a very robust and high-yielding reaction for a wide range of substrates.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, product, and any potential byproducts. The product, being more polar than the starting di-m-tolylamine but likely less polar than a starting 4-halobenzaldehyde, should have a distinct Rf value. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q3: What is the best way to purify the final product?

A3: The purification of this compound typically involves column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is usually effective. For some N-substituted aminobenzaldehydes, a purification procedure involving acidification and neutralization has been reported. This involves suspending the crude product in an aqueous medium, acidifying to dissolve the desired amine product while leaving non-basic impurities as solids, filtering, and then neutralizing the filtrate to precipitate the purified product.

Q4: Can I use other formylating agents for the Vilsmeier-Haack reaction?

A4: While the combination of DMF and POCl₃ is the most common, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃[8]. However, POCl₃ is generally the most widely used and well-documented.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The Vilsmeier-Haack reaction itself is exothermic and should be cooled during the initial mixing of reagents. Buchwald-Hartwig reactions are often run at elevated temperatures and under an inert atmosphere, so care should be taken to avoid exposure to hot surfaces and to ensure proper inert gas handling. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Di-m-tolylamine

This protocol is adapted from a general procedure for the formylation of N,N-dialkylanilines[4].

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes.

  • Addition of Amine: Dissolve di-m-tolylamine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously until the ice has melted.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Buchwald-Hartwig Amination of 4-Chlorobenzaldehyde with Di-m-tolylamine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.

  • Reaction Setup: In a glovebox, add to an oven-dried Schlenk tube: Pd₂(dba)₃ (0.01 equivalents), XPhos (0.02 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reagents: Remove the Schlenk tube from the glovebox and add 4-chlorobenzaldehyde (1 equivalent), di-m-tolylamine (1.2 equivalents), and anhydrous toluene under a counterflow of argon.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100°C in an oil bath with stirring. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Scheme:

Reaction_Schemes cluster_0 Vilsmeier-Haack Formylation cluster_1 Buchwald-Hartwig Amination V_start Di-m-tolylamine V_reagents + POCl3, DMF V_product This compound BH_start1 Di-m-tolylamine BH_plus + BH_start2 4-Halobenzaldehyde BH_reagents Pd catalyst, Ligand, Base BH_product This compound

Caption: Overview of the two main synthetic routes.

References

Common side reactions in the synthesis of aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the synthesis of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes.

I. Formylation of Electron-Rich Arenes

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring and are a cornerstone of aromatic aldehyde synthesis. These reactions are typically electrophilic aromatic substitutions, favoring electron-rich substrates like phenols, anilines, and their derivatives.[1] However, various side reactions can occur, leading to reduced yields and purification challenges.

Frequently Asked Questions (FAQs)

Q1: My Reimer-Tiemann reaction is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?

A1: The Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate phenols, often produces a mixture of ortho and para isomers, with the ortho product usually being dominant.[2][3] This ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[3] While achieving complete selectivity is difficult, the ortho:para ratio can be influenced by several factors:

  • Counterion: The presence of a positive counterion from the base can favor the formation of the ortho product.

  • Solvent: The choice of solvent can influence the solvation of the phenoxide and the carbene, thereby affecting the regioselectivity.

  • Steric Hindrance: If the ortho positions are sterically hindered, the para product will be favored.[2]

For substrates where the ortho-position is blocked, the reaction will yield the para-substituted product.[2] In some cases, with specific substrates like pyrroles, the Reimer-Tiemann reaction can lead to ring expansion, forming 3-chloropyridines, a side reaction known as the Ciamician-Dennstedt rearrangement.[4][5]

Q2: I am observing significant resin/polymer formation in my Duff reaction. What is the cause and how can I prevent it?

A2: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent.[6] A common side reaction is the formation of phenol-formaldehyde resins, especially under acidic or basic conditions. This occurs through repeated hydroxymethylation and subsequent condensation. To minimize resin formation:

  • Stoichiometry Control: Carefully control the molar ratio of HMTA to the phenolic substrate.[7]

  • Temperature Management: Avoid excessively high temperatures (typically kept around 85–120°C), which can accelerate polymerization.[6][7]

  • Reaction Time: Keep the reaction time to the minimum necessary for the completion of the desired formylation.[7]

Q3: My Vilsmeier-Haack formylation is sluggish and gives low yields. What are the potential issues?

A3: The Vilsmeier-Haack reaction utilizes a substituted formamide (like DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, an electrophilic iminium salt.[8][9] This reaction is most effective on electron-rich aromatic compounds.[9] Potential issues include:

  • Substrate Reactivity: The reaction is not suitable for electron-deficient arenes. The aromatic ring must be significantly more activated than benzene for the reaction to proceed efficiently.[9]

  • Reagent Purity: The purity of the DMF and phosphorus oxychloride is crucial. Moisture can decompose the Vilsmeier reagent.

  • Temperature: The reaction temperature can vary depending on the substrate's reactivity, ranging from below 0°C to 80°C.[10]

Q4: I am observing di-formylation in my Duff reaction. How can I favor mono-formylation?

A4: Di-formylation is a common side reaction in the Duff reaction, particularly when both ortho positions of a phenol are available.[7][11] To promote mono-formylation:

  • Control Stoichiometry: Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[7]

Troubleshooting Guide: Formylation Reactions
Issue Potential Cause(s) Troubleshooting Steps
Low Yield Deactivated substrate; impure reagents; non-optimal temperature.Use electron-rich arenes; ensure anhydrous conditions; optimize temperature for the specific substrate.[9][10]
Mixture of Isomers (ortho/para) Inherent nature of the Reimer-Tiemann reaction.Modify reaction conditions (solvent, base); consider alternative formylation methods for higher selectivity.[2][3]
Polymer/Resin Formation Side reaction in Duff or other acid/base-catalyzed formylations.Control stoichiometry of reagents; maintain lowest effective temperature; minimize reaction time.[7]
Ring Expansion (e.g., in pyrroles) Ciamician-Dennstedt rearrangement in Reimer-Tiemann reaction.This is a known pathway for certain heterocyclic substrates. Consider alternative formylation methods if this is undesired.[4][5]
Dimerization of Aromatic Rings Side reaction in TiCl₄-mediated formylation.This can occur via nucleophilic attack of a second aromatic ring on a reaction intermediate.[12][13]
Reaction Mechanisms and Side Reactions
Reimer-Tiemann Reaction

The reaction proceeds through the formation of a dichlorocarbene intermediate.[2][14]

Selective_Oxidation Start Primary Benzyl Alcohol Oxidation Oxidation Step Start->Oxidation Decision Choice of Oxidant Oxidation->Decision Strong_Oxidant Strong/Aqueous Oxidant (e.g., Jones Reagent) Decision->Strong_Oxidant Leads to Mild_Oxidant Mild/Anhydrous Oxidant (e.g., PCC, Cu/TEMPO) Decision->Mild_Oxidant Leads to Carboxylic_Acid Carboxylic Acid (Over-oxidation Product) Strong_Oxidant->Carboxylic_Acid Aldehyde Aromatic Aldehyde (Desired Product) Mild_Oxidant->Aldehyde

References

Technical Support Center: Troubleshooting Low Quantum Yield in Benzaldehyde-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzaldehyde-based fluorescent probes. This resource is designed to provide in-depth, field-tested insights into one of the most common challenges encountered with this class of fluorophores: low fluorescence quantum yield. By understanding the underlying photophysical mechanisms, you can systematically diagnose and resolve issues to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is fluorescence quantum yield (Φ), and why is it a critical parameter?

Fluorescence quantum yield (Φ or QY) is the direct measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A probe with a high quantum yield (approaching 1.0 or 100%) is considered bright and efficient, as most of the absorbed energy is released as fluorescent light. Conversely, a low quantum yield indicates that a significant portion of the absorbed energy is lost through non-radiative decay pathways, such as heat dissipation.[2]

For researchers, a high quantum yield is crucial because it directly translates to a stronger signal, leading to higher sensitivity and a better signal-to-noise ratio in fluorescence microscopy, spectroscopy, and other analytical applications.[1]

Q2: Why are benzaldehyde-based probes particularly susceptible to low quantum yield?

Benzaldehyde derivatives are popular scaffolds for fluorescent probes due to their versatile chemistry and sensitivity to their environment. However, their electronic structure—often a donor-π-acceptor (D-π-A) system where the benzaldehyde moiety acts as the acceptor—makes them prone to specific non-radiative decay processes that quench fluorescence.

The primary culprit is often the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[3][4][5] Upon excitation, the molecule can undergo a conformational change (a twist around a single bond) that leads to a full charge separation. This TICT state is highly stabilized by polar solvents but is typically non-emissive or weakly emissive, providing a highly efficient non-radiative decay pathway that drastically lowers the quantum yield.[5][6]

Q3: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?

Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorophores lose their emissivity at high concentrations or in poor solvents.[7][8] This occurs because the planar, aromatic structures of the probes form aggregates through π-π stacking, creating non-radiative pathways that quench fluorescence.[7][9] Most traditional dyes, including many benzaldehyde derivatives, suffer from ACQ.[8][10]

Aggregation-Induced Emission (AIE) is an opposite and highly desirable effect where a probe is non-emissive in dilute solution but becomes highly fluorescent upon aggregation.[7] This is often achieved by designing molecules with rotatable components. In solution, these rotors move freely, dissipating energy non-radiatively. In the aggregated state, this intramolecular motion is restricted, which blocks the non-radiative channel and forces the molecule to release its energy as light.[7]

Troubleshooting Guide: Diagnosing Low Quantum Yield

This section is structured to help you diagnose the cause of poor fluorescence in your benzaldehyde-based probe through a series of targeted questions and experimental suggestions.

Logical Troubleshooting Flow

Here is a visual guide to the diagnostic process. Start with the initial problem and follow the arrows based on your experimental findings.

TroubleshootingFlow Start Problem: Low Quantum Yield Q_Purity Has the probe's purity and structural integrity been confirmed? Start->Q_Purity Q_Solvent Is the probe in a polar solvent (e.g., water, PBS, MeOH)? A_TICT Likely Cause: Twisted Intramolecular Charge Transfer (TICT) Q_Solvent->A_TICT Yes Q_Conc Is the probe at a high concentration (>10 µM)? Q_Solvent->Q_Conc No S_Solvent Solution: Test in non-polar solvents. Increase solvent viscosity. A_TICT->S_Solvent A_ACQ Likely Cause: Aggregation-Caused Quenching (ACQ) Q_Conc->A_ACQ Yes S_Conc Solution: Work at lower concentrations. Add surfactants (e.g., Tween-20). A_ACQ->S_Conc Q_Purity->Q_Solvent Yes A_Impurity Possible Cause: Quenching by impurities or degradation. Q_Purity->A_Impurity No S_Purity Solution: Re-purify the probe (HPLC, column). Verify structure (NMR, MS). Store properly (dark, cold, inert gas). A_Impurity->S_Purity ACQ_Workflow Prep Prepare Serial Dilutions (e.g., 0.1 µM to 50 µM) Measure For each dilution, measure: 1. Absorbance at λex 2. Integrated Fluorescence Intensity Prep->Measure Plot Plot Integrated Intensity (y) vs. Absorbance (x) Measure->Plot Decision Is the plot linear? Plot->Decision Result_NoACQ Conclusion: No Significant ACQ in this concentration range. Decision->Result_NoACQ Yes Result_ACQ Conclusion: ACQ is occurring. Fluorescence is quenched at higher concentrations. Decision->Result_ACQ No

References

Technical Support Center: Strategies to Enhance the Solubility of Aromatic Aldehydes in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice for enhancing the aqueous solubility of aromatic aldehydes. We understand that working with these often hydrophobic compounds can present significant challenges in experimental design and reproducibility. This resource is structured to address your specific questions and provide robust solutions grounded in scientific principles.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered when working with aromatic aldehydes in aqueous solutions.

Issue 1: My aromatic aldehyde is precipitating immediately upon dilution of my organic stock solution into an aqueous buffer.

Q: I've prepared a concentrated stock of my aromatic aldehyde in DMSO, but when I add it to my PBS buffer, it immediately turns cloudy and a precipitate forms. What's happening and how can I fix it?

A: This is a classic case of a compound "crashing out" of solution. The immediate precipitation you're observing is due to a rapid and drastic change in the solvent environment.[1] Your aromatic aldehyde is highly soluble in the organic solvent (like DMSO) but has very low solubility in the aqueous buffer. When you introduce the stock solution to the buffer, the final concentration of the aldehyde exceeds its aqueous solubility limit, causing it to precipitate.[1]

Causality Explained: The solubility of a compound is governed by the principle of "like dissolves like." Aromatic aldehydes, with their nonpolar benzene rings, are hydrophobic and prefer nonpolar environments.[2] Aqueous buffers are highly polar. The abrupt shift from a favorable organic solvent to an unfavorable aqueous one leads to the aggregation and precipitation of the aldehyde molecules.

Solutions Workflow:

  • Optimize the Dilution Process:

    • Dropwise Addition with Vigorous Mixing: Instead of adding the stock solution all at once, add it dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring. This rapid dispersion helps to prevent localized high concentrations of the compound that trigger precipitation.[3]

    • Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) can sometimes increase the solubility of your compound and prevent immediate precipitation, especially if the final solution is not supersaturated.

  • Decrease the Final Concentration: The simplest solution is often to lower the final working concentration of your aromatic aldehyde to a level below its intrinsic aqueous solubility.

  • Employ a Solubility Enhancement Strategy: If a higher concentration is required for your experiment, you will need to use one of the following methods to increase the apparent solubility of your aldehyde in the aqueous medium. Refer to the detailed FAQs and protocols in the subsequent sections.

Issue 2: My aromatic aldehyde solution is initially clear but becomes cloudy or forms a precipitate over time.

Q: I successfully prepared a clear aqueous solution of my aromatic aldehyde, but after a few hours at room temperature (or in the incubator), I notice a precipitate. Why is this happening?

A: Delayed precipitation often indicates that your initial solution was supersaturated and thermodynamically unstable. Over time, the dissolved aldehyde molecules begin to nucleate and form crystals or amorphous aggregates, leading to visible precipitation.[4]

Causality Explained: A supersaturated solution contains more dissolved solute than can be held at equilibrium. This is an unstable state, and any small perturbation, such as temperature fluctuations, vibrations, or the presence of nucleation sites (like dust particles), can initiate the precipitation process. Additionally, some aromatic aldehydes can be unstable in aqueous solutions and may degrade over time to less soluble products.

Solutions Workflow:

  • Prepare Fresh Working Solutions: It is always best practice to prepare your final aqueous solutions of aromatic aldehydes immediately before use. Avoid long-term storage of diluted aqueous solutions.[1]

  • Incorporate Solubilizing Agents: The most effective way to prevent delayed precipitation is to use a solubilizing agent that can form a stable complex with or encapsulate the aromatic aldehyde, thereby increasing its thermodynamic solubility. The following sections provide detailed guidance on selecting and using these agents.

  • Control the Temperature: If your experiments are conducted at a different temperature than where the solution was prepared, be aware of how temperature affects the solubility of your specific aldehyde. For many compounds, solubility increases with temperature, so a solution prepared at room temperature might precipitate when moved to a colder environment.

Frequently Asked Questions (FAQs) & In-Depth Guides

This section provides detailed answers to common questions about specific solubility enhancement techniques, complete with the underlying scientific principles and practical advice.

Using Co-solvents

Q: What is cosolvency and how does it work to improve the solubility of aromatic aldehydes?

A: Cosolvency is a widely used technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a nonpolar solute.[5][6] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[7]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system.[7] Water is a highly polar solvent with a strong hydrogen-bonding network. This network creates a high cohesive energy that "squeezes out" nonpolar molecules like aromatic aldehydes. Co-solvents disrupt this hydrogen-bonding network, reducing the overall polarity and making the solvent environment more favorable for the hydrophobic aldehyde.[8] This reduction in the "squeezing out" effect allows for more aldehyde molecules to be accommodated in the solution.

cluster_0 Aqueous Solution cluster_1 Aqueous Solution with Co-solvent Water Molecules High Polarity Strong H-Bond Network Aldehyde (Insoluble) Aromatic Aldehyde (Precipitated) Water Molecules->Aldehyde (Insoluble) Repulsion Aldehyde (Soluble) Aromatic Aldehyde (Solubilized) Water + Co-solvent Reduced Polarity Disrupted H-Bond Network Water + Co-solvent->Aldehyde (Soluble) Increased Interaction

Caption: Mechanism of Cosolvency.

Q: Which co-solvent should I choose and at what concentration?

A: The choice of co-solvent and its concentration depends on the specific aromatic aldehyde and the tolerance of your experimental system (e.g., cell culture assays are sensitive to high concentrations of organic solvents).

  • Ethanol and Propylene Glycol: These are commonly used and are generally well-tolerated in biological systems at low concentrations (typically <1-5%).

  • PEG 400: This is a good choice for increasing the solubility of many organic compounds and is often used in pharmaceutical formulations.

  • DMSO: While an excellent solvent for initial stock preparation, its final concentration in aqueous solutions should be kept to a minimum (ideally <0.5%) as it can have biological effects.

It is crucial to perform a vehicle control experiment to ensure that the co-solvent at the final concentration does not interfere with your assay.

pH Adjustment

Q: Can I improve the solubility of my aromatic aldehyde by adjusting the pH of my buffer?

A: Yes, for aromatic aldehydes that contain an ionizable functional group, such as a phenolic hydroxyl group, pH adjustment can be a very effective strategy.[9] Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a prime example.

Mechanism of Action: Phenolic hydroxyl groups are weakly acidic. By increasing the pH of the solution above the pKa of the hydroxyl group, you deprotonate it, forming a negatively charged phenolate ion. This ionic form is significantly more polar and thus more soluble in water than the neutral molecule.[9][10]

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Aldehyde_Neutral R-OH (Less Soluble) Aldehyde_Ionic R-O⁻ (More Soluble) Aldehyde_Neutral->Aldehyde_Ionic + OH⁻ - H₂O Aldehyde_Ionic->Aldehyde_Neutral + H⁺

Caption: pH-Dependent Solubility of Phenolic Aldehydes.

Q: How do I determine the optimal pH for my phenolic aldehyde?

A: The optimal pH will be above the pKa of the ionizable group. For most phenolic aldehydes, a pH in the range of 7.5 to 9.0 is a good starting point. You can perform a simple pH-solubility profile by preparing a series of buffers at different pH values and determining the solubility of your compound in each.

Important Consideration: Ensure that your aromatic aldehyde is stable at the chosen pH. Some aldehydes can undergo reactions, such as aldol condensation, under basic conditions.

Cyclodextrin Inclusion Complexation

Q: I've heard about using cyclodextrins to improve solubility. How do they work with aromatic aldehydes?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate "guest" molecules, like the aromatic ring of an aldehyde, within their cavity, forming an inclusion complex.[12] This complex has a hydrophilic exterior, which makes it much more soluble in water.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility.

Mechanism of Action: The hydrophobic aromatic portion of the aldehyde is shielded from the aqueous environment by being encapsulated within the nonpolar cavity of the cyclodextrin. The hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "carrying" the insoluble aldehyde in solution.[13]

Aldehyde Aromatic Aldehyde (Hydrophobic) Complex Inclusion Complex (Water Soluble) Aldehyde->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Cyclodextrin Inclusion Complex Formation.

Q: How do I prepare a cyclodextrin inclusion complex?

A: There are several methods, with the kneading and freeze-drying methods being common in a laboratory setting. A detailed protocol is provided in the next section. The formation of the complex can be confirmed by creating a phase solubility diagram, which plots the solubility of the aldehyde as a function of cyclodextrin concentration. A linear increase in solubility (an AL-type diagram) typically indicates the formation of a 1:1 soluble complex.[14][15][16]

Surfactant-Mediated Solubilization (Micellization)

Q: Can surfactants like Tween® or Triton™ X-100 be used to dissolve aromatic aldehydes?

A: Yes, surfactants are very effective at solubilizing hydrophobic compounds.[17] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[18]

Mechanism of Action: Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic aromatic aldehyde partitions into the nonpolar core of the micelle, effectively being shielded from the aqueous environment. The hydrophilic shell of the micelle interacts with water, allowing the entire micelle-aldehyde complex to be dispersed in the solution.[18]

Aldehyde Aromatic Aldehyde (Hydrophobic) Solubilized Aldehyde in Micelle (Dispersed in Water) Aldehyde->Solubilized Micelle Surfactant Micelle (Hydrophobic Core, Hydrophilic Shell) Micelle->Solubilized

Caption: Micellar Solubilization of an Aromatic Aldehyde.

Q: How do I choose the right surfactant and concentration?

A: Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants. The concentration of the surfactant should be above its CMC to ensure the presence of micelles.[19] However, very high concentrations can be toxic to cells, so it's a balance that needs to be optimized for your specific assay. Always include a surfactant-only control in your experiments.

Hydrotropy

Q: What is hydrotropy, and how is it different from using co-solvents or surfactants?

A: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, called a hydrotrope, increases the aqueous solubility of a poorly soluble compound.[20][21] Examples of hydrotropes include sodium benzoate, sodium salicylate, and urea.[22]

Mechanism of Action: The exact mechanism of hydrotropy is still a subject of research, but it is distinct from micelle formation. Hydrotropes are thought to form non-covalent, weak complexes with the solute molecules.[23] They may also alter the structure of water, making it a more favorable solvent for the hydrophobic compound. Unlike surfactants, hydrotropes generally do not form well-defined aggregates like micelles at the concentrations used for solubilization.[22]

Q: When would I choose to use a hydrotrope?

A: Hydrotropy can be a good option when you need to avoid organic solvents and surfactants. It is considered an environmentally friendly or "green" solubilization technique.[22] It is particularly useful for increasing the solubility of a wide range of organic compounds, including aldehydes.[22]

Quantitative Data Summary

The following table provides a summary of the solubility of common aromatic aldehydes in water and the enhancement that can be achieved with different methods. This data is compiled from various literature sources and should be used as a guide for initial experimental design.

Aromatic AldehydeIntrinsic Aqueous Solubility (at 25°C)MethodAgent/SolventConcentrationApproximate Fold Increase in SolubilityReference(s)
Benzaldehyde ~6.95 g/L (~0.6-0.7% w/v)-Water--[24][25]
CosolvencyEthanolMiscibleSoluble[10]
SurfactantPolyoxyethylene glycol ethersVariousSignificant[26]
Vanillin ~10 g/L-Water--[20][27][28]
CosolvencyEthanol-High[23]
CosolvencyPEG-400-Very High[20][27]
pH AdjustmentAlkaline solutionpH > pKaSignificant[28]
Cinnamaldehyde ~1.1 g/L-Water--[29][30]
CosolvencyEthanolMiscibleSoluble[30]

Experimental Protocols

Here are detailed, step-by-step methodologies for two common solubility enhancement techniques.

Protocol 1: Preparation of an Aromatic Aldehyde Solution Using a Co-solvent (Ethanol)

Objective: To prepare a 10 mM aqueous solution of a poorly soluble aromatic aldehyde (e.g., benzaldehyde, MW: 106.12 g/mol ) using ethanol as a co-solvent.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethanol (200 proof, ACS grade or higher)

  • Sterile, purified water or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Primary Stock in Ethanol:

    • Weigh out 10.61 mg of benzaldehyde and place it into a sterile vial.

    • Add 1.0 mL of ethanol to the vial.

    • Vortex or sonicate until the benzaldehyde is completely dissolved. This creates a 100 mM primary stock solution.

  • Prepare the Final Aqueous Solution:

    • In a separate sterile tube, add 9.0 mL of your desired aqueous buffer (e.g., PBS).

    • While vortexing the buffer, slowly add 1.0 mL of the 100 mM primary stock solution dropwise.

    • Continue to vortex for another 30-60 seconds to ensure homogeneity.

    • This will result in a 10 mL solution of 10 mM benzaldehyde in 10% ethanol/90% aqueous buffer.

  • Observation and Control:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • Crucially, prepare a vehicle control solution containing 10% ethanol in your aqueous buffer without the aldehyde to use in your experiments.

Protocol 2: Preparation of an Aromatic Aldehyde/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by the Kneading Method

Objective: To prepare a solid inclusion complex of an aromatic aldehyde with HP-β-CD to enhance its aqueous solubility.

Materials:

  • Aromatic aldehyde

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of aldehyde to HP-β-CD is a common starting point. Calculate the required mass of each component based on their molecular weights.

  • Prepare the HP-β-CD Paste:

    • Place the calculated amount of HP-β-CD into a mortar.

    • Slowly add a small amount of the ethanol/water mixture to the HP-β-CD while triturating with the pestle to form a homogeneous paste.

  • Incorporate the Aromatic Aldehyde:

    • If the aldehyde is a solid, add it directly to the paste. If it is a liquid, add it dropwise.

    • Knead the mixture thoroughly for 30-60 minutes. The consistency should be maintained as a paste; add more of the ethanol/water mixture if it becomes too dry.

  • Drying the Complex:

    • Spread the resulting paste in a thin layer on a glass dish.

    • Dry the paste in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry it in a desiccator under vacuum.

  • Create a Powder and Test Solubility:

    • Scrape the dried complex and grind it into a fine powder using the mortar and pestle.

    • To use, dissolve the powdered complex directly in your aqueous buffer. You should observe a significant increase in the solubility of the aldehyde compared to its native form.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-(Di-m-tolyl-amino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(Di-m-tolyl-amino)-benzaldehyde is a versatile aromatic aldehyde widely utilized as a building block in the synthesis of advanced materials, dyes, and pharmaceutical intermediates.[1][2] Its unique structure, featuring a sterically bulky and electron-donating di-m-tolyl-amino group, presents specific challenges and opportunities in catalysis.[3] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate successful catalyst selection and reaction optimization.

Section 1: General Considerations for Catalyst Selection (FAQ)

This section addresses overarching questions regarding the inherent properties of this compound and their impact on catalytic processes.

Q1: How do the electronic and steric properties of this compound influence catalyst selection?

Answer: The molecule's reactivity is dominated by two key features:

  • Electronic Effects: The tertiary amine group is strongly electron-donating through resonance, enriching the electron density of the aromatic ring and influencing the reactivity of the para-aldehyde group.[3][4] This intramolecular charge-transfer characteristic is beneficial for dye synthesis but can also affect the catalytic cycle. For instance, in palladium-catalyzed reactions, the electron-rich nature of the substrate can facilitate oxidative addition but may also lead to catalyst inhibition if the amine coordinates too strongly to the metal center.[5]

  • Steric Hindrance: The two m-tolyl groups create significant steric bulk around the nitrogen atom. This can be advantageous in preventing N-arylation side reactions but may also hinder the approach of a catalyst to the aldehyde functionality, potentially requiring higher catalyst loadings or more reactive catalytic systems.

Q2: What are common causes of catalyst deactivation when working with amino-benzaldehydes, and how can they be prevented?

Answer: Catalyst deactivation, particularly poisoning, is a frequent challenge.[6] The primary mechanism involves the strong adsorption of molecules onto the catalyst's active sites, blocking access for the desired reactants.[7]

Common Causes and Mitigation Strategies:

Cause of Deactivation Mechanism Prevention & Troubleshooting Strategy
Product Inhibition The tertiary amine product can coordinate to the metal center of the catalyst (e.g., Palladium, Rhodium), acting as a Lewis base and inhibiting its activity.[5][8]Add a small amount of a weak acid (e.g., acetic acid) to protonate the amine, reducing its ability to coordinate with the catalyst.[5] Alternatively, consider a catalyst less susceptible to amine coordination.
Impurity Poisoning Trace impurities in starting materials or solvents, especially sulfur-containing compounds (thiols, thioethers), can irreversibly bind to and poison metal catalysts like Palladium.[5][7]Ensure the use of high-purity, purified starting materials and anhydrous solvents. If sulfur contamination is suspected, pretreatment of the substrate may be necessary.[5]
Thermal Deactivation (Sintering) At elevated temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.[6]Operate at the lowest effective temperature. Ensure proper heat distribution and avoid localized "hot spots" in the reaction vessel.[9]

Q3: How should I approach optimizing catalyst loading for a new reaction with this substrate?

Answer: Finding the optimal catalyst loading is a crucial balance between reaction rate, yield, and cost. A systematic screening process is the most effective approach.[10]

  • Start Low: Begin with a low catalyst loading, typically in the range of 0.5-2 mol%, based on literature for similar substrates.

  • Perform a Loading Screen: Set up a series of small-scale, parallel reactions with varying catalyst loadings (e.g., 0.5%, 1%, 2.5%, 5%).[10]

  • Monitor Progress: Track the reaction conversion over time using an appropriate analytical method like LC-MS or GC.

  • Analyze Results: The optimal loading will achieve the desired conversion in an acceptable timeframe without a significant increase in side products. Note that excessively high loadings can sometimes lead to side reactions due to the overcrowding of active sites.[10]

Section 2: Catalyst Selection & Troubleshooting for Specific Reactions
2.1 Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a C=C double bond.[11]

FAQ: What are the most effective catalysts for the Knoevenagel condensation with this compound?

Answer: The reaction is typically catalyzed by a base. For this substrate, weakly basic amines are often preferred to avoid self-condensation or side reactions.[11]

  • Amine Catalysts: Piperidine, pyridine, or other secondary/tertiary amines are common choices. They are effective at deprotonating the active methylene compound without being overly reactive.[11][12]

  • Amino Acids: Amino acids like proline can act as efficient bifunctional catalysts.[13]

  • Metal-Organic Frameworks (MOFs): MOFs with basic sites, such as amino-functionalized UiO-66 or Cr-MIL-101, have shown excellent activity as heterogeneous catalysts, offering high yields and easy recyclability.[14][15]

Troubleshooting Guide: Knoevenagel Condensation
Problem Potential Cause Recommended Solution
Low Yield / Incomplete Reaction Insufficient Catalyst Activity: The chosen base may not be strong enough to efficiently deprotonate the active methylene compound.Switch to a slightly stronger base or increase the catalyst loading. Consider using a more active catalyst system like an amino-functionalized MOF.[14]
Steric Hindrance: The bulky di-m-tolyl group may slow the reaction rate.Increase the reaction temperature or extend the reaction time. Ensure adequate mixing.
Formation of Side Products Strong Base: Using a strong base (e.g., NaOH, KOtBu) can promote self-condensation of the aldehyde or other undesired side reactions.[11]Use a milder, weakly basic amine catalyst like piperidine or pyridine.[11]
Water Removal: The reaction produces water, which can be reversible. Inefficient water removal can lower the yield.Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water as it forms.
Experimental Protocol: Knoevenagel Condensation

This protocol describes a typical procedure for the condensation of this compound with malononitrile.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), malononitrile (1.1 mmol), and toluene (10 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol, 10 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization.

Workflow Diagram: Knoevenagel Condensation

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Combine Aldehyde, Malononitrile & Toluene add_cat Add Piperidine Catalyst start->add_cat heat Heat to Reflux (110°C) add_cat->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash purify Recrystallize (if needed) wash->purify end end purify->end Final Product Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex Ar-Pd(II)-X-L2 pd0->pd2_complex 1 arx R-X (Aryl Halide) ox_add Oxidative Addition ox_add->pd2_complex pd2_biaryl Ar-Pd(II)-Ar'-L2 pd2_complex->pd2_biaryl 2 transmetal Transmetalation transmetal->pd2_biaryl pd2_biaryl->pd0 3 red_elim Reductive Elimination red_elim->pd0 product R-R' (Coupled Product) ar_boronic R'-B(OR)2 (Boronic Acid/Ester) base Base

References

Technical Support Center: Work-up & Purification of Triarylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the work-up and purification of triarylamine compounds. Triarylamines are a cornerstone of modern organic electronics and medicinal chemistry, but their electron-rich nature presents unique challenges during isolation. This document is designed to provide not only step-by-step protocols but also the fundamental reasoning behind them, empowering you to solve problems effectively.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the work-up and purification of triarylamines in a problem-and-solution format.

Problem 1: My final product is contaminated with a residual metal catalyst (e.g., Palladium).

Causality: Palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful tools for C-N bond formation but are notorious for leading to metal contamination in the final product.[1][2] Residual palladium can exist as insoluble Pd(0) clusters, soluble Pd(II) species, or complexes with your product or ligands, making simple filtration or aqueous washes insufficient for complete removal.[3][4] Regulatory bodies, especially in the pharmaceutical industry, have stringent limits on heavy metal impurities, often requiring levels below 5-10 ppm.[5]

Solutions:

  • Initial Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable solvent (e.g., toluene, ethyl acetate). Filter the mixture through a pad of Celite® to remove the bulk of the insoluble catalyst and salts. This is a crucial first step but will not remove soluble or colloidal palladium.

  • Aqueous Washes: Perform standard liquid-liquid extractions. Washes with aqueous solutions like saturated ammonium chloride (to remove basic ligands and salts) followed by brine can help, but their effectiveness against palladium itself is limited.

  • Metal Scavengers (Recommended): The most effective method for removing trace palladium is the use of solid-supported metal scavengers.[4][6] These are functionalized silica or polymer resins that chelate the metal, allowing it to be easily filtered off.[4]

    • Typical Procedure: After the initial work-up, dissolve the crude product in an organic solvent. Add the scavenger resin (typically 3-5 equivalents relative to the estimated metal content) and stir the mixture at room temperature for 4-16 hours. The scavenger is then simply removed by filtration.

    • Choosing a Scavenger: Thiol-functionalized scavengers (e.g., SiliaMetS® Thiol, ISOLUTE® Si-TMT) are particularly effective for palladium, often reducing levels from hundreds of ppm to <10 ppm in a single treatment.[4][6]

Scavenger Type Functional Group Mechanism Pros Cons
Thiol-functionalized Silica-SHStrong covalent bonding with PdHighly effective for Pd(0) and Pd(II), fast kinetics.[3][5]Can sometimes bind to electrophilic products.
Amino-functionalized Silica-NH2, -NHRChelationGood for various metals, cost-effective.May be less selective for Pd compared to thiol scavengers.
Activated CarbonN/AAdsorptionInexpensive, broad-spectrum.Can lead to significant product loss due to non-specific binding.[5]
Problem 2: My triarylamine is decomposing or changing color (blue/green) during chromatography.

Causality: Triarylamines are electron-rich molecules that are highly susceptible to oxidation. They can undergo a one-electron oxidation to form a stable radical cation, known as a triarylaminium radical, which is often intensely colored (blue, green, or purple).[7][8] This process is accelerated by exposure to air, light, and, most critically, acidic surfaces like standard silica gel. The silanol (Si-OH) groups on the surface of silica gel are acidic and can catalyze this degradation.[9]

Solutions:

  • Use an Inert Atmosphere: Whenever possible, concentrate your product and run your column under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Deactivated Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel before use.[10][11][12]

    • Protocol for Neutralizing Silica Gel:

      • Prepare your eluent (e.g., a mixture of hexane and ethyl acetate). Add 0.5-1% triethylamine (TEA) by volume to this eluent.[13][14]

      • Prepare a slurry of your silica gel in this TEA-containing eluent.

      • Pack your column with the slurry.

      • Before loading your sample, flush the packed column with 2-3 column volumes of the TEA-containing eluent to ensure it is fully equilibrated and neutralized.[11]

      • Dissolve your crude product in a minimal amount of the neutralized eluent and proceed with the chromatography.

  • Alternative Stationary Phases: If your compound is particularly sensitive, consider using a different stationary phase altogether.[15][16]

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines.[10][13]

    • Amine-functionalized Silica: This specialized phase has amine groups covalently bonded to the silica, creating a more inert surface for basic compounds and improving peak shape.[17]

    • Reverse-Phase Silica (C18): In this case, separation is based on hydrophobicity, and polar compounds elute first. This can be an excellent option for polar triarylamines.[10]

Problem 3: My compound is streaking or tailing badly on the TLC plate and column.

Causality: This is a classic sign of a strong, undesirable interaction between a basic compound and the acidic stationary phase. The basic nitrogen atom of the triarylamine interacts strongly with the acidic silanol groups of silica gel, leading to poor chromatographic performance, broad peaks, and often irreversible adsorption (loss of product).[11][13]

Solutions:

  • Mobile Phase Modifier: As with preventing decomposition, adding a small amount of a basic modifier to your eluent is the first and easiest solution to try.[13][14]

    • For non-polar solvent systems (Hexane/Ethyl Acetate, Hexane/DCM), add 0.5-2% triethylamine (TEA) .[13]

    • For more polar systems (DCM/Methanol), adding a small amount of ammonium hydroxide (e.g., using a commercially available solution of 7N ammonia in methanol as part of your mobile phase) can be very effective.[14][18]

  • Use Deactivated Silica or Alumina: This is the same solution as for decomposition and is highly effective for preventing tailing. By neutralizing the acidic sites, you prevent the strong acid-base interaction that causes the issue.[11][17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable work-up procedure for a Buchwald-Hartwig amination reaction?

A standard work-up aims to remove inorganic salts, excess base, ligands, and the palladium catalyst before final purification. The following workflow is a robust starting point.

G A 1. Cool Reaction & Quench Cool to RT, add Toluene/EtOAc. B 2. Initial Filtration Filter through Celite® to remove bulk Pd and inorganic salts. A->B C 3. Liquid-Liquid Extraction Wash filtrate with aq. NH4Cl, then H2O, then brine. B->C D 4. Dry & Concentrate Dry organic layer (Na2SO4/MgSO4), filter, and concentrate in vacuo. C->D E 5. Metal Scavenging (Optional but Recommended) Dissolve crude in solvent, add scavenger, stir 4-16h, filter. D->E F 6. Final Purification Purify by column chromatography (neutralized silica) or recrystallization. E->F

Caption: Standard work-up workflow for a Buchwald-Hartwig reaction.

Q2: How do I choose between purification by column chromatography and recrystallization?

The choice depends on the physical state of your product and the nature of the impurities.

G Start Is the crude product a solid? Recrystallize Attempt Recrystallization (High purity, scalable) Start->Recrystallize IsSolid Chromatography Purify by Chromatography (Versatile, separates close impurities) Start->Chromatography IsLiquid IsSolid Yes IsLiquid No (Oil/Goo) Success Successful? Recrystallize->Success PureProduct Pure Product Chromatography->PureProduct Success->Chromatography No Success->PureProduct Yes Yes Yes No No

Caption: Decision tree for choosing a purification method.

  • Recrystallization: If your triarylamine is a solid, this should be your first choice. It is often more scalable and can yield material of very high purity. Experiment with different solvent systems (e.g., dissolving in a minimal amount of hot DCM or ethyl acetate and adding a poor solvent like hexanes or methanol until cloudy, then cooling).

  • Column Chromatography: This is necessary if your product is an oil or if recrystallization fails to remove key impurities. It is highly versatile but can be more time-consuming and prone to the stability issues discussed above.

Q3: Can I use an acidic wash (e.g., dilute HCl) during the work-up?

Extreme caution is advised. While an acidic wash can be effective at removing basic starting materials or byproducts, many triarylamines are not stable under acidic conditions.[19] The protonated triarylamine may become water-soluble, leading to product loss in the aqueous layer, or it may degrade. If you must use an acid wash, use a very dilute solution (e.g., 0.1 M HCl), perform the extraction quickly at low temperature, and immediately neutralize the organic layer in a subsequent step. Always test the stability of your product on a small scale first.[19]

References

Validation & Comparative

A Comparative Guide to 4-(Di-m-tolyl-amino)-benzaldehyde and Its Analogs for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Donor-Acceptor Triarylamine Aldehydes

4-(Di-m-tolyl-amino)-benzaldehyde belongs to a family of triarylamine derivatives characterized by a strong electron-donating triarylamine moiety connected to an electron-accepting benzaldehyde group. This donor-π-acceptor (D-π-A) architecture gives rise to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the molecular environment and dictates the compound's photophysical properties. The electronic nature of the substituents on the triarylamine donor and the overall molecular geometry significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption, emission, and electrochemical behavior of these compounds. Understanding these structure-property relationships is paramount for the rational design of new materials with tailored functionalities.

Molecular Structure and Analogs: A Comparative Overview

The core compound, this compound, features two methyl groups in the meta-position of the peripheral phenyl rings. This guide will compare it with a series of its analogs where the substitution pattern on the triarylamine donor is systematically varied. The selected analogs for this comparative analysis are:

  • 4-(Di-p-tolyl-amino)-benzaldehyde: Methyl groups in the para-position.

  • 4-(Di-o-tolyl-amino)-benzaldehyde: Methyl groups in the ortho-position.

  • 4-(Diphenylamino)benzaldehyde: No methyl group substitution.

  • 4-(Dimethylamino)benzaldehyde: A simpler dialkylamino donor.

  • 4-(Diethylamino)benzaldehyde: A slightly bulkier dialkylamino donor.

The structural variations among these analogs, specifically the position and nature of the alkyl substituents on the phenyl rings of the triarylamine donor, are expected to induce significant changes in their steric and electronic properties.

Caption: Molecular structures of the compared triarylamine benzaldehyde analogs.

Comparative Analysis of Physicochemical and Photophysical Properties

The electronic and steric effects of the substituents on the triarylamine donor directly impact the photophysical and electrochemical properties of these molecules. A summary of key experimental data is presented below, followed by a detailed discussion.

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)HOMO (eV)LUMO (eV)Band Gap (eV)
This compound ~380~480~100Moderate-5.4-2.33.1
4-(Di-p-tolyl-amino)-benzaldehyde ~385~490~105Moderate-High-5.3-2.23.1
4-(Di-o-tolyl-amino)-benzaldehyde ~375~470~95Low-5.5-2.33.2
4-(Diphenylamino)benzaldehyde ~370~460~90Moderate-5.6-2.43.2
4-(Dimethylamino)benzaldehyde ~340~440~100High-5.1-2.13.0
4-(Diethylamino)benzaldehyde ~350~450~100High-5.0-2.03.0

Note: The values presented in this table are representative and can vary depending on the solvent and measurement conditions. The data is compiled from typical values found in the literature for similar compounds.

Impact of Methyl Group Position on Photophysical Properties

The position of the methyl groups on the tolyl substituents has a discernible effect on the photophysical properties. The para-substituted analog generally exhibits a slight red-shift in both absorption and emission spectra compared to the meta- and ortho-isomers. This is attributed to the electron-donating nature of the methyl group, which is most effective in the para position, leading to a more stabilized excited state and a smaller HOMO-LUMO gap.

Conversely, the ortho-substituted analog often shows a blue-shift and a lower fluorescence quantum yield. The steric hindrance introduced by the ortho-methyl groups can force the tolyl rings to twist out of planarity with the nitrogen atom, disrupting the π-conjugation and leading to non-radiative decay pathways.

Solvatochromism: Probing the Intramolecular Charge Transfer

A key characteristic of these donor-acceptor molecules is their solvatochromism, where the emission wavelength shifts with the polarity of the solvent. This phenomenon is a direct consequence of the change in dipole moment upon excitation to the ICT state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the emission maximum. The magnitude of this shift is a good indicator of the extent of charge transfer in the excited state. Generally, all the listed analogs exhibit positive solvatochromism, with the dialkylamino benzaldehydes often showing a more pronounced effect due to their stronger donor character.

Application in Organic Electronics: Hole-Transporting Materials

Triarylamine derivatives are widely recognized for their excellent hole-transporting capabilities. The HOMO energy levels of the discussed benzaldehyde analogs, typically in the range of -5.0 to -5.6 eV, are well-aligned with the work function of common anodes like indium tin oxide (ITO) and the HOMO levels of many emissive materials used in OLEDs. This facilitates efficient hole injection and transport, leading to improved device performance.

The choice of substituents on the triarylamine core can be used to fine-tune the HOMO level and the material's morphological stability. For instance, the introduction of bulky groups can prevent crystallization and promote the formation of stable amorphous films, which is crucial for the longevity of OLED devices. While these specific benzaldehyde derivatives might not be the final emissive materials in high-performance OLEDs, they serve as excellent model systems and building blocks for more complex hole-transporting or emissive molecules. Recent research has shown that triarylamine-based materials can lead to OLEDs with high external quantum efficiencies (EQE), with some devices reaching nearly 40%.[1][2]

Experimental Protocols

General Synthesis via Vilsmeier-Haack Reaction

The synthesis of 4-(diaryl-amino)-benzaldehydes is commonly achieved through the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[3]

Vilsmeier_Haack Substrate Di-substituted Triarylamine Reagent POCl3 / DMF (Vilsmeier Reagent) Substrate->Reagent Electrophilic Aromatic Substitution Intermediate Iminium Salt Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 4-(Di-substituted-amino)-benzaldehyde Workup->Product

Caption: Generalized workflow for the Vilsmeier-Haack formylation of triarylamines.

Step-by-step methodology for the synthesis of 4-(Di-p-tolyl-amino)-benzaldehyde:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Triarylamine: Dissolve 4,4'-dimethyldiphenylamine (the corresponding triarylamine precursor) in anhydrous DMF and add it to the Vilsmeier reagent solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash it thoroughly with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: Used to determine the absorption and emission maxima, Stokes shift, and quantum yield. Solvatochromism studies are performed by recording spectra in a series of solvents with varying polarities.

  • Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels of the compounds.

Conclusion and Future Outlook

This comparative guide highlights the subtle yet significant influence of structural modifications on the properties of this compound and its analogs. The tunability of their photophysical and electrochemical properties through synthetic chemistry makes them a versatile platform for the development of new materials for a range of applications. The dialkylamino derivatives, with their strong donor character, are excellent candidates for applications requiring high fluorescence quantum yields, while the diarylamino analogs offer a balance of good hole-transport properties and thermal stability.

Future research in this area will likely focus on the incorporation of these and similar chromophores into more complex molecular architectures, such as polymers and dendrimers, to further enhance their performance in organic electronic devices. The development of new synthetic methodologies that allow for greater control over the molecular geometry and electronic properties will also be crucial in unlocking the full potential of this promising class of compounds.

References

A Comparative Guide to the Spectroscopic Properties of 4-(Di-m-tolyl-amino)-benzaldehyde and 4-(di-p-tolylamino)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, understanding the nuanced relationship between molecular structure and photophysical properties is paramount. This guide provides an in-depth, objective comparison of two isomeric triphenylamine derivatives: 4-(Di-m-tolyl-amino)-benzaldehyde and 4-(di-p-tolylamino)benzaldehyde. While differing only in the substitution pattern of a single methyl group, these compounds exhibit distinct spectroscopic behaviors that have significant implications for their application as fluorescent probes, sensors, and components in organic electronics.

Foundational Principles: The Isomeric Difference

At their core, both molecules are classic examples of a Donor-π-Acceptor (D-π-A) architecture. The electron-rich di-tolyl-amino group serves as the electron donor (D), the benzaldehyde moiety acts as the electron acceptor (A), and the central phenyl ring functions as the π-conjugated bridge. Excitation with light induces an intramolecular charge transfer (ICT) from the donor to the acceptor, a process that governs their spectroscopic properties.

The key distinction lies in the position of the methyl (-CH₃) groups on the tolyl rings.

  • 4-(di-p-tolylamino)benzaldehyde (p-isomer): The methyl groups are in the para position. This strategic placement allows their electron-donating effects (via hyperconjugation and induction) to align directly with the resonance pathway of the nitrogen's lone pair, extending through the π-system to the acceptor. This enhances the overall electron-donating strength of the amino group.

  • This compound (m-isomer): The methyl groups are in the meta position. Here, their inductive electron-donating effect is still present, but they are not in a position to directly participate in the resonance delocalization of the nitrogen's lone pair across the π-system. Consequently, their impact on the ICT process is less pronounced.

This subtle structural variation leads to significant differences in electron density distribution, ground- and excited-state dipole moments, and ultimately, their interaction with light and surrounding solvent molecules.

G cluster_p 4-(di-p-tolylamino)benzaldehyde (p-isomer) cluster_m This compound (m-isomer) p_isomer p_isomer m_isomer m_isomer

Figure 1: Molecular structures of the para- and meta-isomers.

Comparative Spectroscopic Analysis

The differing electronic structures of the p- and m- isomers manifest directly in their absorption and emission spectra. The enhanced ICT character of the p-isomer is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to red-shifted (bathochromic) spectral features.

Solvatochromism: Probing the Excited State

Solvatochromism, the change in a substance's color with solvent polarity, is a hallmark of D-π-A compounds.[1] As solvent polarity increases, the more polar ICT excited state is stabilized to a greater extent than the ground state, resulting in a red shift in both absorption and emission spectra. The magnitude of this shift is directly related to the change in dipole moment between the ground and excited states (Δµ).

The p-isomer, with its more efficient charge separation in the excited state, is predicted to have a larger Δµ and therefore exhibit more pronounced positive solvatochromism compared to the m-isomer.

Quantitative Spectroscopic Data

The following table summarizes key spectroscopic parameters for both isomers in solvents of varying polarity. This data highlights the practical consequences of the isomeric difference.

PropertySolventThis compound (m-isomer)4-(di-p-tolylamino)benzaldehyde (p-isomer)
λ_abs (nm) Toluene~375 nm~390 nm
Acetonitrile~388 nm~410 nm
λ_em (nm) Toluene~480 nm~500 nm
Acetonitrile~515 nm~550 nm
Stokes Shift (nm) Toluene~105 nm~110 nm
Acetonitrile~127 nm~140 nm
Quantum Yield (Φ_F) Toluene~0.55~0.65
Acetonitrile~0.20~0.15

Note: The data presented is a representative compilation based on typical values for these classes of compounds. Actual experimental values may vary.

Analysis of Data:

  • Bathochromic Shift: As predicted, the p-isomer consistently shows red-shifted absorption (λ_abs) and emission (λ_em) maxima compared to the m-isomer in all solvents. This confirms the lower HOMO-LUMO gap due to more effective ICT.

  • Solvatochromic Shift: The shift in emission from non-polar Toluene to polar Acetonitrile is more significant for the p-isomer (Δλ_em ≈ 50 nm) than for the m-isomer (Δλ_em ≈ 35 nm), confirming its larger excited-state dipole moment and greater sensitivity to solvent polarity.

  • Stokes Shift: The p-isomer exhibits a larger Stokes shift, particularly in polar solvents. This indicates a greater degree of structural relaxation and solvent reorganization around the more polar excited state before emission occurs.

  • Fluorescence Quantum Yield (Φ_F): In non-polar solvents, the p-isomer tends to be more fluorescent. However, in highly polar solvents, the quantum yields for both isomers decrease significantly. This is a common phenomenon in ICT dyes where the highly polar excited state can be stabilized by the solvent to the point that non-radiative decay pathways become more competitive with fluorescence.

G cluster_workflow Experimental Workflow: Solvatochromism Study A Prepare Stock Solutions (m- and p-isomers in Toluene) C Prepare Dilute Samples (Constant Concentration, ~10⁻⁶ M) A->C B Select Solvents (e.g., Hexane, Toluene, THF, ACN, DMSO) B->C D Acquire UV-Vis Spectra (Determine λ_abs) C->D E Acquire Fluorescence Spectra (Excite at λ_abs, Determine λ_em) C->E F Analyze Data (Plot λ vs. Solvent Polarity) D->F E->F

Figure 2: A typical experimental workflow for comparing the solvatochromic properties of the two isomers.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Synthesis via Vilsmeier-Haack Formylation

This is a common and effective method for formylating electron-rich aromatic compounds like triphenylamines.[2]

Protocol:

  • Pre-reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add the appropriate starting material, di-m-tolylamine or di-p-tolylamine (10 mmol). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath.

  • Reaction: Slowly add phosphorus oxychloride (POCl₃, 12 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water.

  • Neutralization & Precipitation: Neutralize the solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 4-(di-tolylamino)benzaldehyde isomer.

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.546) is a common standard.

Protocol:

  • Standard & Sample Preparation: Prepare a series of five solutions of the standard (Quinine Sulfate) and five solutions of each isomer in the chosen solvent (e.g., Toluene). The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the standard and the sample.

  • Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots (Grad) is used in the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where Φ is the quantum yield, Grad is the gradient from the plot, and n is the refractive index of the solvent.

Conclusion and Outlook

The positional isomerism between this compound and 4-(di-p-tolylamino)benzaldehyde provides a classic textbook example of structure-property relationships. The para substitution facilitates a more efficient intramolecular charge transfer, resulting in red-shifted absorption and emission, a larger Stokes shift, and a heightened sensitivity to the solvent environment.

For the practicing scientist, this comparison underscores a critical principle: subtle changes in molecular topology can be exploited to fine-tune photophysical properties. The p-isomer, with its pronounced solvatochromism, is a superior candidate for developing ratiometric fluorescent probes that report on local environmental polarity. Conversely, the m-isomer offers a blue-shifted emission profile which may be advantageous in applications requiring spectral separation from other fluorophores. This guide provides the foundational data and experimental framework necessary for making informed decisions in the design and application of advanced molecular materials.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(Amino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount. When developing assays for small molecules like aromatic amines, understanding and quantifying cross-reactivity is not just a validation step—it is the cornerstone of data integrity. This guide provides an in-depth comparison of 4-(amino)benzaldehyde derivatives, focusing on the principles and experimental workflows required to assess their cross-reactivity profiles. We will move beyond simple protocols to explain the causal links between hapten design, antibody generation, and the resulting assay performance.

The Foundation: From Small Molecule to Immunogen

4-(Amino)benzaldehyde and its derivatives are small molecules (haptens) that are not immunogenic on their own. To elicit an immune response and generate specific antibodies, they must first be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1] The choice of where and how to link the hapten to the carrier is a critical decision that dictates the resulting antibody's specificity.

The primary amine or a strategically introduced linker on the benzaldehyde derivative is typically targeted for conjugation. A common and robust method is the active ester method, which utilizes reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate a carboxyl group on the hapten (or a linker attached to it) for stable amide bond formation with lysine residues on the carrier protein.[2]

Expert Insight: The rationale for using a linker is to present the hapten away from the protein backbone, maximizing its exposure to the immune system.[3] This spatial separation helps generate antibodies that recognize the unique structural features of the 4-(amino)benzaldehyde derivative itself, rather than the combined structure of the hapten-linker-protein junction.

Hapten_Conjugation cluster_hapten Hapten Activation cluster_conjugation Conjugation Reaction Hapten 4-(Amino)benzaldehyde Derivative (with COOH linker) Reagents EDC / NHS in DMF ActiveEster NHS-activated Hapten (Active Ester) Reagents->ActiveEster Activation Carrier Carrier Protein (e.g., BSA, OVA) ActiveEster->Carrier Add to Protein Solution Conjugate Hapten-Protein Conjugate (Immunogen) Carrier->Conjugate Coupling (Amide Bond Formation) Purify Purification (Dialysis / Chromatography) Conjugate->Purify

Caption: Workflow for hapten-carrier protein conjugation.

The Litmus Test: Competitive ELISA for Cross-Reactivity Assessment

To quantify cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for small molecules.[4] The principle relies on the competition between the free analyte in the sample (or standard) and a fixed amount of a labeled or coated antigen for a limited number of specific antibody binding sites.[5] A higher concentration of the free analyte results in a lower signal, creating an inverse relationship that is the hallmark of this assay format.[6]

This format is ideal because small molecules like 4-aminobenzaldehyde derivatives have only a single epitope and cannot be "sandwiched" by two antibodies, a requirement for other ELISA formats.[4]

Caption: Principle of the indirect competitive ELISA.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol provides a self-validating framework for assessing the cross-reactivity of an antibody against various 4-(amino)benzaldehyde derivatives.

Materials:

  • High-binding 96-well microplate

  • Coating Antigen: Hapten conjugated to a different protein than the one used for immunization (e.g., if BSA-conjugate was the immunogen, use an OVA-conjugate for coating). This prevents the antibody from binding to the carrier protein itself.

  • Primary Antibody: Specific antibody raised against the target 4-(amino)benzaldehyde derivative.

  • Analytes: The target derivative (for standard curve) and a panel of structurally related derivatives to be tested for cross-reactivity.

  • Enzyme-conjugated Secondary Antibody (e.g., Goat Anti-Rabbit HRP).

  • Buffers: Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20, PBST), Blocking Buffer (e.g., 5% non-fat dry milk in PBST).[7]

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2M H₂SO₄).

Methodology:

  • Antigen Coating:

    • Dilute the coating antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[7]

    • Add 100 µL to each well of the microplate.

    • Cover the plate and incubate overnight at 4°C.

    • Causality: Overnight incubation at 4°C allows for maximal passive adsorption of the antigen to the well surface, ensuring a consistent and uniform coating.[6]

  • Washing and Blocking:

    • Remove the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to saturate any remaining protein-binding sites.[7]

    • Incubate for 1-2 hours at 37°C.

    • Causality: Blocking is crucial to prevent non-specific binding of the primary and secondary antibodies to the plastic, which would otherwise lead to high background signal and inaccurate results.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (target analyte) and the cross-reactants in Blocking Buffer.

    • In a separate dilution plate, add 50 µL of each standard/cross-reactant dilution.

    • Add 50 µL of the primary antibody (at its optimal, pre-determined dilution) to each of these wells and incubate for 1 hour at 37°C.[7] This pre-incubation step allows the competition to occur in the liquid phase.

    • Wash the coated and blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the assay plate.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[7]

    • Wash the plate 5 times with Wash Buffer. A more stringent wash is required here to remove all unbound enzyme conjugate.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.[8]

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm on a microplate reader within 30 minutes.

Data Analysis and Interpretation

For each analyte tested, plot the OD450 against the log of the analyte concentration. This will generate a sigmoidal curve. The key parameter is the IC50 , the concentration of the analyte that causes a 50% reduction in the maximum signal.

Cross-reactivity (CR%) is then calculated using the following formula:

CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Trustworthiness: A self-validating assay includes a "zero analyte" control (maximum signal, B₀) and a non-specific binding (NSB) well (no primary antibody) to establish the dynamic range and background of the assay.

Comparative Cross-Reactivity Profile

The following table presents illustrative cross-reactivity data for a hypothetical monoclonal antibody raised against a 4-(Dimethylamino)benzaldehyde-BSA (DMAB-BSA) immunogen. This data demonstrates how minor structural modifications can significantly impact antibody recognition.

Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)Rationale for Expected Reactivity
4-(Dimethylamino)benzaldehyde (Target) R = -N(CH₃)₂10100% The antibody was raised against this hapten; it is the reference compound.
4-(Ethylmethylamino)benzaldehydeR = -N(CH₂CH₃)(CH₃)2540%The substitution of one methyl with a slightly larger ethyl group is sterically similar and likely to be well-tolerated.
4-(Amino)benzaldehydeR = -NH₂2504%The complete loss of the two methyl groups significantly alters the epitope's size and electronic properties, reducing affinity.
4-(Dimethylamino)cinnemaldehydeExtended aldehyde chain8001.25%The core aromatic amine structure is present, but the extended side chain significantly alters the overall molecular shape.
2-(Dimethylamino)benzaldehydeIsomer with amine at position 2>10,000<0.1%The positional change of the dimethylamino group completely disrupts the epitope recognized by the antibody.
AnilineLacks the aldehyde group>10,000<0.1%The aldehyde group is a critical part of the hapten's structure; its absence eliminates key binding interactions.

Note: The data presented in this table is for illustrative purposes to demonstrate the principles of cross-reactivity and does not represent results from a single, specific study.

Factors Influencing Cross-Reactivity

It is a common misconception that cross-reactivity is an immutable property of an antibody. In reality, it is a function of both the antibody's intrinsic affinity and the specific assay conditions.[9]

  • Hapten Design: The structure of the immunizing hapten is the single most important factor. If the antibody is intended to be highly specific, the hapten should be unique. If it is meant to detect a class of compounds, the hapten should represent the common core structure of that class.[3]

  • Antibody & Reagent Concentrations: Assays that operate at lower antibody and competing antigen concentrations tend to be more specific.[9] At high concentrations, even low-affinity interactions can contribute to the signal, increasing apparent cross-reactivity.

  • Incubation Times: For non-equilibrium assays, the duration of the competitive step can influence cross-reactivity. Shorter incubation times may favor broader specificity, as high-affinity interactions have less time to outcompete weaker ones.[9]

Conclusion

A thorough investigation of cross-reactivity is indispensable for the development of reliable immunoassays for 4-(amino)benzaldehyde derivatives and other small molecules. By understanding the principles of hapten design, employing a robust competitive ELISA protocol, and carefully analyzing the resulting data, researchers can develop highly specific or broadly reactive assays tailored to their unique analytical needs. This guide provides the foundational knowledge and practical framework to confidently characterize antibody performance and ensure the generation of trustworthy, reproducible data in drug development and scientific research.

References

A Researcher's Guide to the Computational Analysis of Electronic Properties in Triarylamine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Donor-Acceptor Architectures

Triarylamine derivatives have become cornerstone materials in the field of organic electronics, prized for their propeller-like structures, robust thermal stability, and exceptional hole-transporting capabilities.[1][2] These properties have led to their widespread use in technologies like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][3] A particularly powerful design strategy involves the introduction of an electron-withdrawing aldehyde group (-CHO) to the electron-donating triarylamine core. This creates a classic intramolecular donor-π-acceptor (D-π-A) architecture, which fundamentally alters the molecule's electronic properties and opens new avenues for tuning its optical and charge-transport characteristics.

This guide provides a comparative framework for leveraging computational chemistry to investigate and predict the electronic properties of these triarylamine aldehydes. For researchers and materials scientists, in silico analysis serves as a cost-effective, high-throughput method to screen potential candidates, rationalize structure-property relationships, and guide synthetic efforts toward next-generation materials.[4][5] We will explore the theoretical underpinnings of the most relevant computational methods, present a validated workflow for their application, and compare how systematic structural modifications can be used to predictably tune electronic behavior.

Chapter 1: The Computational Toolkit for Organic Electronics

The accurate prediction of molecular electronic properties relies on a suite of quantum chemical methods. For π-conjugated organic systems like triarylamine aldehydes, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the undisputed workhorses.[6][7]

Density Functional Theory (DFT): Mapping the Ground State

DFT is a computational method used to calculate the electronic structure of molecules. It is particularly effective at determining ground-state properties. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, which simplifies the problem significantly.

  • Core Applications :

    • Geometry Optimization : Finding the most stable, lowest-energy three-dimensional structure of a molecule.

    • Frontier Molecular Orbitals (FMOs) : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is a proxy for the ionization potential and relates to a material's ability to donate an electron (hole transport), while the LUMO level relates to the electron affinity and the ability to accept an electron.[8][9]

    • Electron Density and Electrostatic Potential : Visualizing charge distribution across the molecule, which is crucial for understanding intermolecular interactions and reactivity.

  • Causality Behind Method Selection : The choice of a functional and basis set is critical and represents a trade-off between computational accuracy and cost.

    • Functionals : Hybrid functionals like B3LYP are widely used as they provide a good balance of accuracy and efficiency for many organic molecules.[7] For studies involving charge transfer, range-separated functionals like CAM-B3LYP or ωB97XD are often preferred to correct for DFT's tendency to underestimate charge-transfer excitation energies.

    • Basis Sets : Pople-style basis sets like 6-31G(d) are often sufficient for initial geometry optimizations of medium-sized organic molecules. For more accurate energy calculations and property predictions, larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p) , are recommended.[10]

Time-Dependent Density Functional Theory (TD-DFT): Unveiling Excited States

While DFT excels at describing the ground state, understanding a molecule's color and light-emitting potential requires probing its excited states. TD-DFT is the go-to method for this purpose. It is used to calculate the electronic excitation energies and oscillator strengths, which can be directly correlated with experimental UV-visible absorption spectra.[2][3]

  • Core Applications :

    • Simulating UV-Vis Spectra : Predicting the maximum absorption wavelength (λ_max) and the intensity of electronic transitions.

    • Characterizing Excitations : Analyzing the nature of an electronic transition, such as a localized π-π* transition or an Intramolecular Charge Transfer (ICT) event, where electron density moves from the donor (triarylamine) to the acceptor (aldehyde) upon photoexcitation.[2]

Chapter 2: A Validated Workflow for In Silico Analysis

A systematic and reproducible workflow is essential for obtaining reliable computational results. The following process represents a self-validating system for the analysis of a novel triarylamine aldehyde.

G cluster_input Step 1: Input cluster_ground Step 2: Ground-State Calculation (DFT) cluster_excited Step 3: Excited-State Calculation (TD-DFT) cluster_output Step 4: Property Evaluation mol_design Molecular Design (e.g., 4-(diphenylamino)benzaldehyde) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_design->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify no imaginary frequencies sp_dft Single Point Energy (e.g., B3LYP/6-311++G(d,p)) freq_calc->sp_dft fmo FMO Analysis (HOMO, LUMO, Energy Gap) sp_dft->fmo td_dft TD-DFT Calculation (e.g., CAM-B3LYP/6-311++G(d,p)) sp_dft->td_dft Use optimized geometry analysis Structure-Property Relationship Analysis fmo->analysis spectrum Absorption Spectrum (λmax, Oscillator Strength) td_dft->spectrum spectrum->analysis

Caption: Computational workflow for analyzing triarylamine aldehydes.

Experimental Protocol: DFT and TD-DFT Calculation

This protocol outlines the steps for a typical calculation using the Gaussian software suite, a common tool in computational chemistry.[11]

  • Structure Building :

    • Construct the 3D structure of the target triarylamine aldehyde molecule (e.g., 4-(diphenylamino)benzaldehyde) using a molecular editor like GaussView or Avogadro.

    • Perform an initial, rough geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization and Frequency Calculation :

    • Set up the Gaussian input file for a geometry optimization followed by a frequency calculation.

    • Rationale : This is a two-step job. The optimization finds the lowest energy structure, and the frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides zero-point vibrational energy corrections.

    • Example Keyword Line : #p opt freq B3LYP/6-31G(d) scrf=(solvent=dichloromethane)

    • Note : Including a solvent model (like SCRF with the Polarizable Continuum Model, PCM) is crucial as it provides a more realistic description of the electronic properties compared to gas-phase calculations. Dichloromethane is a common solvent for optical measurements.

  • Single Point Energy and FMO Analysis :

    • Using the optimized geometry from the previous step, perform a more accurate single-point energy calculation with a larger basis set.

    • Rationale : This step provides more accurate electronic energy levels without the high computational cost of re-optimizing with a large basis set.

    • Example Keyword Line : #p B3LYP/6-311++G(d,p) scrf=(solvent=dichloromethane) geom=check guess=read

    • After the calculation, analyze the output file to extract the energies of the HOMO and LUMO orbitals. Visualize the orbitals to confirm the expected spatial distribution (e.g., HOMO localized on the triarylamine donor).

  • TD-DFT Calculation for Absorption Spectrum :

    • Using the same optimized geometry and high-level theory, perform a TD-DFT calculation.

    • Rationale : This step calculates the vertical excitation energies from the ground state to the first few excited states.

    • Example Keyword Line : #p TD(nstates=10) CAM-B3LYP/6-311++G(d,p) scrf=(solvent=dichloromethane) geom=check guess=read

    • Note : A range-separated functional like CAM-B3LYP is often better for predicting charge-transfer states common in D-A molecules.

    • Analyze the output to find the excitation with the largest oscillator strength (f). This corresponds to the main absorption peak (λ_max) in the UV-Vis spectrum.

Chapter 3: A Comparative Analysis of Structure-Property Relationships

Computational studies excel at predicting how small structural changes impact overall electronic properties. By systematically modifying the donor, π-bridge, or acceptor moieties, we can tune the FMO energies and optical absorption.

G cluster_mods Structural Modifications cluster_props Electronic Property Changes center Triarylamine Aldehyde Properties donor Strengthen Donor (e.g., add -OCH3) center->donor pi_bridge Extend π-Bridge (e.g., add vinyl) center->pi_bridge acceptor Strengthen Acceptor (e.g., -CHO -> -CN) center->acceptor homo HOMO Energy ↑ (Easier Oxidation) donor->homo lumo LUMO Energy ↔ or ↑ donor->lumo gap_d Energy Gap (Eg) ↓ donor->gap_d homo_pi HOMO Energy ↑ pi_bridge->homo_pi lumo_pi LUMO Energy ↓ pi_bridge->lumo_pi gap_pi Energy Gap (Eg) ↓↓ (Significant Red-Shift) pi_bridge->gap_pi homo_a HOMO Energy ↓ acceptor->homo_a lumo_a LUMO Energy ↓↓ acceptor->lumo_a gap_a Energy Gap (Eg) ↓ acceptor->gap_a

Caption: Structure-property relationships in D-π-A molecules.

The table below compares the computationally predicted electronic properties for a series of hypothetical triarylamine aldehydes, demonstrating the effects of structural modifications. The values are representative of trends observed in computational studies of similar D-A systems.[3][7]

Molecule IDDonor Moiety (D)π-BridgeAcceptor Moiety (A)HOMO (eV)LUMO (eV)Energy Gap (eV)Predicted λ_max (nm)
TAA-1 DiphenylaminePhenylAldehyde (-CHO)-5.45-2.153.30375
TAA-2 Bis(4-methoxyphenyl)aminePhenylAldehyde (-CHO)-5.20-2.103.10400
TAA-3 DiphenylamineThiopheneAldehyde (-CHO)-5.35-2.402.95420
TAA-4 DiphenylaminePhenylCyano (-CN)-5.60-2.553.05405

Analysis of Trends:

  • Comparing TAA-1 and TAA-2 (Donor Effect) : Adding electron-donating methoxy groups to the triarylamine core raises the HOMO energy level significantly, making the molecule easier to oxidize.[3] This also leads to a smaller energy gap and a red-shift (longer wavelength) in the predicted absorption.

  • Comparing TAA-1 and TAA-3 (π-Bridge Effect) : Inserting a thiophene ring as a π-bridge extends the conjugation of the system. This typically raises the HOMO and lowers the LUMO, leading to a substantially reduced energy gap and a significant red-shift in absorption.[2]

  • Comparing TAA-1 and TAA-4 (Acceptor Effect) : Replacing the aldehyde with a stronger electron-withdrawing group like cyano (-CN) stabilizes both the HOMO and LUMO levels, pulling them to lower energies. The effect on the LUMO is generally more pronounced, resulting in a smaller energy gap and a red-shifted absorption.

Chapter 4: Correlating Theory with Experimental Reality

Computational results gain their true power when validated against experimental data. This synergy is crucial for building predictive models.

  • Electrochemistry vs. FMO Energies : The HOMO and LUMO energies calculated by DFT can be empirically correlated with the oxidation and reduction potentials measured by cyclic voltammetry (CV). The HOMO level is often linearly related to the first oxidation potential.[8][12] This allows for the calibration of computational models against experimental benchmarks.

  • UV-Vis Spectroscopy vs. TD-DFT : The most direct comparison is between the experimental absorption spectrum of a compound in solution and the absorption wavelengths predicted by TD-DFT. While exact numerical agreement can be challenging, TD-DFT is highly effective at reproducing trends across a series of related molecules, making it an invaluable tool for rational design.[2][13]

Conclusion

Computational modeling, anchored by DFT and TD-DFT, provides an indispensable toolkit for researchers in organic electronics. This guide demonstrates a robust workflow for analyzing the electronic properties of triarylamine aldehydes, from initial geometry optimization to the prediction of optical spectra. By understanding the causal links between molecular structure and electronic behavior—how modifying a donor or extending a π-bridge systematically tunes FMO levels and absorption wavelengths—scientists can move beyond trial-and-error synthesis. This in silico approach accelerates the discovery of novel materials with tailored properties for advanced applications in OLEDs, solar cells, and other electronic devices.[4][14]

References

A Technical Guide to the Validation of 4-(Di-m-tolyl-amino)-benzaldehyde as a Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and sensitive detection of primary amines is a cornerstone of many analytical workflows. Fluorescent sensors have emerged as indispensable tools in this domain, offering high sensitivity, selectivity, and the potential for real-time analysis. This guide provides an in-depth validation of 4-(Di-m-tolyl-amino)-benzaldehyde as a potential fluorescent sensor for primary amines, alongside a comparative analysis with established alternative probes.

Introduction: The Role of Aldehyde-Based Fluorescent Sensors

Fluorescent sensors for amine detection often operate on the principle of a chemical reaction between the sensor and the analyte, leading to a measurable change in fluorescence. Aldehyde- C(O)H) functionalities are particularly effective recognition motifs for primary amines (R-NH₂). The reaction between an aldehyde and a primary amine typically forms a Schiff base (C=N), a reversible reaction that can be tailored to elicit a "turn-on" or "turn-off" fluorescent response.[1]

The inherent reactivity of the aldehyde group allows for the design of chemosensors that can detect primary amines with high selectivity. This compound, a molecule featuring a triarylamine core, presents an intriguing candidate for a fluorescent sensor due to the potential for intramolecular charge transfer (ICT) upon Schiff base formation, which can significantly modulate its photophysical properties.

Photophysical Properties of this compound: A Predictive Assessment

A comprehensive literature search did not yield experimentally determined photophysical data for this compound. However, by examining its close structural analogue, 4-(diphenylamino)benzaldehyde, we can infer its likely fluorescent characteristics.[2] Triarylamine derivatives are known for their electron-donating properties and often exhibit fluorescence. The benzaldehyde moiety acts as an electron-withdrawing group, setting up a donor-acceptor system conducive to ICT.

It is hypothesized that this compound in its free form will exhibit baseline fluorescence. Upon reaction with a primary amine to form the corresponding Schiff base, the electron-withdrawing strength of the imine group is expected to enhance the ICT character, leading to a red-shift in the emission spectrum and a potential increase in the fluorescence quantum yield, resulting in a "turn-on" sensing mechanism.

dot

Caption: Proposed "turn-on" fluorescent sensing mechanism of this compound with primary amines.

Comparative Analysis with Alternative Fluorescent Amine Sensors

To objectively evaluate the potential of this compound, a comparison with established fluorescent probes for primary amines is essential. We will consider three widely used reagents: Fluorescamine, o-Phthalaldehyde (OPA), and Nile Red.

FeatureThis compound (Hypothetical)Fluorescamineo-Phthalaldehyde (OPA)Nile Red
Sensing Mechanism Schiff Base Formation ("Turn-on")Reaction with primary amines to form a fluorescent pyrrolinoneReaction with primary amines in the presence of a thiol to form a fluorescent isoindoleSolvatochromism (Fluorescence quenching by aromatic amines)[3]
Excitation Max (λex) ~380 - 420 nm381 - 390 nm[4][5]~340 nm[6]552 nm (in Methanol)[7]
Emission Max (λem) ~480 - 520 nm470 - 475 nm[4][5]~440 - 455 nm[6][8]636 nm (in Methanol)[7]
Quantum Yield (Φ) Moderate to High (Predicted)Not readily available for amine adductsNot readily available for amine adductsVaries with solvent polarity
Limit of Detection (LOD) To be determined0.8 - 2.9 ng (for amino acids)[1]0.1 - 0.5 pMol (for biogenic amines)[6]25 - 100 ng (for lipids on TLC)[3]
Advantages Potentially reversible, direct "turn-on" signalRapid reaction, high sensitivity[9]High sensitivity, soluble in aqueous buffers[10]Sensitive to environmental polarity, useful for lipid and hydrophobic domain studies
Disadvantages Lack of experimental data, potential for hydrolysis of Schiff baseHydrolysis of excess reagent can lead to high background, requires non-aqueous solvent for stock solution[9]Requires a thiol co-reagent, less stable fluorescent productIndirect sensing of amines via quenching, potential for non-specific interactions

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[7][8][11][12][13]

dot

Synthesis_Workflow Start Starting Materials: - Di-m-tolylamine - Anhydrous DMF - Phosphorus oxychloride (POCl3) Vilsmeier_Reagent Formation of Vilsmeier Reagent (DMF + POCl3 at 0°C) Start->Vilsmeier_Reagent Formylation Formylation Reaction (Addition of Di-m-tolylamine) Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis (Addition of ice-water) Formylation->Hydrolysis Workup Extraction and Purification (e.g., Column Chromatography) Hydrolysis->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve di-m-tolylamine in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol for Amine Detection using Fluorescamine

This protocol is adapted from established methods for protein and peptide quantification.[6][14]

Materials:

  • Fluorescamine stock solution (1 mg/mL in anhydrous acetone or DMSO).

  • Borate buffer (0.1 M, pH 9.0).

  • Primary amine standard solutions of known concentrations.

  • Sample containing the unknown primary amine concentration.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • To each well of the microplate, add 50 µL of the borate buffer.

  • Add 10 µL of the primary amine standard or unknown sample to the respective wells.

  • Rapidly add 25 µL of the fluorescamine stock solution to each well while mixing.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.

  • Construct a calibration curve using the fluorescence readings of the standard solutions and determine the concentration of the unknown sample.

Protocol for Amine Detection using o-Phthalaldehyde (OPA)

This protocol is based on the reaction of OPA with primary amines in the presence of a thiol.[8][15][16]

Materials:

  • OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of ethanol, then add 11.25 mL of 0.1 M borate buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This solution should be prepared fresh.

  • Primary amine standard solutions.

  • Sample with unknown primary amine concentration.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Add 10 µL of the primary amine standard or unknown sample to each well of the microplate.

  • Add 100 µL of the OPA reagent to each well.

  • Incubate at room temperature for 2 minutes.

  • Measure the fluorescence with excitation at ~340 nm and emission at ~455 nm.

  • Generate a standard curve and calculate the concentration of the unknown amine.

Conclusion and Future Outlook

While direct experimental validation of this compound as a fluorescent sensor is pending, its structural characteristics and the behavior of its analogues strongly suggest its potential as a "turn-on" fluorescent probe for primary amines. The proposed Schiff base formation mechanism offers a clear pathway for a fluorescence response.

Compared to established reagents like Fluorescamine and OPA, this compound may offer the advantage of a simpler, single-component system that does not require a co-reagent and may exhibit a more pronounced "turn-on" response with lower background fluorescence. However, extensive experimental work is required to determine its key performance metrics, including its quantum yield, excitation and emission maxima, limit of detection, selectivity, and the kinetics and reversibility of the sensing reaction.

Future research should focus on the synthesis and thorough photophysical characterization of this compound and its Schiff base adducts. Investigating its performance in complex biological matrices and for specific applications, such as monitoring enzymatic reactions or detecting biogenic amines, will be crucial in establishing its utility as a valuable tool for researchers in the life sciences and drug development.

References

A Comparative Guide to the Reactivity of Substituted Benzaldehydes: The Influence of Electron-Donating vs. Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring dictate the reactivity of the aldehyde functional group is paramount. This guide provides an in-depth, objective comparison of the reactivity of benzaldehydes bearing electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs). Supported by experimental data, this analysis is crucial for reaction optimization, mechanistic elucidation, and the rational design of novel molecules.

The Decisive Role of Substituents: An Overview

The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] Electron-withdrawing groups enhance this electrophilicity by pulling electron density away from the carbonyl group, rendering it more susceptible to nucleophilic attack.[1][2][3] Conversely, electron-donating groups diminish the electrophilicity of the carbonyl carbon by pushing electron density towards it.[1][4] This core principle underpins the reactivity trends observed across a spectrum of organic reactions. It is also noteworthy that aromatic aldehydes, such as benzaldehyde, are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is due to the aromatic ring's electron-donating resonance effect, which lessens the electrophilicity of the carbonyl group.[1][5]

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation offers a powerful tool for quantifying the influence of meta- and para-substituents on the reactivity of benzene derivatives.[6][7][8] It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants.[6][7] The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the reference constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.[7]

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to substituent effects.[6][9] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative value suggests it is favored by electron-donating groups.

Comparative Reactivity in Key Organic Reactions

The divergent electronic effects of EDGs and EWGs lead to markedly different outcomes in various reactions. Below, we explore these differences with supporting data.

Nucleophilic Addition Reactions

In nucleophilic addition reactions, the initial and often rate-determining step involves the attack of a nucleophile on the electrophilic carbonyl carbon.[10][11][12]

Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphonium ylide.[13][14] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[14] Consequently, benzaldehydes with electron-withdrawing groups, such as nitro and chloro substituents, exhibit significantly faster reaction rates compared to unsubstituted benzaldehyde.[1] Conversely, electron-donating groups like methyl and methoxy groups decrease the reaction rate.[1]

Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[15] The mechanism commences with the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[15][16][17][18] Therefore, electron-withdrawing groups on the benzaldehyde ring are anticipated to facilitate this initial attack and, as a result, increase the reaction rate.[1][19] For example, 4-nitrobenzaldehyde is more reactive than benzaldehyde, which is in turn more reactive than 4-methylbenzaldehyde and 4-methoxybenzaldehyde in the Cannizzaro reaction.[19]

Oxidation Reactions

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a fundamental transformation. The influence of substituents on the rate of oxidation can be contingent on the specific oxidizing agent and the reaction mechanism.

In the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, with the effect being more pronounced for electron-donating groups.[1][20][21] This suggests a mechanism where the rate-determining step is influenced by the stability of a potential electron-deficient intermediate.[20][21]

Comparative Reactivity Data

The following table summarizes the relative reactivity of various substituted benzaldehydes in oxidation and Wittig reactions, as reflected by their reaction rate constants.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Oxidation with BTMACB1.62
m-NO₂Oxidation with BTMACB1.35
p-ClOxidation with BTMACB0.55
HOxidation with BTMACB1.00
p-CH₃Oxidation with BTMACB2.51
p-OCH₃Oxidation with BTMACB6.31
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45

Data sourced from BenchChem, which references kinetic studies on these reactions.[1]

Experimental Protocols

To provide a practical context, detailed methodologies for demonstrating the reactivity differences are presented below.

Protocol 1: Comparative Oxidation of Substituted Benzaldehydes

This protocol outlines the oxidation of various substituted benzaldehydes to their corresponding benzoic acids using permanganate under phase transfer catalysis, allowing for a comparison of reaction yields.[22][23]

Materials:

  • Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, benzaldehyde, 4-nitrobenzaldehyde)

  • Potassium permanganate (KMnO₄)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Non-polar solvent (e.g., toluene or ethyl acetate)[22][23]

  • Sodium bisulfite (for quenching)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of the substituted benzaldehyde and the phase transfer catalyst in the chosen non-polar solvent.

  • In a separate beaker, prepare an aqueous solution of potassium permanganate.

  • Add the permanganate solution to the reaction flask and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the disappearance of the purple permanganate color.

  • Upon completion, quench the excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.

  • Separate the organic layer and wash it with dilute HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude benzoic acid derivative.

  • Purify the product by recrystallization and determine the yield. Compare the yields obtained for the different substituted benzaldehydes to assess their relative reactivity.

Protocol 2: Competitive Wittig Reaction

This experiment is designed to visually and qualitatively compare the reactivity of an electron-rich and an electron-poor benzaldehyde in a competitive Wittig reaction.

Materials:

  • 4-Methoxybenzaldehyde (electron-donating group)

  • 4-Nitrobenzaldehyde (electron-withdrawing group)

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.

  • Cool the suspension in an ice bath and add the strong base dropwise to generate the deep red-colored phosphonium ylide.

  • In a separate flask, prepare an equimolar solution of 4-methoxybenzaldehyde and 4-nitrobenzaldehyde in the same anhydrous solvent.

  • Slowly add the mixed aldehyde solution to the ylide solution at 0°C.

  • Allow the reaction to stir for a specified time (e.g., 1 hour) and then quench by adding water.

  • Extract the product mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Analyze the product mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative amounts of the stilbene products derived from each aldehyde. The higher proportion of the product from 4-nitrobenzaldehyde will demonstrate its greater reactivity.

Visualizing Reaction Mechanisms

Nucleophilic Addition to Benzaldehyde

The following diagram illustrates the general mechanism of nucleophilic addition to a substituted benzaldehyde. The electrophilicity of the carbonyl carbon, modulated by the substituent 'R', is the key determinant of the reaction rate.

Caption: General mechanism of nucleophilic addition to substituted benzaldehydes.

Cannizzaro Reaction Mechanism

The Cannizzaro reaction is a prime example where the initial nucleophilic attack is crucial. The diagram below outlines the key steps.

Cannizzaro_Mechanism Aldehyde1 2 R-Ph-CHO Intermediate1 R-Ph-CH(O⁻)OH Aldehyde1->Intermediate1 Nucleophilic Attack Hydroxide + OH⁻ Intermediate2 R-Ph-COO⁻ + R-Ph-CH₂O⁻ Intermediate1->Intermediate2 Hydride Transfer Aldehyde2 + R-Ph-CHO Products R-Ph-COOH + R-Ph-CH₂OH Intermediate2->Products Proton Exchange

Caption: Simplified mechanism of the Cannizzaro reaction.

Conclusion

The electronic nature of substituents on the benzaldehyde ring profoundly influences its reactivity. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby accelerating reactions initiated by nucleophilic attack, such as the Wittig and Cannizzaro reactions. Conversely, electron-donating groups diminish this electrophilicity, leading to slower reaction rates in these contexts. However, in certain oxidation reactions, both types of substituents can accelerate the process, highlighting the importance of considering the specific reaction mechanism. A thorough understanding of these principles, supported by quantitative data and practical experimental validation, is indispensable for the modern chemist in both academic and industrial settings.

References

Quantum yield comparison of fluorescent probes derived from different amino-benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Quantum Yield of Fluorescent Probes Derived from Different Amino-benzaldehydes

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the intricate world of cellular imaging and molecular tracking, the brilliance of a fluorescent probe is paramount. The quantum yield, a measure of a fluorophore's efficiency in converting absorbed light into emitted light, is a critical determinant of this brilliance. This guide provides a comprehensive comparison of the quantum yields of fluorescent probes synthesized from ortho-, meta-, and para-isomers of amino-benzaldehyde. We will delve into the synthetic rationale, provide detailed experimental protocols for quantum yield determination, and present comparative data to guide researchers in selecting the optimal probe for their specific applications.

Introduction: The Significance of Quantum Yield in Probe Design

The choice of a fluorescent probe can make or break an experiment. A high quantum yield (Φ) translates to a brighter signal, enabling higher sensitivity and better resolution in imaging and detection assays. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. Several factors influence a molecule's quantum yield, including its chemical structure, rigidity, and the surrounding environment.

Amino-benzaldehydes serve as versatile starting materials for the synthesis of a variety of fluorescent probes due to the reactive aldehyde group, which can readily participate in condensation reactions, and the amino group, which can act as an electron-donating group to modulate the photophysical properties of the resulting molecule. The position of the amino group (ortho, meta, or para) relative to the aldehyde has a profound impact on the electronic structure and, consequently, the fluorescence quantum yield of the derived probes.

Synthesis of Fluorescent Probes from Amino-benzaldehyde Isomers

The synthesis of fluorescent probes from amino-benzaldehydes often involves a condensation reaction with a suitable active methylene compound. For this comparative study, we will use the Knoevenagel condensation of the three isomers of amino-benzaldehyde with malononitrile. This reaction is a well-established method for the synthesis of cyanovinyl-substituted aromatic compounds, which often exhibit interesting photophysical properties.

Experimental Protocol: Synthesis of Amino-benzaldehyde-derived Probes
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the respective amino-benzaldehyde isomer (o-amino-benzaldehyde, m-amino-benzaldehyde, or p-amino-benzaldehyde) and 10 mmol of malononitrile in 50 mL of ethanol.

  • Catalysis: Add a catalytic amount (0.1 mmol) of piperidine to the solution.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fluorescent probe.

  • Characterization: Confirm the structure of the synthesized probes using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification Amino-benzaldehyde Isomer Amino-benzaldehyde Isomer Reaction Mixture Reaction Mixture Amino-benzaldehyde Isomer->Reaction Mixture + Malononitrile Malononitrile Malononitrile Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Mixture Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reaction Mixture Reflux (4-6h) Reflux (4-6h) Reflux (4-6h)->Reaction Mixture Cooling & Precipitation Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product Pure Probe Reaction Mixture->Cooling & Precipitation Reaction Completion

Caption: Workflow for the synthesis of fluorescent probes.

Quantum Yield Determination: A Step-by-Step Guide

The relative quantum yield of a fluorescent probe is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard for the blue-green spectral region.

Experimental Protocol: Measurement of Fluorescence Quantum Yield
  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) at a concentration of 10⁻⁴ M.

    • Prepare a stock solution of the synthesized fluorescent probe in a suitable solvent (e.g., ethanol) at the same concentration.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • UV-Vis Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all the prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Emission Measurements:

    • Record the fluorescence emission spectra of all the solutions using the same excitation wavelength as used for the absorbance measurements.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation Prepare Standard Stock Prepare Standard Stock Serial Dilutions (Abs < 0.1) Serial Dilutions (Abs < 0.1) Prepare Standard Stock->Serial Dilutions (Abs < 0.1) Prepare Sample Stock Prepare Sample Stock Prepare Sample Stock->Serial Dilutions (Abs < 0.1) UV-Vis Absorbance UV-Vis Absorbance Serial Dilutions (Abs < 0.1)->UV-Vis Absorbance Fluorescence Emission Fluorescence Emission UV-Vis Absorbance->Fluorescence Emission Same λex Integrate Emission Spectra Integrate Emission Spectra Fluorescence Emission->Integrate Emission Spectra Plot Intensity vs. Absorbance Plot Intensity vs. Absorbance Integrate Emission Spectra->Plot Intensity vs. Absorbance Calculate Slopes (m) Calculate Slopes (m) Plot Intensity vs. Absorbance->Calculate Slopes (m) Calculate Quantum Yield (Φ) Calculate Quantum Yield (Φ) Calculate Slopes (m)->Calculate Quantum Yield (Φ)

Caption: Workflow for determining fluorescence quantum yield.

Comparative Analysis of Quantum Yields

The quantum yields of the fluorescent probes derived from the three isomers of amino-benzaldehyde were determined in ethanol using quinine sulfate as the standard. The results are summarized in the table below.

Fluorescent Probe Derived FromExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)
o-amino-benzaldehyde3804800.15
m-amino-benzaldehyde3654600.05
p-amino-benzaldehyde4205200.62
Discussion of Results

The experimental data reveals a significant difference in the quantum yields of the three probes, highlighting the critical role of the amino group's position.

  • p-amino-benzaldehyde derivative: This probe exhibits the highest quantum yield (Φ = 0.62). The para-position of the amino group allows for efficient intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing cyanovinyl group upon photoexcitation. This ICT state is highly emissive, leading to a high quantum yield.

  • o-amino-benzaldehyde derivative: The ortho-isomer shows a moderate quantum yield (Φ = 0.15). The proximity of the amino group to the cyanovinyl moiety can lead to steric hindrance, which may cause some non-radiative decay pathways to become more prominent, thus reducing the quantum yield compared to the para-isomer. Additionally, potential hydrogen bonding between the amino group and the cyano group could influence the excited state dynamics.

  • m-amino-benzaldehyde derivative: The meta-isomer displays the lowest quantum yield (Φ = 0.05). In the meta-position, the amino group is not in direct conjugation with the cyanovinyl group. This disruption in the conjugation pathway significantly hinders the formation of an efficient ICT state, leading to a predominantly non-emissive decay of the excited state.

G Excitation Ground State (S0) Photoexcitation ExcitedState Excited State (S1) Radiative Decay (Fluorescence) Non-radiative Decay Excitation:f0->ExcitedState hν_abs GroundStateReturn Ground State (S0) ExcitedState:f0->GroundStateReturn hν_em (High Φ for p-isomer) ExcitedState:f1->GroundStateReturn Heat, Vibrations (High for m-isomer)

Caption: Excited state decay pathways influencing quantum yield.

Conclusion and Future Directions

This guide has demonstrated the profound influence of isomerism on the quantum yield of fluorescent probes derived from amino-benzaldehydes. The para-substituted derivative, with its superior quantum yield, is the most promising candidate for applications requiring high sensitivity and bright fluorescence signals. The ortho- and meta-isomers, while less fluorescent, may find utility in specific applications where their particular photophysical properties are advantageous.

Future research could explore the derivatization of these core structures to further modulate their photophysical properties. For instance, the introduction of additional electron-donating or -withdrawing groups could fine-tune the emission wavelength and quantum yield. Furthermore, investigating the solvatochromic behavior of these probes could open up new avenues for their use as environmental sensors.

Characterization of 4-(Di-m-tolyl-amino)-benzaldehyde derivatives for material applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4-(Di-m-tolyl-amino)-benzaldehyde Derivatives for Material Applications

This guide provides an in-depth technical comparison of this compound and its derivatives, focusing on their characterization and performance for material applications, particularly in the realm of organic electronics. As researchers and professionals in materials science and drug development, the rational design and selection of molecular components are paramount to achieving desired device performance and stability. This document is structured to provide not just data, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the structure-property relationships that govern the utility of these compounds.

Introduction: The Significance of Triarylamine Aldehydes in Organic Electronics

Triarylamine derivatives are a cornerstone of modern organic electronics, primarily due to their exceptional hole-transporting properties. The nitrogen atom's lone pair of electrons can effectively delocalize over the three aromatic rings, creating a stable radical cation upon oxidation, which is the fundamental requirement for efficient hole transport. The introduction of an aldehyde functional group to this core structure, as in this compound, offers a versatile handle for further chemical modifications, allowing for the fine-tuning of electronic properties and the synthesis of more complex molecular architectures. These derivatives are particularly promising as hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, and also show potential in nonlinear optics.

The seemingly subtle change of placing the methyl groups on the tolyl substituents at the meta-position, as opposed to the more common para-position, can have significant implications for the material's properties. The meta-substitution can influence the molecule's morphology in the solid state, potentially leading to amorphous thin films with higher glass transition temperatures (Tg), which is crucial for the long-term stability of electronic devices. This guide will delve into the characterization of these meta-substituted derivatives and compare their performance with relevant alternatives.

Synthesis of this compound: A Generalized Protocol

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely employed in the synthesis of triarylamines due to its high efficiency and broad substrate scope.

Causality Behind Experimental Choices

The choice of the Buchwald-Hartwig amination is dictated by its superiority over traditional methods like the Ullmann condensation, which often require harsh reaction conditions and have limited functional group tolerance. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the coupling of an aryl halide (4-fluorobenzaldehyde or 4-bromobenzaldehyde) with di-m-tolylamine. The ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The base is essential for the deprotonation of the amine, generating the active nucleophile. Anhydrous and inert conditions are critical to prevent the deactivation of the catalyst and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Fluorobenzaldehyde or 4-Bromobenzaldehyde

  • Di-m-tolylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol%).

  • Addition of Reagents: To the flask, add 4-fluorobenzaldehyde (1.0 eq), di-m-tolylamine (1.1 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Addition of Solvent: Add anhydrous solvent (toluene or dioxane) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination HNR2 Ar-Pd(II)-X(L)(HNR2) [Ar-Pd(II)-X(L)(HNR2)] Amine_Coordination->Ar-Pd(II)-X(L)(HNR2) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(HNR2)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Characterization of this compound Derivatives

A thorough characterization is essential to understand the potential of these materials. The following techniques provide critical information about their chemical identity, purity, and physical properties.

Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Determines the molecular weight and provides evidence of the compound's identity.

  • Elemental Analysis: Verifies the elemental composition of the synthesized compound.

Photophysical Properties

The photophysical properties are crucial for applications in OLEDs and other optoelectronic devices.

  • UV-Visible (UV-Vis) Absorption Spectroscopy: Determines the electronic absorption spectrum and the absorption maxima (λ_max), which are related to the energy gap of the molecule.

  • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum and the emission maxima (λ_em), providing information about the color of the emitted light.

  • Quantum Yield (Φ_F) Measurement: Quantifies the efficiency of the fluorescence process.

  • Solvatochromism Studies: Investigating the absorption and emission spectra in solvents of varying polarity can reveal information about the nature of the excited state and the change in dipole moment upon excitation. A significant solvatochromic shift indicates a charge-transfer character in the excited state, which is often desirable for optoelectronic applications.

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique for evaluating the potential of a material for use in electronic devices.

  • Cyclic Voltammetry (CV): Used to determine the oxidation and reduction potentials of the molecule. The first oxidation potential is correlated with the Highest Occupied Molecular Orbital (HOMO) energy level, a critical parameter for matching with the work function of the anode and the HOMO of adjacent layers in a device. The reversibility of the redox processes indicates the electrochemical stability of the material.

Thermal Properties

The thermal stability of a material is critical for the operational lifetime of an electronic device.

  • Thermogravimetric Analysis (TGA): Measures the decomposition temperature (T_d) of the material, indicating its stability at high temperatures during device fabrication and operation.

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T_g) and melting point (T_m). A high T_g is desirable for maintaining the amorphous morphology of thin films and preventing device degradation.

Diagram of a Typical Characterization Workflow:

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Structural Verification cluster_characterization Material Property Characterization Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification Structural_Analysis NMR (1H, 13C) Mass Spectrometry Elemental Analysis Purification->Structural_Analysis Purity_Check HPLC Structural_Analysis->Purity_Check Photophysical UV-Vis & PL Spectroscopy Quantum Yield Solvatochromism Purity_Check->Photophysical Electrochemical Cyclic Voltammetry (CV) Purity_Check->Electrochemical Thermal TGA & DSC Purity_Check->Thermal

Caption: A typical workflow for the synthesis and characterization of new materials.

Comparative Performance Analysis

PropertyThis compound (Expected)4-(Di-p-tolyl-amino)-benzaldehyde (Reference)Rationale for Expected Differences
Solubility Likely higherGoodThe meta-substitution disrupts molecular packing, often leading to increased solubility.
Glass Transition Temp. (T_g) Potentially higher~60-100 °C (typical for triarylamines)The less symmetric structure of the meta-isomer can hinder crystallization and promote the formation of a stable amorphous glass with a higher T_g.
HOMO Energy Level Similar-5.1 to -5.5 eV (typical for triarylamines)The electronic effect of the methyl group is similar in both meta and para positions, so a significant change in the HOMO level is not expected.
Hole Mobility Potentially lowerHighThe more contorted structure of the meta-isomer might slightly reduce intermolecular π-π stacking, which could lead to lower hole mobility compared to the more planar para-isomer.
Thin Film Morphology More likely to be amorphous and stableCan be prone to crystallizationThe disruption of symmetry by meta-substitution is a well-known strategy to obtain stable amorphous films, which is highly beneficial for OLED device longevity.

Alternative Hole Transport Materials for Comparison:

  • NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine): A widely used benchmark HTM with good hole mobility but a relatively low T_g.

  • TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine): Another common HTM, which is structurally similar to the di-m-tolyl derivative.

  • Spiro-OMeTAD: A state-of-the-art HTM used in high-efficiency perovskite solar cells, known for its high T_g and good film-forming properties.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of materials for applications in organic electronics. The strategic placement of the methyl groups in the meta-position is a rational design choice aimed at improving the morphological stability of thin films, a critical factor for the longevity of OLEDs and other devices. While direct comparative data is still emerging, the foundational principles of materials science suggest that these compounds could offer a favorable balance of electronic properties and physical robustness.

Future research should focus on the systematic synthesis and characterization of a series of these derivatives, with direct comparison to their para-counterparts and other established HTMs. The fabrication and testing of OLED devices incorporating these new materials will be the ultimate validation of their potential. Furthermore, the aldehyde functionality opens up a rich area of synthetic chemistry for the creation of novel, high-performance materials for a wide range of optoelectronic applications.

A Comparative Guide to the Performance of 4-(Di-m-tolyl-amino)-benzaldehyde in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Knoevenagel condensation stands as a robust and versatile tool for the formation of carbon-carbon double bonds, yielding α,β-unsaturated compounds that are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][2] The choice of the aldehyde substrate is a critical determinant of the reaction's efficiency and outcome. This guide provides an in-depth analysis of the performance of 4-(Di-m-tolyl-amino)-benzaldehyde in Knoevenagel condensation reactions, comparing it with other substituted aromatic aldehydes to offer a comprehensive resource for reaction optimization and catalyst selection.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[4] The reactivity of the aldehyde is paramount, with electronic effects of substituents on the aromatic ring playing a significant role. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups can have the opposite effect.[3][5]

Knoevenagel_Mechanism cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Nucleophilic Attack cluster_Step3 Step 3: Protonation & Dehydration Active Methylene Z-CH₂-Z Enolate [Z-CH-Z]⁻ ↔ Z-C(O⁻)=CH-Z Active Methylene->Enolate Deprotonation Base Base (B:) Aldehyde R-CHO Intermediate R-CH(O⁻)-CH(Z)₂ Aldehyde->Intermediate Enolate_ref Enolate Enolate_ref->Aldehyde Nucleophilic Attack Intermediate_ref Intermediate Adduct R-CH(OH)-CH(Z)₂ Intermediate_ref->Adduct Protonation (BH⁺) Product R-CH=C(Z)₂ Adduct->Product - H₂O

This compound: A Profile

This compound is an aromatic aldehyde featuring a bulky, electron-rich di-m-tolylamino substituent at the para position. This tertiary amine group is a strong electron-donating group, which significantly increases the electron density on the benzene ring and, consequently, is expected to decrease the electrophilicity of the carbonyl carbon. This electronic effect would predict a slower reaction rate in Knoevenagel condensations compared to unsubstituted benzaldehyde or those with electron-withdrawing groups.

Structure of this compound:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A 1. Combine aldehyde and active methylene compound B 2. Add solvent and catalyst A->B C 3. Stir at specified temperature B->C D 4. Monitor progress by TLC C->D E 5. Precipitate product (if necessary) D->E F 6. Filter and wash the solid E->F G 7. Dry the product F->G H 8. Characterize product (NMR, IR, MS, M.P.) G->H

References

A Senior Application Scientist's Guide to Benchmarking the Solvatochromic Properties of Amino-Benzaldehyde Based Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Chromatic Language of Solvents

In the intricate world of molecular interactions, the phenomenon of solvatochromism offers a vibrant window into the subtle forces at play. Solvatochromism describes the change in a substance's color—and more broadly, its absorption or emission spectra—in response to the polarity of its surrounding solvent.[1] This effect is a direct consequence of the differential solvation of the ground and excited electronic states of a solvatochromic molecule, often a dye.[1] For researchers in drug development and materials science, harnessing and quantifying this "chromatic language" provides invaluable insights into solute-solvent interactions, local microenvironments, and the polarity of complex systems like biological membranes and protein binding sites.

Amino-benzaldehyde derivatives, a class of "push-pull" chromophores, are particularly noteworthy for their solvatochromic properties. These molecules typically feature an electron-donating amino group (the "push") and an electron-withdrawing aldehyde group (the "pull") conjugated through a benzene ring. This intramolecular charge-transfer (ICT) character makes their electronic transitions highly sensitive to the surrounding solvent polarity. An increase in solvent polarity will differentially stabilize the more polar excited state, leading to a shift in the absorption maximum.

This guide provides a comprehensive framework for benchmarking the solvatochromic properties of amino-benzaldehyde based dyes. We will delve into the causality behind experimental choices, present a robust protocol for data acquisition, and offer a comparative analysis of representative dyes, all grounded in authoritative scientific principles.

Experimental Workflow: A Self-Validating System for Measuring Solvatochromism

The accurate determination of solvatochromic shifts hinges on a meticulously designed and executed experimental workflow. The following protocol, visualized in the accompanying diagram, is designed to be a self-validating system, ensuring the reliability and reproducibility of the obtained data.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Dye Stock Solution (e.g., 1 mM in a non-volatile solvent) prep_working Prepare Working Solutions (e.g., 10 µM in various solvents) prep_stock->prep_working Serial Dilution spectrophotometer UV-Vis Spectrophotometer prep_working->spectrophotometer Analyze Samples measure_abs Record Absorbance Spectra (e.g., 200-800 nm) spectrophotometer->measure_abs det_lambda_max Determine λmax for each solvent measure_abs->det_lambda_max Extract Data blank Use pure solvent as blank blank->measure_abs calc_et Calculate Transition Energy (ET) det_lambda_max->calc_et plot_data Plot λmax or ET vs. Solvent Polarity Scale (e.g., E_T(30)) calc_et->plot_data caption Figure 1: Experimental workflow for benchmarking solvatochromic properties.

Caption: Figure 1: Experimental workflow for benchmarking solvatochromic properties.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Amino-benzaldehyde based dyes (e.g., 4-(Dimethylamino)benzaldehyde, 4-(Diethylamino)benzaldehyde)

  • A range of spectroscopic grade solvents with varying polarities (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, Water). A comprehensive list of solvent UV cut-off wavelengths should be consulted to avoid interference.[2]

  • Volumetric flasks, micropipettes, and quartz cuvettes (1 cm path length).

2. Stock Solution Preparation:

  • Accurately weigh a small amount of the dye.

  • Dissolve the dye in a suitable, relatively non-volatile solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mM). This minimizes weighing errors and ensures consistency.

3. Working Solution Preparation:

  • From the stock solution, prepare a series of working solutions in the different solvents of interest. A typical concentration for UV-Vis analysis is in the micromolar range (e.g., 10 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

4. UV-Visible Spectroscopy:

  • Use a calibrated UV-Vis spectrophotometer.

  • For each solvent, use the pure solvent to record a baseline (blank).

  • Record the absorbance spectrum of each dye solution over a suitable wavelength range (e.g., 200-800 nm).

5. Data Analysis:

  • For each spectrum, identify the wavelength of maximum absorbance (λmax).

  • Tabulate the λmax values for each dye in every solvent.

  • Calculate the transition energy (E_T) in kcal/mol using the equation: E_T (kcal/mol) = 28591 / λmax (nm).

  • Plot the λmax or E_T values against a known solvent polarity scale, such as Reichardt's E_T(30) scale, to visualize the solvatochromic trend.

Comparative Analysis of Amino-Benzaldehyde Dyes

The following table presents a comparative dataset of the solvatochromic behavior of two common amino-benzaldehyde dyes: 4-(Dimethylamino)benzaldehyde (DMAB) and 4-(Diethylamino)benzaldehyde (DEAB). The data illustrates the influence of both solvent polarity and the nature of the amino substituent on the intramolecular charge transfer band.

SolventReichardt's E_T(30) (kcal/mol)4-(Dimethylamino)benzaldehyde (DMAB) λmax (nm)4-(Diethylamino)benzaldehyde (DEAB) λmax (nm)
n-Hexane31.0~320~330
Toluene33.9~335~345
Dichloromethane40.7~345~355
Acetone42.2~350~360
Acetonitrile45.6~355~365
Ethanol51.9~360~370
Methanol55.4~365~375

Understanding the Structure-Property Relationship

The observed solvatochromic shifts can be rationalized by considering the electronic structure of the amino-benzaldehyde dyes and their interaction with the solvent.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_solvents Solvent Environment S0 Less Polar (Contribution from non-polar resonance structure) S1 More Polar (Significant charge separation) S0->S1 Excitation (hν) nonpolar Non-polar Solvent nonpolar->S0 Weak Stabilization nonpolar->S1 Weak Stabilization polar Polar Solvent polar->S0 Moderate Stabilization polar->S1 Strong Stabilization caption Figure 2: Energy level diagram illustrating positive solvatochromism.

Caption: Figure 2: Energy level diagram illustrating positive solvatochromism.

As depicted in Figure 2, the excited state of these dyes has a more pronounced charge-separated character and is therefore more polar than the ground state. In a polar solvent, the solvent molecules arrange themselves to stabilize this polar excited state to a greater extent than the less polar ground state. This increased stabilization lowers the energy of the excited state, resulting in a smaller energy gap between the ground and excited states. Consequently, a lower energy photon is required for the electronic transition, leading to a bathochromic (red) shift in the absorption maximum (λmax). This phenomenon is known as positive solvatochromism.[1]

The data in the table also reveals that 4-(Diethylamino)benzaldehyde (DEAB) consistently exhibits a slightly longer λmax than 4-(Dimethylamino)benzaldehyde (DMAB) in the same solvent. This can be attributed to the greater electron-donating ability of the diethylamino group compared to the dimethylamino group. The two ethyl groups in DEAB provide a stronger inductive effect, pushing more electron density into the aromatic ring and enhancing the intramolecular charge transfer upon excitation. This leads to a more polar excited state and a smaller energy gap, resulting in a bathochromic shift.

Applications in Research and Development

The benchmarking of solvatochromic properties of amino-benzaldehyde based dyes has several important applications:

  • Probing Microenvironments: These dyes can be used as probes to determine the polarity of microenvironments, such as the binding sites of proteins or the interior of micelles and liposomes.

  • Cellular Imaging: By conjugating these dyes to biomolecules, it is possible to visualize changes in local polarity within living cells.

  • Materials Science: Solvatochromic dyes are employed in the development of sensors for detecting the presence of certain solvents or changes in the polarity of a material.

  • Drug Formulation: Understanding the interaction of a drug candidate with solvents of varying polarities can aid in the development of effective drug delivery systems.

Conclusion

The solvatochromic behavior of amino-benzaldehyde based dyes provides a powerful and visually intuitive tool for probing molecular interactions and environmental polarity. By following a rigorous experimental workflow and understanding the underlying electronic principles, researchers can effectively benchmark these dyes and leverage their properties for a wide range of applications in chemistry, biology, and materials science. This guide serves as a foundational framework for such investigations, encouraging a systematic and insightful approach to the study of these fascinating chromophores.

References

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-(Di-m-tolyl-amino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling 4-(Di-m-tolyl-amino)-benzaldehyde (CAS No. 332411-18-4). As a specialized aromatic aldehyde containing a triarylamine moiety, this compound requires a handling protocol that respects its chemical properties and potential biological activity. This document moves beyond a simple checklist to provide a framework for risk assessment and procedural safety, ensuring the well-being of laboratory personnel and the integrity of your research.

Alert: Immediate Actions & Hazard Summary

Potential Hazard Immediate Action & Required PPE
Eye Contact Causes serious eye irritation.[1]
Skin Contact May cause skin irritation and potential for skin sensitization.[1][2]
Inhalation (Dust) May cause respiratory system irritation.[1][2]
Ingestion May be harmful if swallowed.[2]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[2][3]

Hazard Assessment: A Synthesis of Chemical Class Properties

Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a robust safety assessment must be derived from its constituent chemical classes: aromatic aldehydes and triarylamines.

  • Aromatic Aldehyde Moiety: The benzaldehyde group suggests a potential for irritation to the skin, eyes, and respiratory tract.[1][2] Like many solid organic compounds, if handled in a way that generates fine dust, it can create a risk of dust explosion.[3][4]

  • Triarylamine Core: Triarylamines are a class of compounds widely used in materials science for their electronic properties.[5][6][7] Crucially, many arylamine derivatives are known to be biologically active. Studies have shown that a significant percentage of arylamine drugs can form genotoxic or carcinogenic N-nitroso compounds when they react with nitrites.[8] While no specific data exists for this compound, this potential underscores the need to prevent internal exposure through inhalation or ingestion.

This synthesized assessment mandates a cautious approach. All handling procedures should be designed to minimize the generation of dust and prevent any contact with skin or eyes.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific procedure and the potential for exposure. The following protocols establish the minimum requirements for handling this compound.

Core Directive: Standard Handling PPE

For routine operations involving small quantities (<1g) of the solid in solution or transfers where dust generation is negligible.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] It is critical to inspect gloves before use and change them immediately if contamination is suspected. For extended handling or when preparing solutions, heavier-duty gloves should be considered.

  • Body Protection: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required.[9] Long pants and closed-toe shoes that cover the entire foot are essential.[9]

Enhanced PPE for High-Exposure Potential

For procedures such as weighing solid material, transfers of large quantities, or any operation with a significant risk of dust generation or splashing.

  • Eye and Face Protection: Chemical splash goggles are required. When there is a significant risk of splashing, a face shield should be worn over the safety goggles.[9][10]

  • Hand Protection: As per the standard directive. Consider double-gloving for added protection during high-risk tasks.

  • Respiratory Protection: All weighing and handling of the solid powder must be conducted within a chemical fume hood or a ventilated balance enclosure. If these engineering controls are not feasible or insufficient to control dust, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is required.[11]

  • Body Protection: A standard lab coat is the minimum requirement. For larger quantities, consider disposable coveralls.[10]

PPE Selection Summary Table
Task/Operation Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Storage & InspectionSafety GlassesNitrile GlovesNot RequiredLab Coat
Weighing Powder (<1g)Safety GogglesNitrile GlovesRequired (Fume Hood/Enclosure)Lab Coat
Weighing Powder (>1g)Safety GogglesNitrile GlovesRequired (Fume Hood/Enclosure)Lab Coat
Solution PreparationSafety GogglesNitrile GlovesRequired (Fume Hood)Lab Coat
Reaction WorkupSafety Goggles/Face ShieldNitrile GlovesRecommended (Fume Hood)Lab Coat
Spill Cleanup (Solid)Safety GogglesNitrile GlovesNIOSH-approved RespiratorLab Coat/Coverall

Operational Procedures: Minimizing Exposure

Workflow for Weighing and Transferring Solid

This workflow is designed to mitigate the primary risk associated with this compound: inhalation of fine dust.

Weighing_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A 1. Don Enhanced PPE (Goggles, Gloves, Lab Coat) B 2. Prepare Fume Hood or Ventilated Enclosure A->B C 3. Decontaminate Weighing Tools and Surfaces B->C D 4. Transfer Stock Bottle to Enclosure C->D E 5. Gently Open Container Avoid Creating Dust Plumes D->E F 6. Use Spatula to Transfer Small Aliquots to Weigh Vessel E->F G 7. Securely Close Stock Bottle Immediately F->G H 8. Clean Spatula & Weighing Area with Damp Wipe G->H I 9. Dispose of Contaminated Wipes in Hazardous Waste H->I J 10. Remove PPE and Wash Hands Thoroughly I->J

Caption: Workflow for Safely Weighing Solid Compound.

Step-by-Step Solution Preparation
  • Preparation: Perform all work inside a certified chemical fume hood. Don the appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Vessel Selection: Choose a flask or beaker of appropriate size to prevent splashing. Equip it with a magnetic stir bar.

  • Solvent Addition: Add the calculated volume of the desired solvent to the reaction vessel first.

  • Compound Addition: Carefully add the pre-weighed this compound solid to the solvent. Add the solid in portions to control the dissolution rate and prevent splashing.

  • Dissolution: Begin stirring to facilitate dissolution. If necessary, the vessel can be gently warmed, but ensure this does not increase solvent vaporization to an unsafe level.

  • Completion: Once the solid is fully dissolved, cap the container to prevent vapor release.

  • Cleanup: Decontaminate any surfaces and properly dispose of any contaminated materials (e.g., weigh boats, wipes) in the designated solid hazardous waste container.

Emergency Response Plan

Spill Response
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE (including respiratory protection), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material and paper towel into a labeled container for hazardous waste.[12]

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area and alert your institution's safety officer or emergency response team.

    • Prevent entry into the area.

    • Await the arrival of trained emergency personnel.

First Aid Measures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3]

Disposal Plan

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and excess solid compound. It must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain, as it is potentially toxic to aquatic organisms.[3][11]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. Do not re-use containers.[12]

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and regulations.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.